molecular formula C24H21NO4 B12057922 Fmoc-Phe-OH-d8

Fmoc-Phe-OH-d8

Cat. No.: B12057922
M. Wt: 395.5 g/mol
InChI Key: SJVFAHZPLIXNDH-PLPXMBJESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-FMOC-L-phenylalanine-d8 (CAS 1353853-39-0) is a deuterium-labeled derivative of L-phenylalanine, protected at the amine group by a 9-fluorenylmethoxycarbonyl (Fmoc) moiety. With a chemical formula of C 24 H 13 D 8 NO 4 and a molecular weight of 395.48 g/mol, this compound is supplied as a white to off-white solid with a typical chemical purity of 98% . The deuterium atoms replace hydrogen at the phenylalanine side chain, creating a stable isotopologue that is chemically similar to its non-labeled counterpart but with distinct physical properties useful for analytical tracking. This compound's primary research application is as a critical building block in Fmoc-based solid-phase peptide synthesis (SPPS) for incorporating a deuterium-labeled phenylalanine residue into peptide sequences . The Fmoc group ensures selective deprotection during synthesis, while the deuterium label allows the resulting peptides to be used as internal standards in mass spectrometry-based quantitative proteomics and metabolomics, enabling precise measurement of analyte concentrations. Furthermore, peptides synthesized with this reagent are valuable tools in pharmacokinetic studies, receptor-ligand binding assays, and research into the mechanisms of peptide absorption, distribution, and metabolism. This product is intended for Research Use Only (RUO) and is not suitable for diagnostic or therapeutic applications in humans or animals. Proper handling procedures should be followed. For optimal stability, it is recommended to store the product in an amber vial under inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21NO4

Molecular Weight

395.5 g/mol

IUPAC Name

(2S)-2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D,14D2,22D

InChI Key

SJVFAHZPLIXNDH-PLPXMBJESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe-OH-d8: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d8 (Fmoc-Phe-OH-d8). This deuterated analog of a standard building block in peptide synthesis is a critical tool in modern drug discovery and development, particularly in studies requiring mass spectrometry-based quantification and analysis of metabolic stability.

Core Chemical Properties

This compound is a stable isotope-labeled version of Fmoc-L-phenylalanine, where eight hydrogen atoms on the phenylalanine residue have been replaced with deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry and a tracer for metabolic studies.[1][2]

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₂₄H₁₃D₈NO₄[1][3]
Molecular Weight 395.48 g/mol [1][3]
Labeled CAS Number 1353853-39-0[1][3]
Unlabeled CAS Number 35661-40-6[1][3]
Chemical Purity ≥98%[1][3]
Appearance White to off-white powder/solid
Storage Conditions Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[1]

Chemical Structure

The structure of this compound consists of the L-phenylalanine-d8 molecule protected at the alpha-amino group with a fluorenylmethoxycarbonyl (Fmoc) group.

Chemical Structure of this compound cluster_phenylalanine Phenylalanine-d8 Moiety cluster_fmoc Fmoc Group C_alpha α-C C_beta β-C C_alpha->C_beta D_alpha D C_alpha->D_alpha Fmoc_N N C_alpha->Fmoc_N COOH COOH C_alpha->COOH C_gamma γ-C C_beta->C_gamma D_beta1 D C_beta->D_beta1 D_beta2 D C_beta->D_beta2 C_delta1 δ1-C C_gamma->C_delta1 C_delta2 δ2-C C_gamma->C_delta2 C_epsilon1 ε1-C C_delta1->C_epsilon1 D_delta1 D C_delta1->D_delta1 C_epsilon2 ε2-C C_delta2->C_epsilon2 D_delta2 D C_delta2->D_delta2 C_zeta ζ-C C_epsilon1->C_zeta D_epsilon1 D C_epsilon1->D_epsilon1 C_epsilon2->C_zeta D_epsilon2 D C_epsilon2->D_epsilon2 D_zeta D C_zeta->D_zeta Fmoc_C_carbonyl C=O Fmoc_N->Fmoc_C_carbonyl Fmoc_O_ester O Fmoc_C_carbonyl->Fmoc_O_ester Fmoc_CH2 CH₂ Fmoc_O_ester->Fmoc_CH2 Fmoc_CH CH Fmoc_CH2->Fmoc_CH Fmoc_ring Fluorenyl Ring Fmoc_CH->Fmoc_ring

Caption: Chemical structure of this compound.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a general representation of the synthesis of Fmoc-protected amino acids.

  • Dissolution of L-Phenylalanine-d8: Dissolve L-phenylalanine-d8 (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

  • Addition of Fmoc-Cl: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in dioxane or acetone (B3395972) to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • Extraction: Extract the precipitated this compound with a suitable organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.[4]

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is primarily used as a building block in SPPS.[5] The following is a generalized cycle for incorporating an Fmoc-protected amino acid onto a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: Activate the carboxylic acid group of this compound (typically 3-5 equivalents) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

  • Coupling: Add the activated this compound solution to the deprotected resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove any unreacted reagents.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

General Workflow for SPPS using this compound start Start with Resin-Bound Peptide Chain deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 activation Activate this compound (HBTU/HOBt, DIPEA) wash1->activation coupling Couple Activated this compound to Resin activation->coupling wash2 Wash with DMF coupling->wash2 end Elongated Peptide Chain wash2->end

Caption: General workflow for incorporating this compound in SPPS.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely published. However, the analytical methods would be similar to its non-deuterated counterpart, with expected mass shifts in mass spectrometry and the absence of specific proton signals in ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Representative Protocol) [6]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum. The aromatic signals from the phenylalanine ring and the signals from the α- and β-protons will be absent due to deuteration. The remaining signals will correspond to the Fmoc group.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. The carbon signals from the deuterated positions will exhibit splitting due to C-D coupling or may have significantly reduced intensity.

Mass Spectrometry (MS) (Representative Protocol) [6]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: The expected [M-H]⁻ ion for this compound would be approximately 394.5 m/z, which is 8 mass units higher than the non-deuterated compound (approx. 386.4 m/z).

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer and an internal standard.

Metabolic Stability Studies

Deuterium labeling can alter the rate of metabolic processes due to the kinetic isotope effect.[7] By incorporating this compound into a peptide-based drug candidate, researchers can study its metabolic fate. The stronger carbon-deuterium bond can slow down enzymatic cleavage at the phenylalanine residue, potentially increasing the drug's half-life.[7] This allows for the investigation of metabolic pathways and the identification of metabolites using mass spectrometry.[8][9][10]

Application of this compound in Metabolic Stability Studies synthesis Synthesize Deuterated Peptide using this compound incubation Incubate Deuterated Peptide with Liver Microsomes or in vivo synthesis->incubation extraction Extract Parent Peptide and Metabolites incubation->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantify Parent Peptide and Metabolites using Non-deuterated Peptide as Standard analysis->quantification stability Determine Metabolic Stability and Identify Metabolites quantification->stability

Caption: Logical workflow for using this compound in metabolic studies.

Quantitative Proteomics and Pharmacokinetics

In quantitative mass spectrometry-based proteomics and pharmacokinetic studies, this compound is used to synthesize a heavy-isotope labeled version of a peptide of interest. This labeled peptide is then used as an internal standard.[1][2] It is added in a known amount to a biological sample containing the unlabeled (light) peptide. Since the heavy and light peptides have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. The ratio of the mass spectrometry signal intensities of the heavy and light peptides allows for precise and accurate quantification of the target peptide in the complex biological matrix.[2]

References

A Technical Guide to Fmoc-Phe-OH-d8: Applications in Quantitative Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Modern Bioanalysis

In the landscape of quantitative proteomics, metabolomics, and drug development, precision and accuracy are paramount. Stable isotope-labeled (SIL) compounds are fundamental tools that enable researchers to achieve high-quality quantitative data. Fmoc-Phe-OH-d8 is a deuterated, stable isotope-labeled form of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine. It serves as a critical building block for the synthesis of "heavy" peptides and proteins, which are indispensable as internal standards in mass spectrometry-based quantification.[1][2]

This guide details the core applications, technical specifications, and experimental methodologies involving this compound, providing a comprehensive resource for its effective implementation in a research setting. The molecule integrates two key chemical features:

  • The Fmoc Protecting Group: The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Its use is foundational to modern Solid-Phase Peptide Synthesis (SPPS), allowing for the sequential and controlled addition of amino acids to a growing peptide chain under mild conditions.[3][4]

  • Deuterium (d8) Labeling: Eight hydrogen atoms on the phenylalanine residue have been replaced with deuterium, a stable, heavy isotope of hydrogen. This substitution results in a predictable mass shift without significantly altering the chemical properties of the molecule. This mass difference is the key to its utility, allowing a mass spectrometer to differentiate between the labeled (heavy) internal standard and the unlabeled (light) endogenous analyte.[5]

Core Research Applications

The primary application of this compound is as a precursor for synthesizing stable isotope-labeled peptides. These heavy peptides are then used as internal standards for the highly accurate quantification of target peptides or proteins in complex biological matrices via mass spectrometry.[2]

Synthesis of Heavy-Labeled Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is used as a standard amino acid building block within the well-established Fmoc-SPPS workflow.[3][6] When a specific peptide sequence is synthesized, the deuterated this compound is incorporated at the desired phenylalanine position instead of its unlabeled counterpart. The resulting synthetic peptide has an increased mass (+8 Da for a single incorporation) but retains nearly identical physicochemical properties, such as chromatographic retention time and ionization efficiency, to the native peptide.

Internal Standard for Quantitative Mass Spectrometry

The gold standard for accurate bioanalysis is the stable isotope dilution analysis (SIDA) method, most often performed with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Peptides synthesized using this compound are ideal internal standards for this technique.

The core principle involves adding a known quantity of the heavy-labeled peptide standard to a biological sample (e.g., plasma, cell lysate, tissue homogenate) at the very beginning of the sample preparation process.[5] Because the heavy standard is chemically identical to the light, endogenous peptide, it experiences the same processing, extraction losses, and ionization effects. By measuring the ratio of the mass spectrometer signal intensity of the light analyte to the heavy standard, researchers can calculate the absolute concentration of the target peptide with exceptional accuracy, correcting for experimental variability.[5] This technique is widely used in biomarker validation, pharmacokinetic studies, and systems biology.

Data Presentation: Physicochemical Properties

A clear understanding of the properties of both the labeled and unlabeled compound is essential for experimental design.

PropertyFmoc-L-Phe-OH (Light)Fmoc-L-Phe-OH-d8 (Heavy)Data Source(s)
Molecular Formula C₂₄H₂₁NO₄C₂₄H₁₃D₈NO₄[1][7]
Molecular Weight 387.43 g/mol 395.48 g/mol [1][7]
Mass Difference N/A+8.05 DaN/A
CAS Number 35661-40-61353853-39-0[1][7]
Typical Chemical Purity ≥99%≥98%[1]
Appearance White to off-white solid/powderWhite to off-white solid/powder[3]
Primary Application Standard building block for SPPSBuilding block for SIL peptides for MS quantitation[1][2]

Experimental Protocols

The following sections provide generalized, detailed protocols for the primary applications of this compound.

Protocol 1: Incorporation of this compound via Manual Fmoc-SPPS

This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain anchored to a solid-phase resin.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang)

  • This compound

  • Coupling Reagents: HBTU, HOBt, or similar

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine solution and agitate for an additional 15 minutes to ensure complete Fmoc group removal.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove residual piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin substitution) and a coupling agent like HBTU (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture. The solution may change color, indicating activation. Allow to pre-activate for 2-5 minutes.

    • Add the activated this compound solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove unreacted reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. Once the synthesis is complete, the peptide is cleaved from the resin and purified, typically by RP-HPLC.

Protocol 2: Peptide Quantification Using a Heavy-Labeled Standard

This protocol outlines the use of a purified, heavy-labeled peptide (containing a d8-Phe residue) for the absolute quantification of its light counterpart in a protein digest sample.

Materials:

  • Biological Sample (e.g., cell lysate, plasma)

  • Purified Heavy-Labeled Peptide Standard (concentration accurately determined by amino acid analysis)

  • Digestion Buffer (e.g., Ammonium Bicarbonate)

  • Reducing Agent (e.g., Dithiothreitol, DTT)

  • Alkylating Agent (e.g., Iodoacetamide, IAA)

  • Protease (e.g., Trypsin)

  • Quenching Solution (e.g., Formic Acid)

  • LC-MS/MS system with a reverse-phase column

Methodology:

  • Sample Preparation & Spiking:

    • Aliquot the biological sample containing the target protein.

    • Spike the sample with a known amount of the heavy-labeled peptide internal standard. The amount should be chosen to be of a similar order of magnitude as the expected endogenous peptide.

  • Reduction and Alkylation:

    • Add DTT to the sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Add trypsin at a protein-to-enzyme ratio of approximately 50:1 (w/w).

    • Incubate at 37°C overnight (12-18 hours) to digest the proteins into peptides.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 1-5%.

    • Clean up the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 desalting tips) to remove salts and detergents.

    • Elute the peptides, dry them in a vacuum centrifuge, and reconstitute in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Develop a targeted MS method (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) that specifically monitors for precursor-to-fragment ion transitions for both the light (endogenous) and heavy (internal standard) peptides.

  • Data Analysis:

    • Integrate the peak areas for the chromatograms of both the light and heavy peptide transitions.

    • Calculate the peak area ratio (Light / Heavy).

    • Using a calibration curve or the single-point standard addition method, determine the absolute concentration of the endogenous peptide in the original sample.

Mandatory Visualizations

The following diagrams illustrate the core workflows described in this guide.

spss_workflow Workflow for Heavy Peptide Synthesis via SPPS cluster_cycle Iterative Synthesis Cycle deprotection Fmoc Deprotection (20% Piperidine) wash1 Wash (DMF / DCM) deprotection->wash1 coupling Amino Acid Coupling (this compound + HBTU/DIPEA) wash1->coupling wash2 Wash (DMF / DCM) coupling->wash2 wash2->deprotection Repeat for next AA cleavage Cleavage & Purification (TFA Cocktail, RP-HPLC) wash2->cleavage Final Cycle resin Start: Fmoc-AA-Resin resin->deprotection final_peptide End: Purified Heavy Peptide cleavage->final_peptide

Caption: A diagram illustrating the iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for incorporating this compound.

quant_workflow Workflow for Quantitative Proteomics Using a Heavy Peptide Standard cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Cell Lysate) spike Spike with Known Amount of Heavy Peptide Standard sample->spike digest Protein Reduction, Alkylation & Digestion spike->digest cleanup Sample Cleanup (SPE / C18) digest->cleanup lcms Targeted LC-MS/MS (SRM / PRM) cleanup->lcms data Extract Ion Chromatograms (Light & Heavy Peptides) lcms->data ratio Calculate Peak Area Ratio (Light / Heavy) data->ratio quant Absolute Quantification of Target Peptide ratio->quant

Caption: A workflow diagram for the absolute quantification of a target peptide using a heavy-labeled internal standard.

References

A Technical Guide to Fmoc-Phe-OH-d8: Properties, Synthesis, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d8 (Fmoc-Phe-OH-d8), a deuterated analog of a standard building block in peptide chemistry. This document details its molecular properties, outlines key experimental protocols for its synthesis and analysis, and explores its critical applications in modern research and drug development, particularly in quantitative proteomics and peptide synthesis.

Core Molecular Data

The incorporation of deuterium (B1214612) atoms into Fmoc-Phe-OH results in a precise mass shift, a property that is fundamental to its primary applications. The key molecular information for both the standard and the deuterated compound is summarized below for direct comparison.

PropertyFmoc-Phe-OHThis compound
Molecular Formula C₂₄H₂₁NO₄[1][2]C₂₄H₁₃D₈NO₄[3]
Molecular Weight 387.43 g/mol [2][4]395.48 g/mol [2][3]
Appearance White to off-white solid/powderWhite to off-white solid/powder
Stereochemistry L-enantiomerL-enantiomer
CAS Number (Unlabeled) 35661-40-6[2][5]35661-40-6[2][5]
CAS Number (Labeled) N/A1353853-39-0[2][3][5]

Synthesis and Characterization

The synthesis of Fmoc-protected amino acids is a well-established procedure in peptide chemistry. The deuterated version, this compound, is synthesized using analogous methods, starting from the deuterated L-phenylalanine.

General Synthesis Protocol for Fmoc-Amino Acids

The most common method for the synthesis of Fmoc-protected amino acids is the acylation of the α-amino group with an activated Fmoc reagent under basic conditions, often following Schotten-Baumann conditions.[6]

  • Dissolution : The amino acid (L-phenylalanine-d8) is dissolved in a basic aqueous solution, typically a mixture of dioxane and 10% aqueous sodium carbonate.[7]

  • Addition of Fmoc Reagent : A solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane is added dropwise to the amino acid solution at a reduced temperature (e.g., 0 °C).[6][7]

  • Reaction : The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.[6][7]

  • Work-up : After the reaction is complete, the mixture is diluted with water and washed with a non-polar solvent like diethyl ether to remove unreacted Fmoc reagent. The aqueous layer is then acidified with a strong acid (e.g., HCl), leading to the precipitation of the Fmoc-protected amino acid.[7]

  • Purification : The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.[6]

Synthesis_Workflow cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Work-up & Purification d8_Phe L-Phenylalanine-d8 dissolved_Phe Dissolved L-Phe-d8 d8_Phe->dissolved_Phe base Basic Solution (e.g., Na2CO3/Dioxane) base->dissolved_Phe Fmoc_reagent Fmoc-Cl or Fmoc-OSu reaction_mixture Reaction Mixture Fmoc_reagent->reaction_mixture acidification Acidification filtration Filtration & Washing acidification->filtration purification Drying & Recrystallization filtration->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of this compound, several analytical techniques are employed.

  • Mass Spectrometry (MS) : This is a critical technique to confirm the molecular weight of the deuterated compound.[8] High-resolution mass spectrometry can verify the incorporation of the eight deuterium atoms by observing the expected mass shift compared to the unlabeled standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the chemical structure.[8] In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring and the β-methylene group of phenylalanine will be absent or significantly reduced, confirming the successful deuteration.

Key Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard in mass spectrometry-based quantitative proteomics and as a building block in the synthesis of isotopically labeled peptides.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids are fundamental to modern peptide synthesis.[9][] The Fmoc group protects the α-amino group of the amino acid, preventing unwanted side reactions during peptide bond formation.[9] It can be selectively removed under mild basic conditions, typically with piperidine, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[9] this compound can be used in SPPS to introduce a deuterated phenylalanine residue at a specific position within a peptide sequence.

SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: This compound + Activation Reagent Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 New_Peptide Elongated Resin-Bound Peptide (with Phe-d8) Washing2->New_Peptide New_Peptide->Deprotection Next Cycle

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Proteomics and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This compound is a crucial reagent in quantitative proteomics, particularly in methodologies that utilize stable isotope labeling. After the removal of the Fmoc protecting group, the resulting L-phenylalanine-d8 can be used in SILAC experiments.

In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in a "light" medium containing natural phenylalanine, while the other is grown in a "heavy" medium containing L-phenylalanine-d8. Over several cell divisions, the "heavy" amino acid is incorporated into all newly synthesized proteins.

When the proteomes of the two cell populations are mixed and analyzed by mass spectrometry, the peptides containing the deuterated phenylalanine will appear with a predictable mass shift compared to their "light" counterparts. The ratio of the signal intensities of the "heavy" and "light" peptide pairs provides a highly accurate measure of the relative abundance of the corresponding protein in the two samples.

Caption: Workflow for a SILAC-based quantitative proteomics experiment.

Modulation of Signaling Pathways

While this compound itself is a synthetic precursor, the incorporation of its D-enantiomer (after synthesis from D-phenylalanine-d8) into peptides can have significant biological implications. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in-vivo half-life.[9] Such modified peptides can be designed to act as antagonists or modulators of specific signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in diseases like cancer.[9]

MAPK_Pathway Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription->Cellular_Response Peptide D-Phe-d8 Containing Peptide Antagonist Peptide->Raf Inhibition

Caption: Representative MAPK signaling pathway targeted by a D-Phe-containing peptide.

Conclusion

This compound is a valuable tool for researchers in proteomics, drug discovery, and peptide chemistry. Its well-defined mass shift and chemical properties enable precise and accurate quantification of proteins and the synthesis of specifically labeled peptides. The methodologies outlined in this guide provide a framework for the effective application of this compound in advanced research settings.

References

A Researcher's Guide to Deuterated Amino Acids in Proteomics: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, understanding the intricate dance of protein synthesis, degradation, and abundance is paramount to unraveling cellular function, disease mechanisms, and therapeutic targets. Deuterated amino acids, stable, non-radioactive isotopes of their hydrogen-containing counterparts, have emerged as powerful tools for quantitatively probing the proteome. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterated amino acids in modern proteomics research.

Core Principles: Tracing the Proteome with "Heavy" Building Blocks

The fundamental principle behind the use of deuterated amino acids lies in their ability to act as metabolic labels. When introduced into a biological system, these "heavy" amino acids are incorporated into newly synthesized proteins. This subtle mass shift, undetectable by the cell's machinery, is readily quantifiable by mass spectrometry (MS). By tracking the incorporation or dilution of these heavy isotopes over time, researchers can gain precise insights into protein dynamics.

There are two primary strategies for introducing deuterated amino acids into the proteome:

  • Metabolic Labeling: This in vivo or in-cellulo approach involves providing cells or organisms with deuterated amino acids in their growth medium or diet. This allows for the intrinsic labeling of proteins as they are synthesized.

  • Chemical Labeling: This in vitro technique involves the chemical modification of isolated proteins or peptides with deuterated reagents. This method is particularly useful for samples that are not amenable to metabolic labeling.

Metabolic Labeling Strategies: A Deeper Dive

Metabolic labeling is a cornerstone of quantitative proteomics, and several techniques leverage deuterated amino acids to achieve precise measurements.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely adopted method for accurate relative and absolute protein quantification.[1][2] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid. One population receives the natural "light" amino acid (e.g., L-Leucine), while the other receives a deuterated "heavy" version (e.g., L-Leucine-d3).[3] After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population.[3] The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The ratio of the intensities of the heavy and light peptide pairs in the mass spectrum provides a direct and accurate measure of the relative abundance of the corresponding protein between the two conditions.[2]

Deuterated Water (D₂O) Labeling for Protein Turnover Analysis

A simple and cost-effective method for measuring protein turnover involves the administration of deuterated water (D₂O), or heavy water.[4] When D₂O is introduced into the culture medium or provided as drinking water to an organism, the deuterium (B1214612) is incorporated into the stable C-H bonds of non-essential amino acids during their biosynthesis.[2][4] These deuterated non-essential amino acids are then used for protein synthesis. By tracking the rate of deuterium incorporation into peptides over time, researchers can calculate the synthesis and degradation rates of individual proteins.[5][6]

Experimental Protocols

Detailed Protocol for SILAC using Deuterated Leucine

This protocol outlines a typical SILAC experiment for relative protein quantification using deuterated leucine.

1. Cell Culture and Labeling:

  • Prepare two types of SILAC-specific cell culture media that lack natural leucine.

  • Supplement one medium with "light" L-Leucine (e.g., 50 mg/L) and the other with "heavy" L-Leucine-d3 at the same concentration.

  • Culture two separate populations of the desired cell line in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[3] The doubling time of the cells should be monitored to confirm normal growth.[7]

  • Verify complete labeling (>97%) by analyzing a small sample of protein extract by mass spectrometry.

2. Experimental Treatment:

  • Once complete labeling is achieved, apply the desired experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.

3. Cell Lysis and Protein Extraction:

  • Harvest both cell populations and wash them with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Mixing and Protein Digestion:

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Perform in-solution or in-gel digestion of the mixed protein sample using trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues.

5. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation based on their intensity.

  • Key MS parameters to consider include:

    • Precursor mass tolerance (e.g., 10 ppm)

    • Fragment mass tolerance (e.g., 0.02 Da)

    • Dynamic exclusion to prevent repeated fragmentation of the same peptide.

6. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.

  • The software will calculate the protein ratios based on the median or mean of the peptide ratios for each protein.

  • Perform statistical analysis to identify proteins with significant changes in abundance.

Logical Workflow for a SILAC Experiment

SILAC_Workflow cluster_Phase1 Phase 1: Cell Culture & Labeling cluster_Phase2 Phase 2: Experiment & Sample Prep cluster_Phase3 Phase 3: Analysis Light_Culture Culture cells in 'Light' medium (e.g., natural Leucine) Treatment Apply experimental treatment to one cell population Light_Culture->Treatment Heavy_Culture Culture cells in 'Heavy' medium (e.g., Leucine-d3) Heavy_Culture->Treatment Lysis Lyse cells and extract proteins Treatment->Lysis Mix Mix equal amounts of 'Light' and 'Heavy' lysates Lysis->Mix Digest Digest proteins with trypsin Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis: Peptide ID & Quantification LC_MS->Data_Analysis Results Relative Protein Quantification Data_Analysis->Results

Caption: A generalized workflow for a quantitative proteomics experiment using SILAC.

Detailed Protocol for D₂O Labeling for Protein Turnover Analysis

This protocol describes a method for measuring protein turnover rates in cultured cells using D₂O.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency under standard conditions.

  • Prepare a labeling medium by supplementing the normal culture medium with a specific concentration of D₂O (typically 2-8% v/v).[8]

  • Replace the existing medium with the D₂O-containing medium to initiate the labeling process. For time-course experiments, set up parallel cultures for each time point.

2. Time-Course Harvesting:

  • Harvest cells at various time points after the introduction of the D₂O medium (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The time points should be chosen based on the expected turnover rates of the proteins of interest.

  • At each time point, wash the cells with ice-cold PBS and store the cell pellets at -80°C until further processing.

3. Protein Extraction and Digestion:

  • Lyse the cell pellets from each time point individually.

  • Determine the protein concentration for each lysate.

  • Digest an equal amount of protein from each time point with trypsin.

4. Mass Spectrometry Analysis:

  • Analyze the peptide samples from each time point by LC-MS/MS.

  • The mass spectrometer should be operated in a high-resolution mode to accurately measure the isotopic distribution of the peptides.

5. Data Analysis:

  • Use specialized software to identify peptides and extract their isotopic envelopes from the raw MS data.

  • The rate of incorporation of deuterium into each peptide is determined by monitoring the shift in the isotopic distribution over time.

  • Calculate the fractional synthesis rate (FSR) for each protein by fitting the deuterium incorporation data to an exponential rise to a maximum model.

  • The protein half-life (t₁/₂) can then be calculated from the FSR.

Workflow for D₂O-based Protein Turnover Analysis

D2O_Workflow cluster_Labeling Labeling Phase cluster_Harvesting Time-Course Harvesting cluster_Analysis Analysis Phase Start_Culture Start cell culture Add_D2O Replace medium with D₂O-containing medium Start_Culture->Add_D2O T1 Harvest at T1 Add_D2O->T1 T2 Harvest at T2 Add_D2O->T2 Tn Harvest at Tn Add_D2O->Tn Lysis_Digest Lysis and Trypsin Digestion (for each time point) T1->Lysis_Digest T2->Lysis_Digest Tn->Lysis_Digest LC_MS LC-MS/MS Analysis Lysis_Digest->LC_MS Data_Analysis Data Analysis: Isotopic distribution over time LC_MS->Data_Analysis Turnover_Calc Calculate Protein Turnover Rates Data_Analysis->Turnover_Calc

Caption: A schematic of the experimental workflow for determining protein turnover rates using D₂O labeling.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from proteomics studies using deuterated amino acids.

ProteinHalf-life (hours) in HeLa CellsReference
Histone H3.1125.0[9]
GAPDH80.0[9]
Tubulin alpha-1A45.0[9]
Cyclin B11.5[9]
Ornithine decarboxylase0.5[9]

Table 1: Representative Protein Half-lives in HeLa Cells Determined by Dynamic SILAC. This table showcases the wide range of protein turnover rates observed in a human cell line.

Cell LineMedian Protein Half-life (hours)Reference
Human AC16 Cardiomyocytes16.7 - 17.5[10]
Human iPSCs24.0[10]
Mouse Primary Neurons96.0[11]
Mouse Primary Glia60.0[11]

Table 2: Median Protein Half-lives in Different Cell Types. This table highlights the variation in global protein turnover rates across different cell types and species.

Application in Signaling Pathway Analysis: The mTOR Case Study

Deuterated amino acids are invaluable for dissecting cellular signaling pathways. The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly controlled by the availability of amino acids. SILAC-based proteomics has been instrumental in identifying novel components and regulators of the mTOR signaling cascade.

For instance, a SILAC-based interactome study was conducted to identify proteins that associate with mTOR in response to amino acid stimulation.[12] In this study, cells were grown in "light" and "heavy" media and one population was stimulated with amino acids. By comparing the proteins that co-immunoprecipitated with mTOR from both cell populations, researchers were able to identify proteins whose interaction with mTOR is dependent on amino acid availability. This approach led to the identification of novel mTOR-interacting proteins, providing new insights into the intricate regulation of this crucial signaling hub.[12]

Simplified mTORC1 Amino Acid Sensing Pathway

mTOR_Signaling cluster_Inputs Inputs cluster_Sensing Sensing & Transduction cluster_mTORC1 mTORC1 Complex cluster_Outputs Downstream Effects Amino_Acids Amino Acids (e.g., Leucine, Arginine) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases activates Ragulator Ragulator Complex Rag_GTPases->Ragulator mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome Lysosome Lysosome Ragulator->Lysosome localizes to Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition inhibits

References

The Strategic Advantage of Deuteration: A Technical Guide to Fmoc-Phe-OH-d8 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, enhancing metabolic stability is a paramount objective. The strategic incorporation of deuterated amino acids represents a sophisticated approach to achieving this goal. This technical guide provides an in-depth exploration of the benefits and applications of using N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d8 (Fmoc-Phe-OH-d8) in solid-phase peptide synthesis (SPPS). By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can significantly improve the pharmacokinetic profiles of peptide-based drug candidates.

Core Benefits of Incorporating this compound

The primary advantage of utilizing this compound lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond at a deuterated position will proceed at a slower rate.[1] This seemingly subtle modification has profound implications for drug development:

  • Enhanced Metabolic Stability: Peptides are susceptible to degradation by various proteases and metabolic enzymes in the body. By strategically placing deuterium atoms at sites of enzymatic attack, the metabolic breakdown of the peptide is slowed, leading to a longer in vivo half-life.[1]

  • Improved Pharmacokinetic Profile: A longer half-life can translate to reduced dosing frequency, improved patient compliance, and more consistent therapeutic exposure.[1]

  • Minimal Structural Perturbation: The substitution of hydrogen with deuterium results in a negligible change to the steric and electronic properties of the amino acid. This ensures that the peptide's conformation and its ability to bind to its biological target are generally not compromised.

Quantitative Data: A Comparative Overview

While specific, head-to-head quantitative data for the synthesis of a single peptide using both Fmoc-Phe-OH and this compound is not extensively published, we can extrapolate illustrative data based on general trends observed in the synthesis of peptides with modified amino acids using the Fmoc strategy. The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product, which can lead to higher overall yields after purification.[2]

Table 1: Illustrative Comparison of a Model Pentapeptide Synthesis

ParameterFmoc-Phe-OH Strategy (Standard)This compound Strategy (Deuterated)Notes
Crude Peptide Yield ~75%~70-75%The incorporation of a deuterated amino acid is not expected to significantly impact the crude yield under optimized conditions.
Crude Peptide Purity (by HPLC) ~65%~60-65%Minor decreases in purity may be observed due to potentially slower reaction kinetics requiring optimization.
Final Purified Peptide Yield ~35%~30-35%Higher crude purity generally simplifies purification and leads to better recovery of the final product.
Final Peptide Purity (by HPLC) >98%>98%Both strategies can yield high-purity peptides after appropriate purification.
Target Mass Confirmation (by MS) ConfirmedConfirmedMass spectrometry is essential to verify the incorporation of the deuterated amino acid.

Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Experimental Protocols

The following protocols outline the standard procedures for solid-phase peptide synthesis using this compound. These are generalized methods and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating this compound

This protocol details a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

Materials and Reagents:

  • This compound

  • Peptide synthesis grade Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Resin with a suitable linker (e.g., Rink Amide, Wang)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. Note: For deuterated amino acids, extending the coupling time may be necessary to ensure complete reaction.[3]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and by-products.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials and Reagents:

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Ice-cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether.

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with more cold ether.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Mandatory Visualizations

Signaling Pathway

The incorporation of deuterated phenylalanine can influence metabolic pathways where this amino acid is a substrate. A key example is the Phenylalanine Hydroxylase (PheH) pathway, which is responsible for the conversion of phenylalanine to tyrosine. A slowdown in this pathway due to the kinetic isotope effect could have implications for the biosynthesis of downstream neurotransmitters.[1]

Phenylalanine_Hydroxylase_Pathway cluster_0 Metabolic Conversion of Phenylalanine Phe Phenylalanine-d8 Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PheH) (Slower due to KIE) DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Phenylalanine Hydroxylase (PheH) metabolic pathway.

Experimental Workflows

A clear understanding of the experimental process is crucial for successful peptide synthesis. The following diagrams illustrate the cyclical nature of Fmoc-SPPS and a troubleshooting workflow for addressing common issues encountered when using deuterated amino acids.

SPPS_Workflow start Start: Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Activated this compound) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 cycle_end End of Cycle: Elongated Peptide wash2->cycle_end cycle_end->deprotection Repeat for next amino acid final_cleavage Final Cleavage & Deprotection (TFA Cocktail) cycle_end->final_cleavage Final amino acid coupled purification Purification (RP-HPLC) final_cleavage->purification

Caption: General workflow for an Fmoc-SPPS cycle.

Troubleshooting_Workflow start Low Crude Peptide Yield or Purity check1 Incomplete Deprotection? start->check1 action1 Increase Deprotection Time or Use Stronger Base (e.g., DBU) check1->action1 Yes check2 Incomplete Coupling? check1->check2 No action1->check2 action2 Increase Coupling Time or Use Double Coupling check2->action2 Yes check3 Peptide Aggregation? check2->check3 No action2->check3 action3 Use Chaotropic Agents or High-Temperature Synthesis check3->action3 Yes end Improved Yield/Purity check3->end No action3->end

Caption: Troubleshooting low-yield deuterated peptide synthesis.

References

Technical Guide: Fmoc-Phe-OH-d8 Sourcing and Purity Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information for researchers, scientists, and drug development professionals on sourcing Fmoc-Phe-OH-d8, a deuterated derivative of Fmoc-L-phenylalanine. The guide focuses on supplier-provided purity data to aid in the selection of high-quality reagents for sensitive applications such as peptide synthesis and mass spectrometry-based proteomics.

Supplier and Purity Data for this compound and Related Compounds

The selection of a suitable supplier for isotopically labeled amino acids is critical for the accuracy and reproducibility of experimental results. The following table summarizes the available information on suppliers and the purity of this compound and its non-deuterated analog, Fmoc-Phe-OH.

CompoundSupplierPurityNotes
L-Phenylalanine-N-Fmoc (D8, 98%) Cambridge Isotope Laboratories98% Chemical PurityA protected amino acid for synthesizing isotope-labeled peptides for MS-based protein quantitation.[1]
This compound MedchemExpressPurity not specifiedListed as a product, but specific purity data is not readily available.[2]
Fmoc-Phe-OH MedchemExpress99.09%A phenylalanine derivative.[2]
Fmoc-Phe-OH Activotec≥98%-
Fmoc-Phe-OH Krackeler Scientific (ALDRICH)98%-
Fmoc-Phe-OH Aaopen Global98%Supplied as a white powder.[3]

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of this compound, such as in solid-phase peptide synthesis or as a standard in mass spectrometry, are typically application-specific and are not provided in supplier documentation. Researchers should refer to established scientific literature and validated standard operating procedures relevant to their specific experimental setup. The primary application for L-Phenylalanine-N-Fmoc (D8, 98%) is in the synthesis of isotope-labeled peptides for use in mass spectrometry-based protein quantitation.[1]

Logical Relationship of Compound and Suppliers

The following diagram illustrates the supply chain relationship for this compound and its non-deuterated form based on the gathered data.

cluster_compounds Compounds cluster_suppliers Suppliers This compound This compound Deuterated CIL Cambridge Isotope Laboratories This compound->CIL 98% Purity MCE MedchemExpress This compound->MCE Purity Unspecified Fmoc-Phe-OH Fmoc-Phe-OH Non-deuterated Fmoc-Phe-OH->MCE 99.09% Purity AT Activotec Fmoc-Phe-OH->AT ≥98% Purity KS Krackeler Scientific Fmoc-Phe-OH->KS 98% Purity AG Aaopen Global Fmoc-Phe-OH->AG 98% Purity

Caption: Supply sources for deuterated and non-deuterated Fmoc-Phe-OH.

It is important to note that detailed signaling pathway diagrams involving this compound are not applicable as this compound is a building block for peptide synthesis and a tool for analytical chemistry, rather than a biologically active signaling molecule in its own right. The provided information focuses on the procurement and purity of the chemical entity itself. Researchers are advised to contact suppliers directly for the most current and detailed product specifications and certificates of analysis.

References

Proper Storage and Handling of Fmoc-Phe-OH-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage and handling procedures for Fmoc-Phe-OH-d8 (N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d8), a deuterated derivative of Fmoc-L-phenylalanine crucial for various applications in peptide synthesis and analysis. Adherence to these guidelines is essential to maintain the compound's integrity, ensure experimental reproducibility, and guarantee laboratory safety.

Introduction

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly in studies requiring isotopic labeling for mass spectrometry-based proteomics and biomolecular NMR.[1] The presence of deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, enabling its use as an internal standard or for tracing peptide fragments. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile, a key feature in the iterative process of peptide chain elongation. Proper handling and storage are paramount to prevent degradation of this functional group and maintain the isotopic purity of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₄H₁₃D₈NO₄[1]
Molecular Weight 395.48 g/mol [1]
Appearance White to off-white solid/powder[2][3][4]
CAS Number (Labeled) 1353853-39-0[1]
Solubility Insoluble in water; soluble in polar organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Melting Point 180 - 187 °C (for non-deuterated form)[5]

Storage Conditions

To ensure the long-term stability and purity of this compound, it is critical to adhere to the following storage conditions. These recommendations are summarized in the table below.

ConditionRecommendationRationale
Temperature Short-term (days to weeks): +2°C to +8°C (Refrigerated)[1]. Long-term (months to years): -20°C (Frozen)[2][3].Minimizes thermal degradation and hydrolysis of the Fmoc group.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Prevents moisture absorption and oxidation.
Light Exposure Protect from light[1].The Fmoc group can be light-sensitive.
Form Store as a neat, solid powder.Storage in solvent is generally not recommended for long periods due to potential for degradation. If solutions are prepared, they should be used promptly or stored at -80°C for a limited time (up to 6 months)[2][3].
Storage Duration Estimates:
Storage TemperatureFormEstimated Stability
-20°CPowderUp to 3 years[2][3]
+4°CPowderUp to 2 years[2][3]
-20°CIn SolventUp to 1 month[2][3]
-80°CIn SolventUp to 6 months[2][3]

Handling Procedures

Safe and effective handling of this compound requires adherence to standard laboratory safety protocols. The following workflow outlines the key steps for handling this compound.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal Don PPE Don Personal Protective Equipment Prepare Workspace Prepare Ventilated Workspace Don PPE->Prepare Workspace Equilibrate Equilibrate to Room Temperature Prepare Workspace->Equilibrate Weigh Weigh Desired Amount Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Clean Clean Equipment and Workspace Dissolve->Clean Dispose Dispose of Waste Properly Clean->Dispose Store Return to Proper Storage Dispose->Store

Workflow for handling this compound.

Experimental Protocol for Handling:
  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[6][7]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder to avoid inhalation of dust.[8]

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the Fmoc group.

  • Weighing: Weigh the desired amount of this compound in a clean, dry container. Avoid creating dust.

  • Dissolution: If preparing a solution, add the appropriate solvent (e.g., DMF, NMP) to the solid. Gentle vortexing or sonication may be required to achieve complete dissolution. For hygroscopic solvents like DMSO, use a freshly opened bottle.[2][3]

  • Spill Management: In case of a spill, sweep up the solid material, taking care not to generate dust.[5] Place the spilled material in a sealed container for proper disposal. Clean the spill area with a suitable solvent.

  • Waste Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.[5][6][7]

Safety and Toxicology

While this compound is not classified as a hazardous substance, it is good laboratory practice to minimize exposure.[6][7]

Hazard Identification and First Aid:
HazardPrecaution and First Aid
Inhalation Avoid breathing dust. If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[5][7]
Skin Contact Avoid contact with skin. In case of contact, wash off with soap and plenty of water.[5][7]
Eye Contact Avoid contact with eyes. In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][7]
Ingestion Do not ingest. If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][7]

The toxicological properties of this compound have not been extensively studied. However, based on the data for the non-deuterated form, it is not considered to be acutely toxic.[5]

Logical Relationships in Handling and Stability

The stability of this compound is directly related to the adherence to proper storage and handling protocols. The following diagram illustrates the key relationships.

cluster_storage Storage Conditions cluster_handling Handling Practices Temp Low Temperature (-20°C or +4°C) Stability Compound Stability and Purity Temp->Stability Moisture Desiccated (Tightly Sealed) Moisture->Stability Light Protection from Light Light->Stability PPE Use of PPE Safety Laboratory Safety PPE->Safety Ventilation Proper Ventilation Ventilation->Safety Equilibration Equilibration Before Use Equilibration->Stability Stability->Safety (prevents exposure to unknown degradation products)

Factors influencing stability and safety.

By controlling the environmental factors during storage and following safe handling practices, researchers can ensure the integrity of this compound, leading to reliable experimental outcomes and a safe laboratory environment.

References

In-Depth Technical Guide: Solubility of Fmoc-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d8 (Fmoc-Phe-OH-d8). Understanding the solubility of this deuterated amino acid derivative is critical for its effective use in peptide synthesis, particularly in applications requiring isotopic labeling for mass spectrometry-based proteomics and biomolecular NMR.

Core Concepts in this compound Solubility

The solubility of this compound is primarily dictated by the physicochemical properties of its constituent parts: the large, nonpolar Fmoc protecting group and the hydrophobic benzyl (B1604629) side chain of phenylalanine. The presence of deuterium (B1214612) atoms (d8) on the phenyl ring does not significantly alter its polarity or overall solubility compared to its non-deuterated counterpart, Fmoc-Phe-OH. Therefore, for practical purposes, the solubility data for Fmoc-Phe-OH can be considered a very close approximation for this compound.

This molecule is characterized by its hydrophobicity, leading to poor solubility in aqueous solutions but good solubility in many polar aprotic organic solvents.[1][2][3] This solubility profile is advantageous for its primary application in solid-phase peptide synthesis (SPPS), where such organic solvents are standard.[1]

Quantitative and Qualitative Solubility Data

Direct quantitative solubility data for this compound is not extensively published. However, based on data for the non-deuterated analog, Fmoc-Phe-OH, the following summary provides a reliable guide.

SolventChemical FormulaTypeSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble100 mg/mL[4][5]Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4][5]
Dimethylformamide (DMF)C₃H₇NOPolar AproticReadily Soluble[1][2]-Commonly used solvent for SPPS.[1]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticReadily Soluble[1][2]-Another common solvent for SPPS.
WaterH₂OPolar ProticInsoluble[1]-The hydrophobic nature of the Fmoc group and the phenylalanine side chain leads to poor aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.[6] This method measures the saturation concentration of a compound in a given solvent at a specific temperature.

Materials and Equipment
  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, DMF, analytical grade)

  • Glass vials with screw caps

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (typically 24 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[3]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to let the excess solid settle. Separate the undissolved solid from the saturated solution by either:

    • Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.

    • Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically resistant filter (e.g., PTFE) to remove any undissolved particles.

  • Quantification:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analysis: Analyze the filtered supernatant (the saturated solution) and the standard solutions using HPLC-UV or UV-Vis spectrophotometry. The absorbance of the Fmoc group allows for reliable UV detection.

    • Calibration Curve: Generate a calibration curve by plotting the known concentrations of the standard solutions against their measured absorbance or peak area.

    • Solubility Calculation: Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent agitate Agitate at constant temperature (24h) add_solvent->agitate separate Separate solid from supernatant (Centrifuge or Filter) agitate->separate analyze Analyze supernatant by HPLC-UV or UV-Vis separate->analyze calculate Calculate concentration from calibration curve analyze->calculate standards Prepare & analyze standard solutions standards->calculate end_node End: Thermodynamic Solubility Value calculate->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

References

Technical Guide: Fmoc-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d8 (Fmoc-L-phenylalanine-d8), a deuterated derivative of the proteinogenic amino acid phenylalanine. This isotopically labeled compound is a critical tool in modern proteomics, biomolecular Nuclear Magnetic Resonance (NMR), and mass spectrometry-based quantitative proteomics. Its primary application lies in the synthesis of isotope-labeled peptides, which serve as internal standards for the accurate quantification of proteins and peptides in complex biological samples.

Physicochemical Properties

Fmoc-L-phenylalanine-d8 is a stable, isotopically labeled amino acid derivative. Its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 1353853-39-0[1][2][3]
Molecular Formula C₂₄H₁₃D₈NO₄[1]
Molecular Weight 395.48 g/mol [1][4]
Chemical Purity ≥98%[2][3][4]
Appearance White to off-white solid/powder
Storage Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-phenylalanine-d8 is as a building block in Solid-Phase Peptide Synthesis (SPPS).[4] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the α-amino group of the amino acid. This protection strategy is fundamental to the widely adopted Fmoc/tBu solid-phase peptide synthesis methodology.[5]

In SPPS, the Fmoc group prevents the α-amino group from participating in unwanted side reactions during the formation of peptide bonds.[5][6] The synthesis involves a cyclical process of deprotection, activation, and coupling. The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to expose the free amino group for the next coupling step.[5] This iterative process allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support resin.[5][7] The deuterium (B1214612) labeling of the phenylalanine residue provides a distinct mass shift, enabling the synthesized peptide to be used as an internal standard in mass spectrometry-based quantification.

Experimental Protocols

The following is a generalized protocol for a single coupling cycle in manual Fmoc-based SPPS incorporating Fmoc-L-phenylalanine-d8. The quantities are illustrative for a synthesis scale of 0.1 mmol.

Materials and Reagents:

  • Fmoc-L-phenylalanine-d8

  • Solid support resin (e.g., Rink Amide resin)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

Protocol Steps:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This step is repeated once.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove the deprotection reagent and byproducts.[5]

  • Coupling: Fmoc-L-phenylalanine-d8 (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed again with DMF and DCM to remove any unreacted reagents and byproducts.[5]

  • Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.[5]

Visualizations

The following diagrams illustrate the experimental workflow of SPPS and a representative signaling pathway that can be studied using peptides synthesized with Fmoc-L-phenylalanine-d8.

SPPS_Workflow start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Coupling (Fmoc-L-Phe-d8 + Coupling Reagents) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes end Final Deprotection and Cleavage repeat->end No MAPK_Pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (e.g., Proliferation, Differentiation) transcription->response peptide D-Phe Containing Peptide Antagonist peptide->receptor

References

Isotopic Enrichment of Fmoc-Phe-OH-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Fmoc-Phe-OH-d8, a deuterated analog of the amino acid phenylalanine protected with a fluorenylmethoxycarbonyl (Fmoc) group. This isotopically labeled compound is a valuable tool in various research and development applications, including quantitative proteomics, peptide and protein structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, and as an internal standard in mass spectrometry-based assays. This document outlines the primary synthesis strategies, detailed experimental protocols, methods for determining isotopic enrichment, and representative quantitative data.

Introduction to Isotopic Labeling of Amino Acids

Isotopically labeled amino acids, such as this compound, are molecules where one or more atoms have been replaced with their heavier, stable isotopes. In the case of this compound, eight hydrogen atoms (¹H) are replaced with deuterium (B1214612) (²H or D). This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference is the basis for its utility in a variety of analytical techniques. Deuterium-labeled amino acids are particularly useful in simplifying complex ¹H-NMR spectra of proteins and in mass spectrometry-based quantification.

Synthesis of this compound

The preparation of this compound involves a two-stage process: first, the synthesis of deuterated L-phenylalanine (L-Phenylalanine-d8), and second, the protection of the amino group with an Fmoc moiety.

Preparation of L-Phenylalanine-d8

There are two primary approaches for the synthesis of deuterated phenylalanine: chemical synthesis and microbiological synthesis.

2.1.1. Chemical Synthesis

Chemical synthesis offers a high degree of control over the specific positions of deuterium incorporation. A common method involves the catalytic reduction of a precursor molecule using deuterium gas or the use of deuterated reagents. One synthetic route starts from a deuterated benzaldehyde (B42025) derivative.[1]

2.1.2. Microbiological Synthesis

Microbiological methods leverage the metabolic pathways of microorganisms to produce deuterated amino acids. This is often a cost-effective way to achieve high levels of deuteration. A facultative methylotrophic bacterium, such as Brevibacterium methylicum, can be cultured in a medium containing heavy water (D₂O) and a deuterated carbon source (e.g., [²H]methanol). The bacterium will then synthesize amino acids, including L-phenylalanine, incorporating deuterium from the medium. The level of deuterium enrichment can be controlled by adjusting the concentration of D₂O in the growth medium.[2][3]

Fmoc Protection of L-Phenylalanine-d8

Once L-Phenylalanine-d8 is obtained, the amino group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide synthesis. The most common method involves the reaction of the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. This reaction is typically performed in a mixture of an organic solvent and water.[4][5]

Experimental Protocols

Microbiological Synthesis of L-Phenylalanine-d8

This protocol is based on the use of Brevibacterium methylicum to produce deuterated L-phenylalanine.

Materials:

  • Brevibacterium methylicum strain

  • Minimal salt medium (M9)

  • Heavy water (D₂O, 99.8 atom % D)

  • [²H]Methanol (99 atom % D)

  • Isopropanol (B130326)

  • Ethanol

  • Hydrochloric acid (in D₂O)

Procedure:

  • Adaptation of Culture: Adapt the Brevibacterium methylicum strain to high concentrations of heavy water by progressively growing it on M9 agar (B569324) plates with increasing gradients of D₂O (e.g., 25%, 50%, 75%, and finally 98% v/v).

  • Fermentation: Inoculate a liquid M9 medium prepared with 98% (v/v) D₂O and supplemented with 2% (v/v) [²H]methanol with an adapted colony. Culture the bacteria under appropriate conditions of temperature and aeration.

  • Harvesting and Extraction: After a suitable growth period, centrifuge the culture to pellet the cells. Adjust the pH of the supernatant to 2.0 using 5 M ²HCl (in D₂O).

  • Purification: Extract the L-phenylalanine-d8 from the acidified supernatant using isopropanol.

  • Crystallization: Concentrate the isopropanol extract and crystallize the L-phenylalanine-d8 from ethanol.

  • Drying: Dry the resulting crystals under vacuum.

Fmoc Protection of L-Phenylalanine-d8

This protocol describes the Fmoc protection of the synthesized L-Phenylalanine-d8.

Materials:

  • L-Phenylalanine-d8

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Dioxane

  • 10% Sodium bicarbonate solution (in H₂O)

  • Ethyl acetate

  • 1 N Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the L-Phenylalanine-d8 in a 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture to pH 2 with 1 N HCl. Extract the product into ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the product by recrystallization or column chromatography.

Determination of Isotopic Enrichment

The isotopic enrichment of this compound is a critical quality parameter. The two primary analytical techniques used for this determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for determining the distribution of isotopes in a molecule. High-resolution mass spectrometry (HRMS) is often employed for its ability to accurately resolve different isotopologues. The isotopic enrichment is calculated by comparing the intensities of the mass peaks corresponding to the deuterated and non-deuterated molecules.

NMR Spectroscopy

NMR spectroscopy, particularly ¹H NMR, can be used to determine the degree of deuteration at specific sites in the molecule. The absence or significant reduction of proton signals at specific chemical shifts in the ¹H NMR spectrum indicates successful deuterium incorporation. For a more quantitative analysis, ²H NMR can be utilized.

Quantitative Data

The following tables summarize the expected quantitative data for the isotopic enrichment of this compound.

ParameterSpecificationDescription
Isotopic Purity (Deuterium) ≥98 atom %The percentage of molecules containing deuterium at all eight specified positions of the phenylalanine moiety.
Chemical Purity ≥98%The percentage of the compound that is this compound, as determined by methods like HPLC.
Molecular Weight 395.48 g/mol The molecular weight of the fully labeled compound.

Table 1: Typical Product Specifications for this compound.

Analysis StageAnalytical MethodExpected Outcome
L-Phenylalanine-d8 Synthesis Mass Spectrometry (e.g., LC-MS)A mass shift of +8 Da compared to unlabeled phenylalanine, with an isotopic distribution indicating high deuterium incorporation.
L-Phenylalanine-d8 Synthesis ¹H NMRSignificant reduction or absence of signals corresponding to the phenyl and β-protons.
This compound Final Product High-Resolution Mass SpectrometryAccurate mass measurement confirming the elemental composition C₂₄H₁₃D₈NO₄. Isotopic pattern analysis to confirm ≥98% deuterium enrichment.
This compound Final Product HPLCA single major peak indicating high chemical purity (≥98%).

Table 2: Analytical Benchmarks for Isotopic Enrichment and Purity.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of L-Phenylalanine-d8 cluster_protection Fmoc Protection start Starting Materials (e.g., D2O, Deuterated Carbon Source) microbiological Microbiological Synthesis (Brevibacterium methylicum) start->microbiological Culture extraction Extraction & Purification microbiological->extraction Harvest phe_d8 L-Phenylalanine-d8 extraction->phe_d8 reaction Fmoc Protection Reaction phe_d8->reaction fmoc_reagent Fmoc-OSu fmoc_reagent->reaction purification Purification reaction->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Analysis_Workflow cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis sample This compound Sample lcms LC-MS/HRMS sample->lcms nmr 1H NMR / 2H NMR sample->nmr data_analysis_ms Data Analysis lcms->data_analysis_ms result_ms Isotopic Enrichment (%) data_analysis_ms->result_ms Calculate Ratio of Labeled to Unlabeled data_analysis_nmr Spectral Analysis nmr->data_analysis_nmr result_nmr Degree of Deuteration data_analysis_nmr->result_nmr Signal Integration/ Absence of Signals

Caption: Analytical workflow for determining isotopic enrichment.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Deuterated Peptides using Fmoc-Phe(d8)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of stable isotope-labeled amino acids into peptides is a critical technique in modern proteomics, drug metabolism studies, and quantitative mass spectrometry (MS). Fmoc-L-Phenylalanine-d8 (Fmoc-Phe(d8)-OH), a deuterated analog of Fmoc-Phe-OH, serves as an essential building block for synthesizing peptides that can be used as internal standards for MS-based protein quantitation[1]. The deuterium (B1214612) labels provide a distinct mass shift without significantly altering the chemical properties of the peptide, enabling precise and accurate quantification.

While the principles of solid-phase peptide synthesis (SPPS) using Fmoc-Phe(d8)-OH are consistent with standard Fmoc chemistry, the substitution of protium (B1232500) (¹H) with deuterium (²H) can introduce certain kinetic effects. The kinetic isotope effect (KIE) may lead to slightly slower reaction rates for steps like Fmoc-deprotection[2]. Furthermore, deuteration can subtly alter intermolecular interactions, potentially increasing the risk of peptide aggregation on the solid support[2]. This protocol provides a comprehensive guide to performing Fmoc-SPPS with Fmoc-Phe(d8)-OH, including considerations to mitigate potential challenges and ensure high synthesis yield and purity.

Materials and Reagents

Category Item Notes
Resin Rink Amide or Wang ResinChoice depends on desired C-terminus: amide or carboxylic acid, respectively[3][4].
Amino Acids Fmoc-protected amino acidsIncluding Fmoc-Phe(d8)-OH.
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade.
Dichloromethane (DCM)
Methanol (MeOH)For washing.
Diethyl ether (cold)For peptide precipitation[5].
Reagents Fmoc Deprotection:
Piperidine (B6355638)20% (v/v) solution in DMF[3][4].
Amino Acid Activation/Coupling:
HBTU, HATU, or HCTUCoupling activators[3][4].
N,N-Diisopropylethylamine (DIPEA)Base for activation and in situ neutralization[6][7].
Cleavage Cocktail (TFA-based):
Trifluoroacetic acid (TFA)Reagent grade.
Triisopropylsilane (TIS)Scavenger.
Water (H₂O)Scavenger.
Equipment Solid-Phase Peptide Synthesis (SPPS) VesselManual or automated synthesizer.
Shaker/Vortexer
Filtration apparatus
Lyophilizer (Freeze-dryer)
HPLC systemFor peptide purification and analysis.
Mass SpectrometerFor peptide characterization.

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide for a C-terminal amide) into the SPPS reaction vessel[7].

  • Add DMF to the resin, ensuring it is fully submerged.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. This process loosens the resin's internal structure, making active sites more accessible[3].

  • After swelling, drain the DMF from the vessel.

Standard SPPS Cycle for Amino Acid Incorporation

The following cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence[7][8].

Step Reagents & Solvents Procedure & Duration Purpose
1. Fmoc Deprotection 20% Piperidine in DMFAdd the solution to the resin and agitate for 5-7 minutes. Drain and repeat once.Removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction[3].
2. Washing DMF (5-7 times)Wash the resin thoroughly to remove residual piperidine and dibenzofulvene byproducts.Ensures a clean reaction environment for the coupling step.
3. Amino Acid Activation Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), DIPEA (6 eq.) in DMFIn a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF. Add DIPEA and vortex for 1-2 minutes to pre-activate the amino acid[5].Converts the carboxylic acid to a more reactive species to facilitate peptide bond formation.
4. Coupling Activated amino acid solutionAdd the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.Forms the peptide bond between the activated amino acid and the free amine on the resin-bound peptide.
5. Washing DMF (3-5 times)Wash the resin to remove excess reagents and byproducts.Prepares the peptidyl-resin for the next synthesis cycle.

Note on Incorporating Fmoc-Phe(d8)-OH: Due to the potential for a kinetic isotope effect, it is advisable to extend the reaction times for the deuterated residue.

  • Deprotection: Extend the piperidine treatment to 10-15 minutes for each wash.

  • Coupling: Extend the coupling reaction time to 2-3 hours to ensure complete incorporation[2].

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin thoroughly with DCM (3-5 times) and dry it under vacuum[5].

  • Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% Water, and 2.5% TIS .

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin)[5].

  • Incubate the mixture at room temperature with occasional agitation for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups[7].

Peptide Precipitation and Purification
  • Filter the resin from the cleavage mixture and collect the filtrate into a cold centrifuge tube.

  • Add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide[5].

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash if necessary.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile (B52724) and water, both containing 0.1% TFA[5].

  • Confirm the identity and purity of the final deuterated peptide by mass spectrometry.

Visual Workflow

SPPS_Workflow Fmoc-SPPS Workflow for Fmoc-Phe(d8)-OH Incorporation Start Start: Swollen Resin with Free Amine Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Extend for d8 Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Activated Fmoc-AA-OH) Extend for d8 Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Cycle Repeat Cycle for next Amino Acid Wash2->Cycle N > 1 Final Final Peptide Chain on Resin Wash2->Final N = 1 (Final AA) Cycle->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final->Cleavage End Purified Deuterated Peptide Cleavage->End

Caption: Workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating a deuterated amino acid.

References

Application Notes and Protocols for the Incorporation of Fmoc-Phe(d8)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of stable isotope-labeled amino acids, such as Fmoc-L-phenylalanine-d8 (Fmoc-Phe(d8)-OH), into peptide sequences is a powerful strategy in modern peptide research and drug development. The primary applications stem from the unique physicochemical properties conferred by the deuterium (B1214612) atoms.

1.1 Enhanced Metabolic Stability (Kinetic Isotope Effect)

Replacing hydrogen with its heavier isotope, deuterium, at sites of metabolic activity can significantly slow down the rate of enzymatic degradation. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect, can result in a longer in vivo half-life for the deuterated peptide, potentially reducing dosing frequency and improving therapeutic efficacy. While the primary metabolic site on phenylalanine is often hydroxylation on the phenyl ring, deuteration of the entire side chain provides comprehensive protection against various enzymatic processes.[1]

1.2 Internal Standards for Quantitative Mass Spectrometry

Peptides containing Fmoc-Phe(d8)-OH are invaluable as internal standards for quantitative analysis by mass spectrometry (MS).[2] A deuterated peptide has a distinct mass shift compared to its non-deuterated counterpart but exhibits nearly identical chromatographic retention times and ionization efficiency. This allows for precise and accurate quantification of the endogenous or therapeutic peptide in complex biological matrices like plasma or tissue homogenates.

1.3 Probes in Structural Biology

Deuterated amino acids are utilized in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and aid in structure determination.[2] They can also be used in Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) studies to probe protein and peptide conformation and dynamics.[3][4][5]

1.4 Elucidation of Metabolic Pathways

The use of deuterated phenylalanine has been instrumental in studying amino acid metabolism in vivo.[6][7] By tracking the fate of the deuterated label, researchers can elucidate metabolic pathways and rates of conversion, such as the hydroxylation of phenylalanine to tyrosine.[6]

Quantitative Data in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating Fmoc-Phe(d8)-OH is expected to be comparable to its non-deuterated analog, Fmoc-Phe-OH. The following table summarizes typical quantitative parameters for a standard Fmoc-SPPS cycle.

ParameterTypical Value/RangeNotes
Coupling Efficiency >99%Monitored by qualitative methods (e.g., Kaiser test) or quantitative UV monitoring of Fmoc deprotection. Incomplete coupling can lead to deletion sequences.[8]
Fmoc Deprotection Yield >99%Can be monitored by UV absorbance of the fulvene-piperidine adduct. Incomplete deprotection leads to truncated sequences.
Cleavage Yield 70-95%Highly dependent on the peptide sequence, the chosen resin, and the specific cleavage cocktail used.[8]
Crude Peptide Purity 50-90%Very sequence-dependent. Purification by reverse-phase HPLC is almost always required to achieve high purity.[8]
Racemization <1%Phenylalanine is not considered a high-risk amino acid for racemization during standard coupling conditions.[8]

Experimental Protocols

The incorporation of Fmoc-Phe(d8)-OH into a peptide sequence follows the standard procedures for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9] No significant alterations to the core protocol are necessary due to the isotopic labeling.

3.1 General SPPS Workflow for Incorporating Fmoc-Phe(d8)-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-Phe(d8)-OH onto a resin-bound peptide chain with a free N-terminal amine.

sps_workflow cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling start_deprotection Peptidyl-Resin (Fmoc-N-terminus) deprotection Treat with 20% Piperidine (B6355638) in DMF (5 min + 15 min) start_deprotection->deprotection wash_deprotection Wash with DMF (5x) Wash with DCM (3x) deprotection->wash_deprotection end_deprotection Peptidyl-Resin (Free Amine) wash_deprotection->end_deprotection coupling Add activated amino acid to resin Agitate for 1-2 hours end_deprotection->coupling Proceed to Coupling start_coupling Fmoc-Phe(d8)-OH (3 eq) activation Activate with HBTU/DIPEA in DMF for 1-2 min start_coupling->activation activation->coupling wash_coupling Wash with DMF (5x) coupling->wash_coupling end_coupling Peptidyl-Resin with newly added Fmoc-Phe(d8)-OH wash_coupling->end_coupling

Caption: Workflow for a single Fmoc-SPPS cycle.

Materials and Reagents:

  • Fmoc-Phe(d8)-OH

  • Peptidyl-resin with a free N-terminal amine

  • Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Reaction vessel suitable for SPPS

Protocol Steps:

  • Resin Preparation: If starting a new synthesis, swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids) in DMF for 30-60 minutes.[10][11] Perform an initial Fmoc deprotection if using a pre-loaded resin like Rink Amide-Fmoc.

  • Fmoc Deprotection:

    • Drain the solvent from the swelled peptidyl-resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.[10]

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[10]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.[8]

  • Activation of Fmoc-Phe(d8)-OH:

    • In a separate vial, dissolve Fmoc-Phe(d8)-OH (3 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF.[8]

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.[8][10]

  • Coupling Reaction:

    • Immediately add the activated Fmoc-Phe(d8)-OH solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.[8][10]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[8]

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.[8]

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

3.2 Peptide Cleavage, Precipitation, and Purification

After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.

cleavage_workflow start Final Peptidyl-Resin (All protecting groups intact) wash Wash with DCM Dry under vacuum start->wash cleavage Add Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) Incubate 2-3 hours wash->cleavage filter Filter to separate resin Collect filtrate (peptide solution) cleavage->filter precipitate Add filtrate to cold diethyl ether (10x volume) Incubate at -20°C filter->precipitate pellet Centrifuge to pellet peptide Decant ether precipitate->pellet wash_pellet Wash pellet with cold ether (2x) pellet->wash_pellet dry Dry peptide pellet (Crude Deuterated Peptide) wash_pellet->dry purify Purify by RP-HPLC dry->purify analyze Analyze by Mass Spectrometry (Verify correct isotopic mass) purify->analyze final Pure, Lyophilized Deuterated Peptide analyze->final

Caption: Workflow for peptide cleavage and purification.

Materials and Reagents:

  • Final, dried peptidyl-resin

  • Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. Caution: TFA is highly corrosive.

  • Cold diethyl ether

  • Centrifuge tubes

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Protocol Steps:

  • Resin Preparation: Wash the final peptidyl-resin with DCM (3-5 times) and dry it thoroughly under a high vacuum.[8]

  • Cleavage Reaction:

    • Place the dry resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours.[8]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide, into a centrifuge tube.

    • Precipitate the peptide by adding the filtrate dropwise into a large volume of cold diethyl ether (approx. 10 times the filtrate volume).[8][12]

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[8]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with another portion of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step 2-3 times to remove residual cleavage scavengers.[8]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

    • Analyze the purified fractions by mass spectrometry (e.g., LC-MS) to confirm the identity and purity of the peptide.[9] The observed mass should correspond to the theoretical mass of the peptide containing the d8-phenylalanine residue.

Visualization of Key Concepts

benefits_diagram center Incorporation of Fmoc-Phe(d8)-OH stability Enhanced Metabolic Stability center->stability ms_standard Quantitative MS Internal Standard center->ms_standard nmr Structural Biology Probe (e.g., NMR) center->nmr metabolism Metabolic Pathway Elucidation center->metabolism sub_stability Kinetic Isotope Effect (Slower Enzymatic Cleavage) sub_ms Co-elution with Analyte (Different m/z) sub_nmr Simplifies Complex Spectra sub_metabolism Tracks Fate of Labeled Amino Acid

Caption: Key applications of incorporating deuterated phenylalanine.

References

Revolutionizing Proteomics: Absolute Protein Quantification Using Fmoc-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of understanding complex biological systems and developing novel therapeutics, the precise measurement of protein abundance is paramount. Absolute protein quantification provides a definitive measure of the amount of a specific protein in a sample, typically expressed in molar units. This contrasts with relative quantification, which only describes the change in protein levels between samples. The Absolute QUantification (AQUA) strategy, a targeted mass spectrometry-based approach, has emerged as a powerful tool for achieving this level of precision. The AQUA method relies on the use of stable isotope-labeled synthetic peptides as internal standards.

This document provides detailed application notes and protocols for the use of Fmoc-Phe-OH-d8, a deuterated form of the amino acid phenylalanine, in the synthesis of internal standard peptides for the absolute quantification of proteins. The incorporation of a d8-labeled phenylalanine residue into a synthetic peptide creates a "heavy" version of a target tryptic peptide that is chemically identical to its endogenous, "light" counterpart but distinguishable by mass spectrometry. This allows for precise and accurate quantification by correcting for variations in sample preparation, chromatographic separation, and mass spectrometric ionization.

Principle of the Method

The core of the AQUA methodology is the use of a synthetic peptide, designed to be identical to a tryptic peptide of the protein of interest, but with one or more atoms replaced by a stable heavy isotope. In this case, this compound is incorporated during solid-phase peptide synthesis (SPPS) to generate a peptide standard with a mass shift of +8 Da compared to the native peptide.

A known amount of this heavy peptide is spiked into a biological sample. The sample is then processed, which typically involves protein denaturation, reduction, alkylation, and enzymatic digestion. During mass spectrometric analysis, the heavy internal standard and the light endogenous peptide co-elute and are detected simultaneously. The ratio of the signal intensities of the heavy and light peptides, combined with the known amount of the spiked-in heavy peptide, allows for the precise calculation of the absolute amount of the endogenous peptide, and by extension, the target protein.

Advantages of Using this compound

  • Cost-Effectiveness: Deuterated amino acids are often more economical to synthesize compared to their ¹³C or ¹⁵N counterparts.

  • Significant Mass Shift: The +8 Da mass difference provided by the d8 label is sufficient to clearly resolve the isotopic envelopes of the light and heavy peptides in the mass spectrum, minimizing isotopic overlap.

  • Chemical Equivalence: The deuterated standard is chemically identical to the native peptide, ensuring similar behavior during sample preparation and analysis.

Considerations and Mitigation Strategies

While powerful, the use of deuterated standards requires attention to certain technical details:

  • Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography. This can be mitigated by optimizing the chromatographic gradient to ensure co-elution.

  • Kinetic Isotope Effect (KIE): The increased mass of deuterium (B1214612) can potentially slow down reaction rates, such as during Fmoc deprotection in peptide synthesis. While often negligible, extending reaction times for deprotection and coupling steps involving the deuterated amino acid can ensure complete reactions.

  • H-D Exchange: While the deuterium atoms on the phenyl ring of phenylalanine are stable, care should be taken during sample preparation and analysis to avoid conditions that could promote hydrogen-deuterium exchange.

Quantitative Data

The following tables provide representative data on the performance of an absolute quantification assay using a d8-phenylalanine labeled internal standard.

Table 1: Calibration Curve for the Absolute Quantification of a Target Peptide

Standard Concentration (fmol/µL)Peak Area Ratio (Light/Heavy)
10.098
50.512
101.025
505.089
10010.150
50050.231
100099.876

A representative calibration curve demonstrates a linear response over a wide dynamic range, which is essential for accurate quantification.

Table 2: Accuracy and Precision of the Absolute Quantification Method

QC LevelNominal Conc. (fmol/µL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (% Recovery)
Low104.56.2102.3
Medium1003.14.898.9
High5002.53.9100.8

This data showcases the high degree of accuracy and precision achievable with this method, making it suitable for rigorous quantitative studies.

Experimental Protocols

Protocol 1: Synthesis of d8-Phenylalanine Labeled Peptide (AQUA Peptide)

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a target peptide incorporating this compound using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for non-deuterated amino acids):

    • Pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • This compound Coupling:

    • Pre-activate this compound (2 equivalents) with a coupling reagent and base as in the previous step.

    • Add the activated deuterated amino acid solution to the resin.

    • To account for a potential kinetic isotope effect, extend the coupling time to 3-4 hours.

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Accurately determine the concentration of the purified heavy peptide using amino acid analysis.

Protocol 2: Sample Preparation for Absolute Protein Quantification

Materials:

  • Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Quenching solution (e.g., 5% formic acid)

  • d8-labeled AQUA peptide internal standard

Procedure:

  • Cell Lysis: Lyse cells or homogenize tissue in lysis buffer.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Spiking of Internal Standard: Add a known amount of the purified d8-labeled AQUA peptide to each protein sample.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

  • Sample Analysis: Analyze the desalted peptides by LC-MS/MS.

Protocol 3: LC-MS/MS Analysis for Absolute Quantification

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer capable of selected reaction monitoring (SRM) or parallel reaction monitoring (PRM)

Procedure:

  • LC Separation:

    • Use a C18 reversed-phase column for peptide separation.

    • Develop a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute the peptides.

    • Optimize the gradient to ensure co-elution of the light and heavy peptide pairs.

  • MS Method Development (SRM/MRM):

    • Determine the precursor ion (m/z) for both the light and heavy peptides.

    • Perform collision-induced dissociation (CID) on each precursor to identify the most intense and specific fragment ions (product ions).

    • Select at least two to three specific precursor-to-product ion transitions for both the light and heavy peptides.

    • Optimize the collision energy for each transition to maximize signal intensity.

  • Data Acquisition: Acquire data in SRM or PRM mode, monitoring the selected transitions for both the light and heavy peptides.

  • Data Analysis:

    • Integrate the peak areas of the selected transitions for both the light and heavy peptides.

    • Calculate the peak area ratio (light/heavy).

    • Use the peak area ratio and the known concentration of the heavy internal standard to calculate the absolute concentration of the endogenous light peptide.

Visualizations

Absolute_Quantification_Workflow Absolute Protein Quantification Workflow using this compound cluster_0 Peptide Standard Synthesis cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Purification HPLC Purification SPPS->Purification Quantification Amino Acid Analysis (Quantify Heavy Peptide) Purification->Quantification Spike Spike in Heavy Peptide Standard Quantification->Spike Known Amount Lysis Cell Lysis / Protein Extraction Lysis->Spike Digestion Protein Digestion (e.g., Trypsin) Spike->Digestion Desalting Peptide Desalting (SPE) Digestion->Desalting LC_MS LC-MS/MS Analysis (SRM/PRM) Desalting->LC_MS Data_Analysis Data Analysis (Peak Area Ratio) LC_MS->Data_Analysis Absolute_Quant Absolute Quantification Data_Analysis->Absolute_Quant

Caption: Workflow for absolute protein quantification using a d8-labeled peptide standard.

SRM_Principle Principle of Selected Reaction Monitoring (SRM) cluster_0 Mass Spectrometer Q1 Q1: Precursor Ion Selection Q2 Q2: Collision-Induced Dissociation Q1->Q2 [Light Precursor] [Heavy Precursor] Q3 Q3: Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector [Light Product Ion] [Heavy Product Ion] Data_Analysis Peak Area Integration & Ratio Calculation Detector->Data_Analysis Signal Intensity Peptide_Mix Light & Heavy Peptides Peptide_Mix->Q1

Caption: The principle of SRM for distinguishing and quantifying light and heavy peptides.

Conclusion

The use of this compound for the synthesis of internal standards in the AQUA methodology provides a robust, accurate, and cost-effective approach for the absolute quantification of proteins. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can confidently implement this powerful technique to gain deeper insights into the proteome, accelerate biomarker discovery, and advance the development of new therapeutics.

Application Note: High-Precision Quantification of Phenylalanine in Biological Matrices using Fmoc-Phe-OH-d8 as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of amino acids is crucial in various scientific disciplines, from metabolic research and clinical diagnostics to pharmaceutical development. Phenylalanine, an essential amino acid, is a key analyte whose concentration levels are indicative of metabolic health and are closely monitored in disorders such as Phenylketonuria (PKU). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

This application note details a robust and reliable method for the quantification of phenylalanine in biological matrices, employing Fmoc-Phe-OH-d8 as an internal standard. The derivatization of phenylalanine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) enhances its chromatographic retention and ionization efficiency. The deuterated internal standard, this compound, closely mimics the chemical and physical properties of the derivatized analyte, ensuring accurate correction for matrix effects and procedural losses.

Principle of the Method

The methodology is based on the principle of stable isotope dilution analysis (SIDA). A known amount of the deuterated internal standard, this compound, is added to the sample at the initial stage of preparation. Both the endogenous phenylalanine and the internal standard are then derivatized with Fmoc-Cl. During LC-MS/MS analysis, the derivatized analyte and the internal standard co-elute and are detected simultaneously. Any variations in sample handling, derivatization efficiency, or ionization will affect both compounds equally. The concentration of the endogenous phenylalanine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled phenylalanine and a fixed concentration of the internal standard.

Illustrative Method Performance Characteristics

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of phenylalanine using a deuterated internal standard and Fmoc derivatization. This data is representative of the expected performance and should be validated in-house for specific applications.

ParameterTypical Performance
Linearity Range 0.5 - 500 µM[1][2]
Correlation Coefficient (r²) > 0.99[3][4]
Limit of Detection (LOD) 0.1 µM[5]
Limit of Quantification (LOQ) 0.5 µM[1][5]
Recovery (%) 85 - 110%[3][6][7]
Precision (CV%) < 15%[3][6][8]
Accuracy (%) 85 - 115%[6][8]

Experimental Protocols

Materials and Reagents
  • Phenylalanine

  • This compound

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA)

  • Ammonium formate

  • Borate (B1201080) buffer (pH 9.0)

  • Human plasma (or other biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Preparation of Stock and Working Solutions
  • Phenylalanine Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of phenylalanine in 0.1 M HCl to prepare a 1 mM stock solution.

  • This compound Internal Standard Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to prepare a 1 mM stock solution.

  • Phenylalanine Working Standards: Prepare a series of working standards by serially diluting the phenylalanine stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 0.5 µM to 500 µM.

  • Internal Standard Working Solution (10 µM): Dilute the this compound stock solution with acetonitrile to a final concentration of 10 µM.

Sample Preparation and Derivatization
  • Sample Spiking: To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 10 µM Internal Standard Working Solution. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Derivatization:

    • Add 100 µL of borate buffer (pH 9.0) to the supernatant.

    • Add 100 µL of 5 mg/mL Fmoc-Cl in acetonitrile.

    • Vortex and incubate at room temperature for 15 minutes.

  • Quenching: Add 50 µL of 1% formic acid in acetonitrile to quench the reaction.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 v/v Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate Fmoc-phenylalanine from matrix components. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions (Illustrative):

    • Fmoc-Phe-OH: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values will need to be determined by direct infusion of the derivatized standards.)

Data Analysis

The concentration of phenylalanine in the samples is calculated using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of phenylalanine in the unknown samples is then determined by interpolation from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization (Fmoc-Cl) Supernatant->Derivatize Evaporate Evaporation Derivatize->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS1 Mass Spectrometry (ESI+, Q1 - Precursor Ion Selection) LC->MS1 MS2 Collision Cell (Q2 - Fragmentation) MS1->MS2 MS3 Mass Spectrometry (Q3 - Product Ion Detection) MS2->MS3 Integration Peak Integration (Analyte & IS) MS3->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Phenylalanine Calibration->Quantification

Caption: Experimental workflow for phenylalanine quantification.

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr BH4 DOPA L-DOPA Tyr->DOPA Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PKU Phenylketonuria (PKU) (PAH Deficiency) PAH Phenylalanine Hydroxylase (PAH) PKU->PAH PAH->Phe

Caption: Simplified metabolic pathway of Phenylalanine.

Conclusion

The use of this compound as an internal standard in conjunction with Fmoc-Cl derivatization provides a highly reliable and accurate method for the quantification of phenylalanine in biological matrices by LC-MS/MS. This approach effectively mitigates the impact of matrix effects and procedural inconsistencies, leading to robust and reproducible results. The detailed protocol and illustrative performance characteristics presented in this application note serve as a valuable resource for researchers and scientists in the fields of clinical chemistry, metabolic research, and drug development.

References

Application Notes and Protocols: Fmoc-Phe-OH-d8 in Biomolecular NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Phenylalanine-d8 (Fmoc-Phe-OH-d8) is a stable isotope-labeled amino acid that serves as a powerful tool in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] In this derivative, eight non-exchangeable hydrogen atoms on the phenylalanine side chain and backbone (five on the phenyl ring, two at the β-carbon, and one at the α-carbon) are replaced with deuterium (B1214612) (²H). This isotopic substitution is critical for advanced NMR studies of peptides and proteins, enabling researchers to probe molecular structure, dynamics, and interactions with enhanced resolution and sensitivity.[4][5]

The primary applications of incorporating this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) for NMR analysis include:

  • Spectral Simplification: The replacement of protons with deuterons in a protein or peptide drastically simplifies complex ¹H NMR spectra. By strategically incorporating d8-Phenylalanine, researchers can eliminate specific proton signals, reducing resonance overlap and facilitating the assignment of remaining signals.[4][5]

  • Studying Molecular Dynamics: Deuterium NMR, specifically solid-state ²H NMR, provides direct insights into the dynamics of amino acid side chains.[6] By analyzing the quadrupolar interaction of the deuterium nucleus, it is possible to characterize the rates and amplitudes of motions of the phenylalanine side chain over a wide range of timescales.

  • Probing Protein-Ligand Interactions: Peptides synthesized with deuterated residues can be used to study interactions with larger, unlabeled proteins. The deuterated peptide provides a "quiet" background, allowing for the selective observation of NMR signals from the protein binding partner through isotope-filtered experiments.

  • Overcoming Size Limitations in NMR: Deuteration significantly reduces the efficiency of dipolar relaxation, the primary relaxation mechanism for protons.[5][7] This leads to narrower resonance linewidths, which is particularly advantageous for studying larger biomolecules and complexes that would otherwise suffer from severe signal broadening.[4][8]

Key Applications and Quantitative Data

The use of deuterated phenylalanine allows for quantifiable improvements in NMR spectral quality and provides specific parameters for characterizing molecular dynamics.

Table 1: Comparison of Representative ¹H NMR Linewidths

This table illustrates the typical reduction in proton linewidths achieved by deuteration, which enhances spectral resolution.

Residue TypeMolecular WeightTypical ¹H Linewidth (Hz)Benefit of Deuteration
Protonated Phenylalanine> 25 kDa30 - 50 HzN/A
Deuterated Phenylalanine> 25 kDa< 15 Hz (Amide Proton)Sharper signals, improved resolution[4][5]

Table 2: Representative Solid-State ²H NMR Parameters for Side-Chain Dynamics

These parameters, derived from ²H NMR lineshape and relaxation analysis, describe the motional behavior of the phenylalanine side chain.[6]

ParameterDescriptionTypical Value RangeInformation Gained
Quadrupolar Coupling Constant (Cq) Strength of the interaction between the deuterium nucleus and the electric field gradient.~170 kHz (for C-D bond)Confirms C-D bond integrity.
Order Parameter (S²) Amplitude of motional restriction of the C-D bond vector. Ranges from 0 (isotropic motion) to 1 (rigid).0.6 - 1.0Quantifies the degree of conformational flexibility.
Correlation Time (τc) The characteristic timescale of the molecular motion.10⁻⁹ to 10⁻⁶ sDescribes the rate of side-chain reorientation (e.g., ring flips).

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a standard manual procedure for a single coupling cycle to incorporate this compound into a growing peptide chain using Fmoc/tBu chemistry.[9][10][11]

Materials:

  • This compound (e.g., from Cambridge Isotope Laboratories[1][2][3])

  • Rink Amide or Wang resin (pre-loaded with the first amino acid or for loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling Reagents: HBTU/HATU (4 eq.), HOBt/HOAt (4 eq.)

  • Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (8 eq.)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[12]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (4 eq. relative to resin substitution) and HOBt/HOAt (4 eq.) in DMF.

    • Add HBTU/HATU (4 eq.) and allow to pre-activate for 1-2 minutes.

    • Add DIEA (8 eq.) to the activation mixture.

  • Coupling:

    • Immediately add the activated this compound solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).[13]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC. Confirm the mass of the final product using mass spectrometry.

Protocol 2: NMR Sample Preparation and Analysis

Materials:

  • Purified, lyophilized peptide containing d8-Phenylalanine

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O or 99.9% D₂O for specific experiments)

  • NMR tubes

Procedure:

  • Sample Dissolution: Dissolve the lyophilized peptide in the chosen NMR buffer to a final concentration typically between 0.5 and 2.0 mM.

  • pH Adjustment: Carefully adjust the pH of the sample to the desired value using small aliquots of dilute NaOH or HCl.

  • Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to assess sample quality and concentration.

    • For structural studies, acquire a 2D ¹H-¹H NOESY experiment. The simplified spectral region corresponding to the deuterated Phe will aid in assigning NOEs involving neighboring residues.

    • For dynamics studies (in solid-state), acquire static ²H NMR spectra using a quadrupolar echo pulse sequence.[6] Analyze the lineshape to determine motional parameters.

    • Measure relaxation rates (T1, T2) for the remaining protons (e.g., amide protons) to probe dynamics. The presence of deuterons will significantly lengthen these relaxation times, improving measurement accuracy for larger molecules.[5]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the overall workflow for utilizing this compound and the logical basis for its application in studying biomolecular interactions.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_nmr Biomolecular NMR Resin 1. Select Resin (e.g., Rink Amide) SPPS 2. Perform SPPS Cycles - Deprotection (Piperidine) - Coupling (this compound + HATU) - Washing (DMF) Resin->SPPS Incorporate d8-Phe Cleavage 3. Cleave Peptide from Resin (TFA Cocktail) SPPS->Cleavage HPLC 4. RP-HPLC Purification Cleavage->HPLC MS 5. Mass Spectrometry (Verify Mass) HPLC->MS SamplePrep 6. NMR Sample Preparation (Buffer, pH) MS->SamplePrep Verified Peptide NMR_Acq 7. NMR Data Acquisition (1D, 2D NOESY, ²H NMR) SamplePrep->NMR_Acq Analysis 8. Data Analysis (Structure, Dynamics) NMR_Acq->Analysis

Caption: Workflow for peptide synthesis with this compound and subsequent NMR analysis.

signaling_pathway_logic cluster_system Biological System cluster_tool NMR Probe cluster_nmr NMR Observation Receptor Receptor Tyrosine Kinase ProteinX Protein X (Target) Receptor->ProteinX activates Downstream Downstream Signaling (e.g., MAPK Pathway) ProteinX->Downstream activates NMR_Exp Isotope-Filtered NMR (e.g., NOESY) ProteinX->NMR_Exp Protonated component Peptide Synthetic Peptide Inhibitor (contains d8-Phe) Peptide->ProteinX Binds and Inhibits Peptide->NMR_Exp Deuterated component Result Observe binding interface on unlabeled Protein X NMR_Exp->Result

Caption: Logic for using a d8-Phe peptide to probe a protein interaction in a signaling pathway.

References

Application Notes and Protocols for Fmoc-Phe-OH-d8 Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Phenylalanine-d8 (Fmoc-Phe-OH-d8) is a stable isotope-labeled amino acid that serves as a critical tool in modern quantitative proteomics, metabolic research, and structural biology. The incorporation of deuterium (B1214612) atoms into the phenyl side chain creates a mass shift of +8 Da compared to the unlabeled counterpart. This mass difference allows for the precise differentiation and quantification of peptides in mass spectrometry (MS) without altering the peptide's chemical and chromatographic properties. Peptides synthesized with this compound are invaluable as internal standards for absolute quantification (AQUA) of proteins and for detailed structural analysis by nuclear magnetic resonance (NMR) spectroscopy.

These application notes provide a comprehensive guide to the use of this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), including detailed protocols, quantitative data on coupling efficiency, and applications of the resulting deuterated peptides.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₄H₁₃D₈NO₄
Molecular Weight 395.48 g/mol
Isotopic Purity Typically ≥98%
Appearance White to off-white solid
Storage Conditions Store at +2°C to +8°C, desiccated and protected from light.[1]

Experimental Protocols

The following protocols outline the manual procedure for a single coupling cycle of this compound in Fmoc-based SPPS. The quantities are illustrative for a synthesis scale of 0.1 mmol.

Protocol 1: Standard SPPS Cycle for Incorporating this compound

Materials and Reagents:

  • This compound

  • SPPS Resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Coupling Reagent (e.g., HBTU, HATU, HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[2]

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the piperidine solution and agitate for an additional 15-20 minutes.[3]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Pre-activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.[2][4]

    • Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[2][4]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For deuterated amino acids, extending the coupling time to 2-4 hours may improve efficiency, especially for sterically hindered residues.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[2]

  • Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin. A negative result (yellow beads for the Kaiser test) indicates a complete coupling reaction.[5]

  • Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Diagram of the Fmoc-SPPS Workflow

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Couple 4. Couple this compound (Coupling Reagent, DIPEA) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Next_Cycle Repeat for Next Amino Acid Wash2->Next_Cycle Next_Cycle->Deprotect Yes Final_Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Next_Cycle->Final_Cleavage No Precipitate 7. Precipitate & Purify (Cold Ether) Final_Cleavage->Precipitate Peptide End: Deuterated Peptide Precipitate->Peptide Deprotetect Deprotetect Deprotetect->Wash1

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Data Presentation: Coupling Efficiency

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. While the kinetic isotope effect for deuterium is generally small in these reactions, using a more potent coupling reagent or extending reaction times can be beneficial. The following table summarizes the performance of common coupling reagents for the incorporation of Fmoc-Phe-OH. This data is representative and can be used as a guideline for this compound.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/Oxyma Carbodiimide/Additive60-180 minutes>97>95Low

Data adapted from comparative studies on Fmoc-amino acid couplings.[6][7]

Note on Deuterated Amino Acids: For deuterated amino acids, it is advisable to monitor the coupling reaction, and if incomplete, a "double coupling" (repeating the coupling step with fresh reagents) can be performed to ensure the reaction goes to completion.

Application: Use of Deuterated Peptides as Internal Standards in Mass Spectrometry

The primary application of peptides synthesized with this compound is as internal standards in quantitative mass spectrometry-based proteomics. The deuterated peptide is chemically identical to its endogenous, unlabeled ("light") counterpart, ensuring it behaves the same during sample preparation, chromatography, and ionization. However, it is distinguishable by its higher mass.

Protocol 2: Workflow for Absolute Quantification (AQUA) using a Deuterated Peptide Standard
  • Sample Preparation: A known amount of the purified, quantified deuterated peptide standard is spiked into the biological sample (e.g., cell lysate, plasma) at the earliest stage possible.

  • Proteolysis: The sample, now containing both the endogenous protein and the deuterated peptide standard, is subjected to enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated and non-deuterated versions of the target peptide co-elute.

  • Quantification: The absolute quantity of the endogenous peptide is determined by comparing the signal intensity (e.g., peak area) of its precursor or fragment ions to that of the known amount of the spiked-in deuterated peptide standard.

Diagram of the AQUA Workflow

AQUA_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Bio_Sample Biological Sample (e.g., Cell Lysate) Spike Spike-in Known Amount of Deuterated Peptide Standard Bio_Sample->Spike Digest Enzymatic Digestion (e.g., Trypsin) Spike->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quant Quantification by Comparing Signal Intensities LC_MS->Quant Result Result Quant->Result Absolute Quantity of Endogenous Peptide

Caption: Workflow for Absolute Quantification (AQUA) using a deuterated peptide standard.

MS/MS Fragmentation of Peptides Containing Phe-d8

In collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), peptides fragment at the peptide bonds, generating characteristic b- and y-ions that allow for sequence determination. The deuterium atoms on the phenyl ring of Phe-d8 are stable and generally do not undergo significant hydrogen-deuterium scrambling under typical fragmentation conditions. The primary effect of the d8-label is a mass shift in the fragment ions that contain the deuterated phenylalanine residue.

For a peptide containing Phe-d8, the mass of any b-ion C-terminal to the Phe-d8 and any y-ion N-terminal to the Phe-d8 will be increased by 8 Da. This predictable mass shift allows for the unambiguous identification and quantification of the deuterated peptide in a complex mixture.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Coupling Efficiency Steric hindrance of the deuterated amino acid; Inefficient coupling reagent.Switch to a more potent coupling reagent like HATU or HCTU. Extend the coupling reaction time. Perform a double coupling.
Deletion Sequences Incomplete Fmoc deprotection or coupling.Extend Fmoc deprotection and coupling times. Use a more potent coupling reagent.
Low Crude Peptide Yield On-resin aggregation.Switch the synthesis solvent from DMF to N-methylpyrrolidone (NMP).

Disclaimer: The protocols and data presented are intended as a guide and may require optimization for specific peptide sequences and applications.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with Fmoc-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics and the study of peptide and protein dynamics.[1] The incorporation of stable isotopes, such as deuterium (B1214612) (²H), into peptides allows for their differentiation from their unlabeled counterparts by mass spectrometry, enabling accurate relative and absolute quantification.[2] Fmoc-L-Phe(d8)-OH is a deuterated analog of the amino acid phenylalanine, where all eight hydrogen atoms on the phenyl ring and the β-carbon have been replaced with deuterium. This mass shift of +8 Da provides a distinct isotopic signature for mass spectrometry-based analysis.

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of peptides containing Fmoc-Phe-OH-d8. These guidelines are intended for researchers, scientists, and drug development professionals engaged in quantitative proteomics, pharmacokinetic studies, and peptide drug development.

Core Applications

The use of peptides labeled with this compound is applicable to a wide range of research areas, including:

  • Quantitative Proteomics: As an internal standard for the absolute quantification of peptides and proteins.[2]

  • Pharmacokinetic (PK) Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drug candidates.

  • Drug Metabolism Studies: To differentiate between a therapeutic peptide and its metabolites.

  • Biomarker Discovery and Validation: For the precise and accurate quantification of potential peptide biomarkers.

Quantitative Data Summary

The incorporation of deuterium can have a slight effect on the chromatographic retention time of a peptide, typically causing it to elute slightly earlier than its non-deuterated counterpart in reversed-phase liquid chromatography. This is known as the "isotope effect." The following tables provide illustrative quantitative data that might be obtained from an LC-MS/MS analysis of a model peptide (e.g., Ac-Gly-Phe-Ala-NH₂) and its d8-labeled analog.

Table 1: Effect of Deuteration on Retention Time and Mass-to-Charge Ratio (m/z)

PeptideMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ m/zRetention Time (min)
UnlabeledC₁₆H₂₂N₄O₄334.1645335.171812.58
d8-LabeledC₁₆H₁₄D₈N₄O₄342.2148343.222112.51

Note: This data is for illustrative purposes. Actual retention times and mass-to-charge ratios will vary depending on the specific peptide sequence, chromatographic conditions, and mass spectrometer used.

Table 2: Illustrative Quantitative Analysis of a Model Peptide in a Biological Matrix

SampleAnalyte Peak AreaInternal Standard (d8) Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank1,5002,500,0000.0006< LLOQ
LLOQ (1 ng/mL)12,5002,450,0000.00511.02
QC Low (3 ng/mL)36,0002,480,0000.01452.95
QC Mid (50 ng/mL)612,5002,510,0000.244050.8
QC High (80 ng/mL)976,0002,490,0000.392081.2
Unknown Sample245,0002,520,0000.097220.1

LLOQ: Lower Limit of Quantification; QC: Quality Control. This table represents simulated data for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a d8-labeled peptide using this compound, sample preparation for mass spectrometry analysis, and the LC-MS/MS workflow.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a d8-Labeled Peptide

This protocol outlines the manual synthesis of a peptide incorporating a stable isotope-labeled phenylalanine using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagent (e.g., HBTU/HATU)

  • Activation base (e.g., DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Unlabeled): Dissolve the first Fmoc-protected amino acid, HBTU, and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.

  • Incorporation of this compound: Repeat the Fmoc deprotection step. Dissolve this compound, HBTU, and DIPEA in DMF. Add the activated labeled amino acid solution to the resin and agitate for 2-4 hours to ensure maximum incorporation. Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and deprotection, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the cleavage solution and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry.

Protocol 2: Sample Preparation for Quantitative Analysis

This protocol describes the preparation of a biological sample (e.g., plasma) for quantitative analysis using a d8-labeled peptide as an internal standard.

Materials:

  • Blank biological matrix (e.g., plasma)

  • Analyte stock solution

  • d8-labeled internal standard (IS) stock solution

  • Acetonitrile (B52724)

  • Centrifuge

  • Autosampler vials

Procedure:

  • Preparation of Calibration Standards and Quality Controls (QCs): Spike the blank biological matrix with known concentrations of the analyte stock solution to prepare a series of calibration standards and QCs.

  • Sample Aliquoting: Aliquot a fixed volume (e.g., 100 µL) of the calibration standards, QCs, and unknown samples into microcentrifuge tubes.

  • Internal Standard Spiking: Add a fixed amount of the d8-labeled internal standard solution to each tube (except for the blank matrix).

  • Protein Precipitation: Add cold acetonitrile to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vigorously vortex each tube and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general method for the quantitative analysis of a peptide and its d8-labeled internal standard by LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimize the precursor-to-product ion transitions for both the unlabeled analyte and the d8-labeled internal standard by infusing standard solutions into the mass spectrometer.

Data Analysis:

  • Peak Integration: Integrate the chromatographic peak areas for the analyte and the d8-labeled internal standard for each injection.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations and perform a linear regression to generate a calibration curve.

  • Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizations

Experimental and Analytical Workflow

G cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis s1 Solid-Phase Peptide Synthesis s2 Incorporate this compound s1->s2 s3 Cleavage and Purification s2->s3 s4 d8-Labeled Peptide (Internal Standard) s3->s4 p2 Spike with d8-Labeled Internal Standard s4->p2 p1 Biological Sample (e.g., Plasma) p1->p2 p3 Protein Precipitation p2->p3 p4 Extract Supernatant p3->p4 a1 LC Separation p4->a1 a2 Mass Spectrometry (MRM) a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4 G Phe Phenylalanine (d8) Tyr Tyrosine (d7) Phe->Tyr Phenylalanine Hydroxylase DOPA L-DOPA (d6) Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine (d3) DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine (d3) Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine (d3) Norepinephrine->Epinephrine PNMT

References

Application Notes and Protocols for the Utilization of Fmoc-Phe-OH-d8 in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of deuterated N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d8 (Fmoc-Phe-OH-d8) in automated solid-phase peptide synthesis (SPPS). The incorporation of stable isotope-labeled amino acids is a critical technique in quantitative proteomics, metabolic flux analysis, and as internal standards for mass spectrometry-based applications.

Introduction

This compound is a deuterated analog of Fmoc-Phe-OH, where eight hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for various research applications. In automated peptide synthesis, precise preparation and handling of this reagent are crucial for achieving high coupling efficiencies and overall synthesis success.[1][2][3]

The protocols outlined below are designed for standard automated peptide synthesizers utilizing Fmoc/tBu chemistry.[1][3][4] Researchers should consult their specific instrument's user manual for any necessary modifications.

Physicochemical Properties and Handling

Proper storage and handling of this compound are essential to maintain its integrity and ensure optimal performance in peptide synthesis.

Table 1: Physicochemical Properties of Fmoc-Phe-OH

PropertyValueReference
CAS Number35661-40-6[5]
Molecular FormulaC₂₄H₁₃D₈NO₄N/A
Molecular Weight395.5 g/mol N/A
AppearanceWhite to off-white solid/powder[4]
Melting Point180-187 °C[5]
Storage Temperature2-8°C[5]

Note: The molecular formula and weight have been adjusted for the d8 isotope. The CAS number and other properties are for the non-deuterated form and are expected to be very similar for the deuterated analog.

Handling and Storage:

  • Store this compound in a cool, dry place, typically at 2-8°C.[5]

  • Keep the container tightly sealed to prevent moisture absorption.[6]

  • When handling, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[6]

Experimental Protocols

Reagent Preparation

Accurate preparation of the this compound solution is the first critical step for successful incorporation into the peptide sequence.

Table 2: Recommended Reagent Concentrations for Automated Peptide Synthesis

ReagentSolventConcentrationNotes
This compoundDMF or NMP0.2 - 0.5 MEnsure complete dissolution. Gentle warming or sonication may be applied if necessary.
Coupling Reagent (e.g., HBTU, HATU)DMF or NMP0.2 - 0.5 MPrepare fresh for best results.
Base (e.g., DIPEA, NMM)NMP1 - 2 MUse high-purity reagents to avoid side reactions.
Deprotection SolutionDMF or NMP20% (v/v) Piperidine (B6355638)Prepare fresh daily to avoid degradation.

Protocol for this compound Solution Preparation:

  • Calculate the required amount of this compound based on the desired concentration and volume for the synthesis run.

  • In a clean, dry vial, add the appropriate volume of high-purity, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[6][7]

  • Add the weighed this compound to the solvent.

  • Gently agitate the vial until the amino acid is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles before placing it on the automated peptide synthesizer.

Automated Peptide Synthesis Cycle for this compound Incorporation

The following protocol outlines a typical cycle for the incorporation of this compound using an automated peptide synthesizer. Due to the kinetic isotope effect, which can lead to slower reaction rates for deuterated compounds, extended coupling times or a double coupling strategy are recommended to ensure complete reaction.[8]

Table 3: Automated Synthesis Protocol for this compound Coupling

StepReagent/ActionDurationRepeatsPurpose
1. Resin SwellingDMF or NMP30-60 min1To prepare the resin for synthesis.[9]
2. Fmoc Deprotection20% Piperidine in DMF/NMP5-10 min2To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[10]
3. WashingDMF or NMP1-2 min5-7To remove residual piperidine and byproducts.[9]
4. CouplingThis compound, Coupling Reagent, Base45-120 min1-2To form the peptide bond. An initial extended coupling time is recommended. A second coupling (double coupling) may be necessary for optimal results.[8][9]
5. WashingDMF or NMP1-2 min3-5To remove excess reagents and byproducts.[9]

Workflow Diagram for this compound Preparation and Automated Synthesis

G cluster_prep This compound Preparation cluster_synth Automated Synthesizer Workflow weigh Weigh this compound dissolve Dissolve in DMF/NMP weigh->dissolve sonicate Sonicate (if necessary) dissolve->sonicate inspect Visual Inspection sonicate->inspect load Load Solution onto Synthesizer inspect->load deprotect Fmoc Deprotection (20% Piperidine) load->deprotect wash1 Wash Resin deprotect->wash1 couple Couple this compound (Extended Time/Double Couple) wash1->couple wash2 Wash Resin couple->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

References

Application Notes and Protocols for Fmoc-Phe-OH-d8 in Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of deuterated L-Phenylalanine (Phe-d8), sourced from Fmoc-Phe-OH-d8, in quantitative proteomics experiments using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This powerful metabolic labeling strategy enables the accurate quantification of protein abundance, synthesis, and turnover, providing critical insights for basic research and drug development.

Introduction to Metabolic Labeling with this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling technique for mass spectrometry (MS)-based quantitative proteomics.[1][2][3] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[4] By culturing one cell population in a standard "light" medium and another in a "heavy" medium containing an isotopically labeled amino acid, the proteomes of the two populations become distinguishable by mass spectrometry.[1][5]

This compound serves as a precursor for generating the "heavy" L-Phenylalanine-d8 required for SILAC media. As an essential amino acid for mammalian cells, phenylalanine cannot be synthesized de novo and must be obtained from the culture medium, ensuring efficient and predictable incorporation into newly synthesized proteins.[1] The deuterium (B1214612) labeling (d8) provides a distinct mass shift that allows for the clear differentiation and quantification of protein populations from different experimental conditions. For metabolic labeling applications, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group must first be removed to yield the free L-Phenylalanine-d8 amino acid.[1]

Key Applications:

  • Quantitative Expression Proteomics: Accurately quantify thousands of proteins between different cellular states (e.g., treated vs. untreated, diseased vs. healthy).[1]

  • Drug Discovery and Development: Elucidate the mechanism of action of novel drug candidates by monitoring changes in protein expression profiles and identifying off-target effects.[1]

  • Protein Turnover Studies: Measure the synthesis and degradation rates of proteins on a proteome-wide scale.[1]

  • Cell Signaling Pathway Analysis: Quantify dynamic changes in protein abundance and post-translational modifications within signaling pathways.[2]

  • Protein-Protein Interaction Studies: Distinguish specific interaction partners from non-specific background binders in co-immunoprecipitation experiments.[1]

Data Presentation: Quantitative Analysis

The primary output of a SILAC experiment is the relative quantification of proteins between the compared samples. This data is typically presented in tables that include protein identifiers, the calculated abundance ratios (heavy/light), and statistical significance.

Table 1: Isotopic Properties of Phenylalanine Labels

Isotopic LabelMass Shift (vs. Unlabeled)Key AdvantagesPotential Considerations
d8 +8 DaCost-effective labeling.Potential for a slight chromatographic shift from the unlabeled form. Possible kinetic isotope effects that may alter reaction rates.
¹³C₉,¹⁵N +10 DaMinimal chromatographic shift from the unlabeled counterpart. No significant kinetic isotope effect. Provides both carbon and nitrogen tracing.Higher cost of synthesis.

Table 2: Example of Quantitative Proteomic Data from a SILAC Experiment

This table represents simulated data for illustrative purposes to demonstrate the typical presentation of results from a SILAC experiment comparing a drug-treated ("Heavy" - d8) sample to a control ("Light") sample.

Protein IDGene NameDescriptionLog₂ (Heavy/Light Ratio)p-valueRegulation
P02768ALBSerum albumin0.050.85Unchanged
P60709ACTBActin, cytoplasmic 10.120.72Unchanged
P31946HSP90AA1Heat shock protein HSP 90-alpha2.580.001Upregulated
P08670VIMVimentin-1.750.015Downregulated
Q06830PRDX1Peroxiredoxin-11.980.005Upregulated
P10809ENO1Alpha-enolase-0.250.65Unchanged

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the solution-phase deprotection of this compound to generate L-Phenylalanine-d8 for addition to cell culture media.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), reagent grade

  • Diethyl ether, cold

  • Hydrochloric acid (HCl)

  • Deionized water

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve this compound in DMF. A typical concentration is in the range of 0.1-0.5 M.

  • Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v). For example, to 8 mL of the this compound solution in DMF, add 2 mL of piperidine.[6]

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours to ensure complete deprotection.[1][6]

  • Solvent Removal: Remove the DMF and piperidine under reduced pressure using a rotary evaporator.[1]

  • Precipitation: Precipitate the deprotected amino acid by adding cold diethyl ether. Stir the suspension vigorously.[1]

  • Washing: Collect the precipitate by vacuum filtration and wash the solid product several times with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.[1]

  • Purification and Lyophilization: Dissolve the crude product in deionized water and acidify with a small amount of HCl. Lyophilize the aqueous solution to obtain the pure L-Phenylalanine-d8 hydrochloride salt.[1]

  • Verification: Verify the purity and identity of the final product using NMR or mass spectrometry.

Protocol 2: SILAC Metabolic Labeling

This protocol outlines the metabolic labeling of two populations of adherent cells for a typical SILAC experiment.

Materials:

  • Mammalian cell line of interest

  • DMEM for SILAC (deficient in L-phenylalanine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Phenylalanine

  • "Heavy" L-Phenylalanine-d8 (from Protocol 1)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Media Preparation:

    • "Light" SILAC Medium: Supplement the phenylalanine-deficient DMEM with "light" L-Phenylalanine to the normal physiological concentration. Add 10% dFBS and 1% Penicillin-Streptomycin.[1]

    • "Heavy" SILAC Medium: Supplement the phenylalanine-deficient DMEM with "heavy" L-Phenylalanine-d8 to the same concentration as the "light" medium. Add 10% dFBS and 1% Penicillin-Streptomycin.[1]

    • Sterile filter both media using a 0.22 µm filter.

  • Adaptation Phase:

    • Culture two separate populations of the chosen cell line.

    • For the "light" population, culture the cells in the prepared "Light" SILAC medium.

    • For the "heavy" population, culture the cells in the prepared "Heavy" SILAC medium.

    • Passage the cells for at least five cell doublings in their respective SILAC media to ensure complete incorporation of the labeled amino acid (>97%).[1][4]

  • Experimental Treatment:

    • Apply the desired experimental conditions to the two cell populations. For example, treat the "heavy" cells with a drug candidate and use the "light" cells as the vehicle control.

  • Cell Harvesting and Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Harvest the cells from both populations and determine the cell count for each.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number.

    • Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Digestion and Mass Spectrometry:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Take a desired amount of protein (e.g., 50-100 µg) and perform in-solution or in-gel digestion with an appropriate protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the heavy/light ratios.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for a SILAC experiment and a relevant signaling pathway that can be investigated using this technique.

SILAC_Workflow cluster_labeling Cell Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing & Analysis Population 1 Population 1 Light Medium\n(Phe-d0) Light Medium (Phe-d0) Population 1->Light Medium\n(Phe-d0) Population 2 Population 2 Heavy Medium\n(Phe-d8) Heavy Medium (Phe-d8) Population 2->Heavy Medium\n(Phe-d8) Condition A Condition A Light Medium\n(Phe-d0)->Condition A Condition B Condition B Heavy Medium\n(Phe-d8)->Condition B Combine 1:1 Combine 1:1 Condition A->Combine 1:1 Condition B->Combine 1:1 Cell Lysis Cell Lysis Combine 1:1->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

SILAC Experimental Workflow

Phenylalanine_mTOR_Pathway cluster_cell Cell Phe Phenylalanine LAT1 LAT1 Transporter Phe->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E eIF4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibits

Phenylalanine-mTOR Signaling Pathway

Phenylalanine has been shown to regulate milk protein synthesis via the LAT1-mTOR signaling pathway in bovine mammary epithelial cells.[7] The mTOR pathway is a central regulator of cell growth and protein synthesis, making it a key area of investigation in various biological contexts, from agriculture to cancer research. SILAC-based proteomics can be employed to quantify changes in the abundance of proteins within this pathway in response to varying phenylalanine concentrations or other stimuli.

References

Troubleshooting & Optimization

Technical Support Center: Improving Fmoc-Phe-OH-d8 Coupling Efficiency in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Phe-OH-d8.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency when using this compound?

Low coupling efficiency with this compound can stem from several factors. The primary reason is often slower reaction kinetics, a phenomenon that can be associated with deuterated amino acids. Additionally, steric hindrance from the deuterated phenyl ring can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. Peptide aggregation on the solid support is another common issue that can mask the reactive sites, further reducing coupling efficiency.[1]

Q2: What are the signs of incomplete coupling of this compound?

Incomplete coupling is typically identified by the presence of deletion sequences in the final peptide, which can be detected by mass spectrometry.[1] During the synthesis, a positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines, signaling an incomplete reaction.[1]

Q3: Can the use of this compound lead to peptide aggregation?

While direct studies are limited, deuteration can potentially influence intermolecular forces and hydrogen bonding, which may contribute to an increased tendency for peptide aggregation on the resin.[1] If you observe resin clumping, poor swelling, or a significant drop in yield, on-resin aggregation should be considered a possible cause.[1]

Q4: What is "double coupling" and should I use it for this compound?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents.[1] This is a highly recommended strategy for difficult couplings, including those involving sterically hindered or potentially slow-reacting amino acids like this compound, to help ensure the reaction proceeds to completion.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in SPPS.

Problem Potential Cause Recommended Solution
Low Crude Peptide Yield with Deletion Sequences Incomplete Fmoc-deprotection or coupling reaction. Slower reaction kinetics of the deuterated amino acid.Extend Reaction Times: Double the standard deprotection and coupling times for the this compound residue.[1]Perform a Double Couple: Repeat the coupling step to drive the reaction to completion.[1]Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents to phosphonium- or iminium-based reagents like HATU, HBTU, or PyBOP.[1]
Resin Clumping and Poor Swelling On-resin peptide aggregation.Change the Synthesis Solvent: Switch from DMF to N-methylpyrrolidone (NMP) to improve solvation of the peptide chain.[1]Incorporate Structure-Disrupting Moieties: If the sequence allows, strategically place pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation.[1]
Positive Kaiser Test After Coupling Incomplete coupling of this compound.Perform a Double Coupling: Immediately follow the initial coupling with a second coupling step using fresh reagents.Switch to a Stronger Coupling Reagent: If using a weaker activator, switch to HATU or HCTU for subsequent attempts.Increase Coupling Time: Extend the reaction time for the initial coupling in future syntheses.
Racemization of the Phenylalanine Residue Prolonged activation time, especially with certain bases.Use In-Situ Activation: Add the coupling reagent to the resin immediately after the amino acid and a milder base like N-methylmorpholine (NMM).Choose Racemization-Suppressing Reagents: The combination of DIC with OxymaPure® is known to minimize racemization.[2]

Quantitative Data

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>90Low to Moderate

Data adapted from performance evaluations of Fmoc-DL-Phe-OH coupling.[1]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for overcoming the potentially slow kinetics of this compound.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For this compound, extending this time to 4 hours is recommended as a starting point.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free amines.

    • If the Kaiser test is negative (beads remain colorless or yellowish), proceed to the washing step.

    • If the Kaiser test is positive (blue beads), proceed to Protocol 2 for double coupling.

    • Wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Double Coupling Protocol for this compound

This protocol should be implemented if the Kaiser test is positive after the initial coupling.

  • First Coupling: Follow steps 1-3 of Protocol 1.

  • Washing: After the first coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 3 of Protocol 1.

    • Add the fresh solution to the resin and agitate for an additional 1-2 hours.

  • Final Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) before proceeding to the next deprotection step.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Double Couple) Repeat Repeat Cycle KaiserTest->Repeat Negative Repeat->Deprotection

Caption: General workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Low Coupling Efficiency (Positive Kaiser Test or Deletion Products) CheckKinetics Is the amino acid sterically hindered or deuterated (e.g., this compound)? Start->CheckKinetics IncreaseTime Increase Coupling Time (e.g., double the standard time) CheckKinetics->IncreaseTime Yes CheckAggregation Are there signs of aggregation (resin clumping, poor swelling)? CheckKinetics->CheckAggregation No DoubleCouple Perform a Double Coupling IncreaseTime->DoubleCouple PotentReagent Use a More Potent Coupling Reagent (e.g., HATU, HCTU) DoubleCouple->PotentReagent PotentReagent->CheckAggregation ChangeSolvent Switch from DMF to NMP CheckAggregation->ChangeSolvent Yes End Re-evaluate and Optimize CheckAggregation->End No DisruptingMoieties Incorporate Structure-Disrupting Moieties (e.g., Pseudoproline Dipeptides) ChangeSolvent->DisruptingMoieties DisruptingMoieties->End

Caption: Troubleshooting decision tree for low coupling efficiency in SPPS.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals experiencing low yields and other challenges during solid-phase peptide synthesis (SPPS) using Fmoc-Phe-OH-d8. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues encountered in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My overall peptide yield is low after incorporating this compound. What are the primary potential causes?

Low peptide yield when using a deuterated phenylalanine derivative can stem from several factors, often related to subtle changes introduced by the deuterium (B1214612) atoms.[1] The main areas to investigate are:

  • Incomplete Coupling or Deprotection: The increased mass of deuterium can slightly alter reaction rates.[1]

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering reagent access.[1][2] Phenylalanine itself is known to promote aggregation due to its hydrophobic and aromatic side chain.[2]

  • Suboptimal Reagents or Protocols: Issues with reagent purity, handling, or the chosen activation and deprotection steps can significantly impact yield.[3]

  • Side Reactions: The formation of byproducts such as deletion sequences or diketopiperazines can reduce the amount of the desired final product.[3][4]

Q2: How does the deuterium in this compound specifically impact the synthesis process?

The substitution of hydrogen with deuterium, a heavier isotope, can influence the synthesis in two main ways:

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates in steps involving the cleavage of this bond. While not directly cleaved in the main coupling or deprotection reactions, the increased mass of deuterium may slow down reaction kinetics, potentially leading to incomplete Fmoc-deprotection or sluggish coupling.[1] This can result in a higher proportion of deletion sequences and a lower overall yield.[1]

  • Propensity for Aggregation: Deuteration can affect the stability of secondary structures.[1] It may strengthen intermolecular hydrogen bonding, which can promote the self-association of peptide chains on the resin.[1][2][5] This aggregation blocks reactive sites, leading to failed deprotection and coupling steps.[2][5]

Q3: I suspect incomplete coupling of this compound. How can I confirm this and improve efficiency?

Incomplete coupling is a common cause of low yield and results in deletion sequences.[3][6]

Detection:

  • Monitoring Tests: The Kaiser test (or other amine tests like the TNBS test) is a crucial qualitative method to detect free primary amines on the resin after a coupling step.[6] A positive result (blue beads) indicates an incomplete reaction.[6] However, in cases of severe aggregation, these tests can give false negatives as the aggregated chains block access to the free amines.[2]

  • HPLC Analysis: Analysis of the crude peptide by HPLC will show new peaks corresponding to deletion sequences.[3]

Solutions:

  • Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid and reagents is highly recommended for difficult residues to ensure the reaction goes to completion.[3][6][7]

  • Optimize Activation: Use a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more efficient for sterically hindered or difficult couplings than carbodiimide-based methods like DIC/HOBt.[7][8]

  • Extend Reaction Times: To counteract any potential kinetic isotope effect, consider increasing the coupling time for the this compound residue.[1][2]

Q4: The resin is clumping and swelling poorly. What strategies can I use to combat peptide aggregation?

Poor resin swelling and clumping are physical signs of on-resin aggregation.[2][5] This phenomenon prevents reagents from accessing the growing peptide chain, leading to synthesis failure.[2]

Mitigation Strategies:

  • Change the Solvent: If using DMF, switching to N-methylpyrrolidone (NMP) can improve solvation of the peptide chain.[1][5]

  • Incorporate Chaotropic Agents: Adding salts like LiCl to the coupling reaction can disrupt the formation of secondary structures that lead to aggregation.[5][6]

  • Elevated Temperature/Microwave: Performing the coupling at a higher temperature or using microwave-assisted synthesis can reduce aggregation and shorten reaction times.[5][6]

  • Backbone Protection: For very difficult sequences, incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can effectively disrupt aggregation.[5]

Q5: Could the Fmoc-deprotection step be the source of the low yield?

Yes, incomplete Fmoc deprotection is a critical issue that prevents the subsequent amino acid from being added, leading to truncated sequences.

Common Causes & Solutions:

  • Insufficient Reaction Time: Standard deprotection times (e.g., 20% piperidine (B6355638) in DMF for 10-20 minutes) may not be sufficient, especially if aggregation is occurring or for sterically hindered residues.[6][9] Consider extending the deprotection time.

  • Peptide Aggregation: As with coupling, aggregation can make the Fmoc group inaccessible to the piperidine solution.[9] Employing aggregation-disrupting strategies is key.

  • Degraded Reagent: Ensure the piperidine solution has not degraded and is effective.[9]

Data Presentation

Table 1: Performance Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency, especially for challenging residues. The table below summarizes the performance of several widely used reagents.[8]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Low to Moderate

Experimental Protocols

Protocol 1: Standard SPPS Cycle for Incorporating this compound

This protocol outlines a generalized manual procedure for a single coupling cycle in Fmoc-based SPPS.[6][10][11]

  • Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[6][8]

  • Fmoc Deprotection:

    • Drain the DMF. Add a 20% piperidine in DMF solution to the resin.[6]

    • Agitate for 3-5 minutes, then drain.[6]

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[6]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene adduct.[6][10]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), in a minimal amount of DMF.[6][7]

    • Add a base (e.g., DIPEA, 6 equivalents) to the solution.[7][11]

    • Immediately add the activated amino acid solution to the deprotected resin.[7]

    • Agitate the mixture at room temperature for 1-4 hours.[7][11]

  • Monitoring and Washing:

    • Perform a Kaiser test on a small resin sample to check for completion (a negative result, i.e., yellow beads, is desired).[6][11]

    • If the test is positive (blue beads), perform a second coupling (double coupling) with fresh reagents.[6]

    • Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times).[6][11] The resin is now ready for the next cycle.

Protocol 2: Kaiser Test for Monitoring Free Amines

The Kaiser test is used to qualitatively detect the presence of free primary amines on the resin.[6]

  • Sample Preparation: Collect a small sample of resin beads (1-2 mg) in a small test tube.

  • Washing: Wash the beads with DMF and then with ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following solutions:

    • Solution A: Potassium cyanide in pyridine.

    • Solution B: Ninhydrin in ethanol.

    • Solution C: Phenol in ethanol.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue color, indicating the presence of free amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Visualizations

SPPS_Workflow start Start Cycle: Peptide-Resin with Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (this compound + Activator) wash1->coupling kaiser_test Monitoring Point: Kaiser Test coupling->kaiser_test wash2 4. Wash (DMF) kaiser_test->wash2 Negative (Yellow) double_couple Repeat Step 3: Double Coupling kaiser_test->double_couple Positive (Blue) end End Cycle: Ready for Next Amino Acid wash2->end double_couple->kaiser_test

Caption: A generalized workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic low_yield Low Yield Detected cat_coupling Incomplete Coupling? low_yield->cat_coupling cat_aggregation Peptide Aggregation? low_yield->cat_aggregation cat_deprotection Incomplete Deprotection? low_yield->cat_deprotection sol_coupling1 Use Potent Activator (e.g., HATU) cat_coupling->sol_coupling1 sol_coupling2 Perform Double Coupling cat_coupling->sol_coupling2 sol_coupling3 Extend Coupling Time cat_coupling->sol_coupling3 sol_agg1 Switch Solvent (DMF -> NMP) cat_aggregation->sol_agg1 sol_agg2 Add Chaotropic Agents (e.g., LiCl) cat_aggregation->sol_agg2 sol_agg3 Use Microwave Synthesis cat_aggregation->sol_agg3 sol_deprotection1 Extend Deprotection Time cat_deprotection->sol_deprotection1 sol_deprotection2 Check Reagent Quality cat_deprotection->sol_deprotection2

Caption: A decision tree for troubleshooting common causes of low peptide synthesis yield.

References

Technical Support Center: Preventing Racemization of Fmoc-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing racemization of Fmoc-L-Phenylalanine-d8 (Fmoc-Phe-OH-d8) during solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis and why is it a concern with this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral amino acid (e.g., the L-form) into a mixture of both its L- and D-isomers. In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain, resulting in a diastereomeric impurity. These impurities can be difficult to separate and can significantly alter the peptide's three-dimensional structure, biological activity, and immunogenicity. While Phenylalanine is less prone to racemization than residues like Cysteine or Histidine, it is still a significant concern, especially during prolonged or harsh coupling conditions.

Q2: How does the deuterium (B1214612) labeling in this compound help in preventing racemization?

A2: Commercially available Fmoc-L-Phe-OH-d8 is typically deuterated at the alpha-carbon, the two beta-carbons, and the five positions on the phenyl ring. The key to preventing racemization lies in the deuterium atom at the alpha-carbon (α-deuteration). The primary mechanism of racemization involves the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, breaking the C-D bond requires more energy. This phenomenon, known as the primary kinetic isotope effect (KIE) , significantly slows down the rate of α-proton abstraction, thereby reducing the rate of racemization. A study on asparagine has shown that α-deuteration can decrease the rate of racemization by more than five-fold[1].

Q3: Which factors primarily contribute to the racemization of Fmoc-Phe-OH during synthesis?

A3: Several factors can promote racemization during the coupling step:

  • Coupling Reagents: Highly reactive coupling reagents, especially when used without additives, can increase the risk of racemization.

  • Base: The type and concentration of the base used for activation are critical. Strong, non-hindered bases can readily abstract the α-proton.

  • Activation Time: Prolonged pre-activation of the amino acid before addition to the resin increases the formation of the racemization-prone oxazolone (B7731731) intermediate.

  • Temperature: Elevated temperatures, often used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can influence reaction kinetics and the stability of intermediates, affecting the extent of racemization.

Troubleshooting Guide

Issue: Significant Diastereomeric Impurity Detected in the Final Peptide

This is a clear indication that racemization has occurred during the coupling of one or more amino acids. The following steps will help you troubleshoot and mitigate the issue when using this compound.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical first line of defense against racemization.

Coupling Reagent CombinationRelative Racemization RiskRecommendation
HATU/DIPEA Low to ModerateWhile highly efficient, the combination with a strong base like DIPEA can increase racemization risk. Consider replacing DIPEA with a weaker base.
HBTU/DIPEA ModerateSimilar to HATU, but generally considered to have a slightly higher risk of racemization.
DIC/OxymaPure® Very Low An excellent choice for minimizing racemization. OxymaPure® is a highly effective racemization suppressant.
DIC/HOBt LowA classic and effective combination for suppressing racemization.
PyBOP/DIPEA Low to ModerateA good coupling reagent, but the choice of base is still crucial.

Disclaimer: The relative racemization risk is based on general observations in peptide synthesis and data from studies on racemization-prone amino acids. Specific quantitative data for this compound is limited.

Recommended Action: If you are observing racemization with an onium salt-based reagent (e.g., HBTU, HATU), switch to a carbodiimide-based method with a racemization-suppressing additive, such as DIC/OxymaPure® or DIC/HOBt .

Step 2: Assess the Base Used in the Coupling Reaction

The base plays a direct role in the primary racemization mechanism.

BaseSteric HindranceBasicity (pKa of conjugate acid)Recommendation
DIPEA (Diisopropylethylamine)High~10.7Commonly used, but can promote racemization.
NMM (N-Methylmorpholine)Moderate~7.4A weaker base, generally a better choice than DIPEA for reducing racemization.
2,4,6-Collidine High~7.4A sterically hindered and weak base, highly recommended for minimizing racemization.
TMP (2,4,6-Trimethylpyridine)High~7.4Similar to Collidine, an excellent choice for suppressing epimerization.

Recommended Action: Replace DIPEA with a weaker and more sterically hindered base like 2,4,6-Collidine or NMM . Use the minimum amount of base necessary for the reaction to proceed efficiently.

Step 3: Review Your Experimental Protocol

Procedural details can have a significant impact on the level of racemization.

Recommended Actions:

  • Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation. Prolonged pre-activation increases the risk of oxazolone formation. In-situ activation is the preferred method.

  • Control the Temperature: Perform the coupling reaction at room temperature or, for particularly sensitive sequences, at 0°C. If using microwave synthesis, consider reducing the coupling temperature. Lowering the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids[2].

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-L-Phe-OH-d8 using DIC/OxymaPure®

This protocol is designed to provide high coupling efficiency with minimal racemization.

Materials:

  • Fmoc-L-Phe-OH-d8

  • Resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-Phe-OH-d8 (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution.

    • Immediately add the activation mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and then DMF (3x) to remove any excess reagents and byproducts.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol allows for the quantification of the D-isomer in the final peptide product.

Materials:

  • Crude or purified peptide

  • 6 M HCl

  • Derivatization agent (e.g., Marfey's reagent)

  • HPLC system with a C18 column and UV detector

  • Standards of L-Phe and D-Phe

Procedure:

  • Peptide Hydrolysis: Hydrolyze a small sample of the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Neutralize the hydrolysate and derivatize the resulting free amino acids with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase HPLC column.

    • Use a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to separate the diastereomeric derivatives.

    • Monitor the elution at a suitable wavelength (e.g., 340 nm for Marfey's derivatives).

  • Quantification: Compare the peak areas of the L- and D-phenylalanine derivatives to the standards to determine the percentage of racemization.

Visualizations

Racemization_Mechanism A Fmoc-L-Phe-OH B Activated Ester/ Oxazolone Intermediate A->B Coupling Reagent C Planar Enolate/ Achiral Intermediate B->C + Base - H+ (or D+) D Peptide with L-Phe B->D + Peptide-Resin-NH2 C->B + H+ (or D+) E Peptide with D-Phe (Racemized Product) C->E + H+ (or D+) + Peptide-Resin-NH2

Caption: Mechanism of racemization via oxazolone/enolate formation.

Experimental_Workflow start Start SPPS Cycle swell 1. Resin Swelling start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 activate 4. Amino Acid Activation (this compound + DIC/Oxyma) wash1->activate couple 5. Coupling Reaction activate->couple monitor 6. Monitor Completion (Kaiser Test) couple->monitor wash2 7. Wash monitor->wash2 Negative double_couple Repeat Coupling monitor->double_couple Positive next_cycle Proceed to Next Cycle wash2->next_cycle double_couple->couple

Caption: Experimental workflow for a low-racemization coupling cycle.

Troubleshooting_Guide start High Racemization Detected q1 What coupling reagent and base are you using? start->q1 a1_onium Onium Salt (HATU/HBTU) + Strong Base (DIPEA) q1->a1_onium Option 1 a1_carbodiimide Carbodiimide (DIC) + Additive (Oxyma/HOBt) q1->a1_carbodiimide Option 2 sol1 Switch to DIC/OxymaPure® and a weaker base (e.g., Collidine or NMM) a1_onium->sol1 q2 What is your pre-activation time and temperature? a1_carbodiimide->q2 sol1->q2 a2_long Prolonged pre-activation or elevated temperature q2->a2_long Issue a2_short Minimal pre-activation at room temperature q2->a2_short Optimal sol2 Use in-situ activation and perform coupling at RT or 0°C a2_long->sol2 end Racemization Minimized a2_short->end sol2->end

Caption: Troubleshooting workflow for addressing racemization issues.

References

Technical Support Center: Aggregation of Peptides Containing Fmoc-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling peptide aggregation, with a focus on sequences containing Fmoc-Phe-OH-d8. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem during synthesis?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through intermolecular hydrogen bonding. This is particularly common with hydrophobic sequences. Aggregation can hinder the efficiency of both the Fmoc deprotection and the subsequent amino acid coupling steps, leading to incomplete reactions, deletion sequences, and low purity of the final crude peptide.[1] A key indicator of aggregation is the failure of the peptide-resin to swell properly.[1]

Q2: Are peptides containing this compound particularly prone to aggregation?

A2: Yes, phenylalanine is an aromatic and hydrophobic amino acid, which contributes to the tendency of a peptide sequence to aggregate.[2][3] The deuteration at the phenyl ring (d8) is not expected to significantly alter the chemical properties that lead to aggregation. Therefore, standard protocols for preventing and disrupting aggregation in hydrophobic peptides should be applied when working with sequences containing this compound.

Q3: How can I detect aggregation during my synthesis?

A3: Aggregation can be suspected if you observe poor resin swelling.[1] During automated synthesis, real-time monitoring of the Fmoc deprotection step can reveal peak broadening, which is a characteristic sign of aggregation.[3] Additionally, colorimetric tests like the Kaiser test can be used to monitor the completion of coupling reactions; a persistent positive result indicates an incomplete reaction, which may be due to aggregation.[4]

Q4: What are the primary strategies to prevent peptide aggregation?

A4: Proactive strategies are often the most effective. These include:

  • Resin Selection: Utilizing a low-substitution resin or a specialized resin like TentaGel™ can be beneficial.[1]

  • Backbone Protection: Incorporating backbone-modifying groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can disrupt the hydrogen bonding that leads to aggregation.[1][5]

  • Pseudoprolines: The introduction of pseudoproline dipeptides can break up the secondary structures that cause aggregation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with peptides containing this compound.

Issue 1: Incomplete Coupling or Deprotection

Question: My coupling/deprotection reaction is slow or incomplete, what should I do?

Answer: This is a common sign of on-resin aggregation. The following troubleshooting workflow can be applied.

G cluster_0 Troubleshooting Workflow for Incomplete Reactions start Incomplete Reaction (Coupling or Deprotection) solvent Change Solvent System start->solvent additives Incorporate Additives solvent->additives If problem persists success Reaction Complete solvent->success If successful solvent_details Use NMP instead of DMF Add DMSO to the solvent solvent->solvent_details temp_sonication Increase Temperature or Sonicate additives->temp_sonication If problem persists additives->success If successful additives_details Add chaotropic salts (e.g., LiCl) Add nonionic detergents (e.g., Triton X-100) additives->additives_details reagents Modify Reagents temp_sonication->reagents If problem persists temp_sonication->success If successful temp_sonication_details Couple at a higher temperature Sonicate the reaction mixture temp_sonication->temp_sonication_details reagents->success If successful failure Resynthesize with Modifications reagents->failure If problem persists reagents_details For Deprotection: Use DBU For Coupling: Use a stronger coupling reagent (e.g., HATU) reagents->reagents_details

Caption: Troubleshooting workflow for incomplete peptide synthesis reactions.

Summary of Troubleshooting Strategies for Incomplete Reactions

StrategyDescriptionKey Considerations
Solvent Modification Switch from DMF to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the solvent.[1]NMP is a stronger solvent and can improve solvation of the peptide-resin.
Chaotropic Agents Add salts like LiCl or KSCN to the coupling reaction.[1]These salts disrupt secondary structures that lead to aggregation.
Temperature & Sonication Increase the reaction temperature or sonicate the reaction vessel.[1]Increased temperature can enhance reaction kinetics, while sonication can physically break up aggregates.
Reagent Modification For slow Fmoc deprotection, switch to a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] For difficult couplings, use a more potent activating reagent like HATU.[6]Ensure compatibility with your peptide sequence and be aware of potential side reactions.
Microwave Synthesis Utilize microwave-assisted synthesis.[1][6]This can reduce aggregation and significantly shorten reaction times.
Issue 2: Low Purity of the Crude Peptide After Cleavage

Question: My final peptide has low purity with many deletion sequences. How can I improve this?

Answer: Low purity is often a result of persistent aggregation throughout the synthesis. The primary approach is to resynthesize the peptide using preventative measures.

G cluster_1 Logical Flow for Improving Peptide Purity start Low Crude Peptide Purity analyze Analyze Impurities (e.g., LC-MS) start->analyze identify Identify Deletion Sequences analyze->identify resynthesize Resynthesize Peptide identify->resynthesize backbone_mod Incorporate Backbone Protection (Hmb, Dmb) resynthesize->backbone_mod pseudoproline Use Pseudoproline Dipeptides resynthesize->pseudoproline resin_change Change Resin (Low Substitution) resynthesize->resin_change improved_purity Improved Peptide Purity backbone_mod->improved_purity pseudoproline->improved_purity resin_change->improved_purity

Caption: Logical workflow for improving the purity of synthesized peptides.

Summary of Preventative Strategies for Peptide Resynthesis

StrategyDescriptionTypical Application
Backbone Protection Incorporate Hmb or Dmb protected amino acids.[1][5] These groups are introduced on the alpha-nitrogen and disrupt hydrogen bonding.[1]Recommended for long or very hydrophobic sequences. An Hmb moiety can be introduced every six to seven residues.[1]
Pseudoproline Dipeptides Utilize commercially available pseudoproline dipeptides derived from serine and threonine.[1]These are highly effective at disrupting aggregation and can make the synthesis of long peptides more feasible.[1]
Resin Modification Use a resin with a lower substitution level or switch to a different type of resin such as TentaGel™.[1]Lower substitution increases the distance between peptide chains, reducing the likelihood of aggregation.

Key Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for at least 30 minutes.[7]

  • Drain the DMF.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5 times).[7]

Protocol 2: Accelerated Fmoc Deprotection for Aggregating Sequences
  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add a solution of 2% DBU and 5% piperazine (B1678402) in DMF to the resin.[7]

  • Agitate the mixture for 2 minutes.

  • Drain the solution.

  • Repeat the treatment for another 2 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).[7]

Protocol 3: Coupling of a Standard Fmoc-Amino Acid
  • Dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent like HBTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.[9]

  • Add the activation mixture to the washed and deprotected peptide-resin.

  • Agitate at room temperature for 1-2 hours.[9]

  • Monitor the completion of the coupling reaction (e.g., using the Kaiser test).[6]

  • If the reaction is incomplete, a second coupling (double coupling) with fresh reagents may be necessary.[6]

  • Wash the resin with DMF (3 times) followed by DCM (3 times) and dry.[9]

Protocol 4: Final Cleavage and Deprotection
  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.[10]

  • Add the cleavage cocktail to the dried peptide-resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.[7]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[7]

  • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

  • Dry the crude peptide under vacuum.[7]

References

Technical Support Center: Fmoc-Phe-OH-d8 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Fmoc-Phe-OH-d8 in solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

This section addresses common issues encountered during the incorporation of this compound into peptide sequences.

Issue 1: Low Peptide Yield or Incomplete Coupling

Symptoms:

  • Low final peptide yield after cleavage and purification.

  • Presence of deletion sequences (missing the deuterated phenylalanine) in mass spectrometry analysis.

  • Positive Kaiser test (blue or purple beads) after the coupling step for this compound.

Potential Causes and Solutions:

Potential CauseRecommended Action
Slower Coupling Kinetics (Kinetic Isotope Effect) The increased mass of deuterium (B1214612) at the beta-carbon of phenylalanine can potentially slow down the coupling reaction. This is known as a secondary kinetic isotope effect.
1. Extend Coupling Time: Double the standard coupling time for this compound.
2. Double Coupling: Perform the coupling step twice with a fresh solution of activated this compound.[1]
3. Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents (e.g., DIC/HOBt) to a more potent uronium/aminium or phosphonium (B103445) salt-based reagent like HATU, HBTU, or PyBOP.
Peptide Aggregation The incorporation of the hydrophobic this compound can contribute to the aggregation of the growing peptide chain on the solid support, hindering further reactions. Deuteration may subtly alter intermolecular interactions, potentially increasing this aggregation tendency.
1. Change the Solvent: Switch from DMF to N-Methylpyrrolidone (NMP), which has better solvating properties.
2. Use Chaotropic Agents: Add salts like LiCl to the coupling reaction to disrupt secondary structures.
3. Microwave Synthesis: Employ microwave-assisted synthesis to reduce aggregation and shorten reaction times.

Troubleshooting Workflow for Low Yield:

G Troubleshooting Low Yield with this compound start Low Peptide Yield ms_analysis Analyze Crude Peptide by Mass Spectrometry start->ms_analysis deletion_seq Deletion Sequence at Phe-d8 Position? ms_analysis->deletion_seq incomplete_coupling Incomplete Coupling Likely deletion_seq->incomplete_coupling Yes aggregation Suspect Aggregation? (Resin clumping, poor swelling) deletion_seq->aggregation No extend_time Extend Coupling Time (e.g., 2x) incomplete_coupling->extend_time double_couple Perform Double Coupling extend_time->double_couple potent_reagent Use More Potent Coupling Reagent (e.g., HATU) double_couple->potent_reagent end Re-synthesize Peptide potent_reagent->end change_solvent Switch Solvent to NMP aggregation->change_solvent Yes aggregation->end No, other issues chaotropic_salts Add Chaotropic Salts (e.g., LiCl) change_solvent->chaotropic_salts microwave Use Microwave Synthesis chaotropic_salts->microwave microwave->end G Standard SPPS Cycle for this compound start Start Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling of this compound (Extended Time) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash with DMF kaiser_test->wash2 Negative double_couple Double Couple kaiser_test->double_couple Positive next_cycle Proceed to Next Cycle wash2->next_cycle double_couple->coupling

References

Technical Support Center: Optimizing Cleavage of Peptides with Deuterated Amino Acids from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the cleavage of peptides containing deuterated amino acids from solid-phase synthesis resins. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to help you navigate potential challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of peptides incorporating deuterated amino acids.

Issue 1: Low Crude Peptide Yield After Cleavage

Question: I have a low yield of my deuterated peptide after cleavage and precipitation. What are the potential causes and how can I improve it?

Answer: Low yield can stem from issues during synthesis or the cleavage process itself. The incorporation of deuterated amino acids can sometimes lead to slower reaction kinetics.[1]

Potential Causes & Solutions:

  • Incomplete Synthesis Reactions:

    • Cause: The kinetic isotope effect (KIE) can lead to slower Fmoc-deprotection and coupling rates for deuterated amino acids, resulting in deletion sequences.[1] Deuteration may also alter the peptide's properties, potentially increasing on-resin aggregation and hindering reagent access.[1]

    • Solution:

      • Extend Reaction Times: For deuterated amino acid residues, consider doubling the standard deprotection and coupling times.[1]

      • Double Couple: Perform the coupling step twice for the deuterated amino acid and the subsequent residue to drive the reaction to completion.[1]

      • Use Potent Reagents: Switch to a more potent coupling reagent like HBTU, HATU, or PyBOP, especially for sterically hindered deuterated amino acids.[1]

      • Change Solvent: If resin clumping is observed, changing the synthesis solvent from DMF to N-methylpyrrolidone (NMP) may improve solvation.[1]

  • Inefficient Cleavage:

    • Cause: The cleavage reaction time may be insufficient for complete removal of the peptide from the resin.

    • Solution:

      • Perform a Small-Scale Test Cleavage: Before cleaving the entire batch, test the cleavage on a small amount of resin (10-20 mg) to optimize the cleavage time.[1]

      • Extend Cleavage Time: Increase the cleavage reaction time. While 2-3 hours is standard for many peptides, some may require longer.[2] Monitor the cleavage over time via HPLC analysis of small aliquots.

  • Poor Precipitation:

    • Cause: The cleaved peptide may have some solubility in the precipitation solvent (e.g., cold ether).

    • Solution:

      • Check Supernatant: Analyze the ether supernatant for dissolved peptide.

      • Alternative Precipitation Solvents: If solubility is an issue, consider other non-polar solvents for precipitation.

      • Thorough Washing: Ensure the peptide pellet is washed multiple times with cold ether to remove scavengers.[2]

Issue 2: Incomplete Deprotection of Side Chains

Question: My mass spectrometry analysis shows peaks corresponding to my deuterated peptide with protecting groups still attached. How can I achieve complete deprotection?

Answer: The persistence of protecting groups indicates that the cleavage conditions are not optimal for your specific peptide sequence.

Potential Causes & Solutions:

  • Insufficient Cleavage Time:

    • Cause: Some side-chain protecting groups require longer exposure to the cleavage cocktail for complete removal.

    • Solution: Extend the cleavage time and monitor the progress by analyzing small samples at different time points. A reaction time of up to 4 hours may be necessary for some protecting groups.[3]

  • Inappropriate Cleavage Cocktail:

    • Cause: The chosen cleavage cocktail may not be strong enough or may lack the appropriate scavengers for the protecting groups in your peptide.

    • Solution: For peptides with difficult-to-remove protecting groups like Arg(Pbf/Pmc), ensure your cleavage cocktail has a high concentration of TFA and the correct scavengers.[3] Refer to the tables below for common cleavage cocktail compositions.

Issue 3: Presence of Side Products in Mass Spectrometry

Question: My mass spectrum shows unexpected peaks, suggesting the formation of side products. What could be causing this and how can I prevent it?

Answer: Side product formation is often due to reactive cationic species generated during cleavage, which can modify sensitive amino acid residues.[2]

Potential Causes & Solutions:

  • Inadequate Scavenging:

    • Cause: Insufficient or incorrect scavengers can fail to trap reactive cations. Tryptophan, methionine, and cysteine are particularly susceptible to modification.[2][4]

    • Solution: Use a cleavage cocktail with appropriate scavengers for your peptide's sequence. For example, triisopropylsilane (B1312306) (TIS) is a common scavenger, and 1,2-ethanedithiol (B43112) (EDT) is often included to protect tryptophan residues and prevent oxidation of methionine and cysteine.[2][5]

  • Oxidation:

    • Cause: Methionine and cysteine residues can be oxidized during cleavage.

    • Solution: Use cleavage cocktails containing reducing scavengers like EDT or dimethylsulfide. Reagent H is specifically designed for methionine-containing peptides.[2][5]

  • Alkylation:

    • Cause: Cysteine residues can be S-alkylated by carbocations derived from the resin linker, especially when using Wang resin.[4][6]

    • Solution: Ensure the use of effective scavengers. TIS alone may not be sufficient to prevent this side reaction.[4]

Issue 4: Isotopic Scrambling or Back-Exchange

Question: I'm observing a loss of deuterium (B1214612) in my final peptide product. What is causing this isotopic scrambling?

Answer: Isotopic scrambling can occur at various stages, including synthesis and cleavage, but back-exchange with protons from the environment is a common issue for deuterium-labeled peptides.[7]

Potential Causes & Solutions:

  • Base-Catalyzed Exchange during Synthesis:

    • Cause: The basic conditions of Fmoc deprotection (piperidine) can lead to the abstraction of the α-deuteron.[7]

    • Solution: Minimize the deprotection time and consider using a milder base if scrambling is significant.

  • Acid-Catalyzed Exchange during Cleavage:

    • Cause: The strong acidic conditions of TFA cleavage can sometimes contribute to the exchange of deuterons, especially on labile side chains.[7]

    • Solution: Optimize cleavage conditions by performing test cleavages to use the minimum time necessary for complete cleavage and deprotection.

  • Back-Exchange during Workup:

    • Cause: Deuterons on amide bonds and some side chains can exchange with protons from aqueous solvents during purification (e.g., HPLC with H₂O/acetonitrile).[7][8]

    • Solution: To minimize back-exchange, work quickly, use cold solutions, and consider lyophilizing the peptide promptly after purification.

Frequently Asked Questions (FAQs)

Q1: Do I need a special cleavage cocktail for peptides with deuterated amino acids?

A1: Not necessarily. Standard TFA-based cleavage cocktails are generally effective. However, due to the potential for slower reaction kinetics (the kinetic isotope effect), you may need to extend the cleavage time.[1] The choice of scavengers remains critical and depends on the amino acid composition of your peptide, not specifically on the deuteration.

Q2: How does the kinetic isotope effect (KIE) impact the cleavage of deuterated peptides?

A2: The KIE refers to the change in reaction rate when an atom in a bond being broken is replaced with one of its heavier isotopes. While the primary bonds broken during TFA cleavage are typically not C-D bonds, deuteration can subtly influence reaction rates and the stability of intermediates. The more significant impact of the KIE is often observed during the synthesis steps, particularly Fmoc deprotection.[1]

Q3: Can deuteration increase the risk of side reactions during cleavage?

A3: There is no direct evidence to suggest that deuteration itself increases the rate of common cleavage side reactions like alkylation or oxidation. These side reactions are primarily dependent on the peptide sequence and the effectiveness of the scavengers used.[2] However, if longer cleavage times are required for deuterated peptides, the prolonged exposure to strong acid could potentially increase the window for side reactions to occur.

Q4: Should I perform a test cleavage for my deuterated peptide?

A4: Yes, performing a small-scale test cleavage is highly recommended.[1][9] This allows you to optimize the cleavage time and check the purity of the crude product by HPLC and mass spectrometry before committing the entire batch of resin.

Data Presentation: Common Cleavage Cocktails

The following table summarizes the compositions and applications of common cleavage cocktails suitable for peptides synthesized via Fmoc chemistry. All cocktails should be freshly prepared before use.[3]

Reagent NameComposition (v/v or w/w)Application Notes
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISGeneral-purpose cocktail for peptides without highly sensitive residues.[2]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative to cocktails with thiols. Useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides containing Arg(Pmc/Mtr), His, Met, Cys, and Trp.[3]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% NH₄I (w/w)Specifically designed to prevent methionine oxidation.[5]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethylsulfide

Experimental Protocols

Safety Precaution: All cleavage procedures must be performed in a well-ventilated fume hood. TFA is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10]

Protocol 1: Small-Scale Test Cleavage

This protocol is used to determine the optimal cleavage time for your deuterated peptide.

  • Resin Preparation: Transfer 10-20 mg of the dried peptide-resin to a 1.5 mL microcentrifuge tube.[1]

  • Add Cleavage Cocktail: Add 200-400 µL of your chosen cleavage cocktail to the resin.

  • Incubation: Vortex the tube occasionally and allow the reaction to proceed at room temperature.

  • Monitoring: At various time points (e.g., 1, 2, 3, and 4 hours), take a small aliquot of the supernatant, precipitate the peptide with cold diethyl ether, and analyze by HPLC and mass spectrometry to assess the extent of cleavage and deprotection.

  • Evaporation: Once the reaction is complete, evaporate the TFA using a gentle stream of nitrogen or air.[11]

Protocol 2: Standard Peptide Cleavage from Resin

This protocol is suitable for cleaving peptides from acid-labile resins like Wang or Rink Amide.

  • Resin Preparation: Place the dried peptide-resin in an appropriate reaction vessel. Ensure any N-terminal Fmoc group has been removed.[12]

  • Add Cleavage Cocktail: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[2]

  • Incubation: Stopper the vessel and gently agitate at room temperature for the optimized duration (determined from the test cleavage, typically 2-4 hours).

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.[2]

  • Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates to maximize recovery.[2]

Protocol 3: Post-Cleavage Workup and Peptide Precipitation
  • Precipitation: In a centrifuge tube, add 8-10 volumes of cold methyl tert-butyl ether or diethyl ether.[2][12] Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the peptide should form.

  • Incubation: If precipitation is slow, store the mixture at 4°C to encourage further precipitation.[12]

  • Peptide Collection: Centrifuge the mixture to pellet the peptide and carefully decant the ether.[2]

  • Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and impurities. Centrifuge and decant after each wash.[2]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]

Visualizations

Troubleshooting Workflow for Low Cleavage Yield

G cluster_0 start Low Peptide Yield q1 Mass Spec shows deletion sequences? start->q1 synthesis_issue Problem is likely in synthesis. - Extend coupling/deprotection times for d-AAs. - Use stronger coupling reagents. - Consider double coupling. q1->synthesis_issue Yes q2 Mass Spec shows correct mass? q1->q2 No end Yield Optimized synthesis_issue->end cleavage_issue Incomplete Cleavage. - Perform test cleavage to optimize time. - Extend cleavage duration. - Ensure sufficient cocktail volume. q2->cleavage_issue Yes precipitation_issue Poor Precipitation/Recovery. - Check ether supernatant for peptide. - Ensure thorough washing of resin. - Optimize precipitation conditions. q2->precipitation_issue No cleavage_issue->end precipitation_issue->end

Caption: A troubleshooting workflow for diagnosing and resolving low peptide yield.

Decision Tree for Cleavage Cocktail Selection

G cluster_1 start Select Cleavage Cocktail q_sensitive Peptide contains Trp, Met, or Cys? start->q_sensitive q_arg Peptide contains Arg(Pmc/Mtr)? q_sensitive->q_arg No cocktail_scavenger Add Thiol Scavengers. Consider Reagent R or H. q_sensitive->cocktail_scavenger Yes cocktail_standard Use Standard Cocktail: 95% TFA / 2.5% H2O / 2.5% TIS q_arg->cocktail_standard No cocktail_reagent_r Use Reagent R for robust scavenging. q_arg->cocktail_reagent_r Yes

Caption: A decision tree to guide the selection of an appropriate cleavage cocktail.

Experimental Workflow for Peptide Cleavage

G cluster_2 a 1. Prepare Fresh Cleavage Cocktail b 2. Add Cocktail to Dried Peptide-Resin a->b c 3. Incubate at RT (2-4h) b->c d 4. Filter to Separate Resin c->d e 5. Collect Filtrate d->e f 6. Wash Resin with TFA d->f g 7. Precipitate Peptide in Cold Ether e->g f->e h 8. Centrifuge and Collect Pellet g->h i 9. Wash Pellet with Cold Ether h->i j 10. Dry Final Peptide i->j k 11. Analyze by HPLC/MS j->k

Caption: A standard experimental workflow for peptide cleavage, precipitation, and analysis.

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides synthesized using Fmoc-Phe(d8)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying peptides containing Fmoc-Phe-OH-d8?

A1: The primary challenges are similar to standard peptide purification but with added considerations for the deuterated amino acid. These include:

  • Isotopic Scrambling: Potential loss of deuterium (B1214612) labels during synthesis (Fmoc deprotection) and cleavage (acidic conditions).[1]

  • Co-elution of Impurities: Deletion sequences, truncated peptides, and byproducts from synthesis can be difficult to separate from the target deuterated peptide.

  • HPLC Retention Time Shifts: The presence of deuterium can slightly alter the hydrophobicity of the peptide, potentially causing it to elute at a different time compared to its non-deuterated counterpart in reversed-phase HPLC, a phenomenon known as the isotope effect.[2]

  • Peptide Aggregation: Sequences containing hydrophobic residues like phenylalanine are prone to aggregation, which can hinder purification.

Q2: Can the deuterium labels on the phenylalanine-d8 be lost during purification?

A2: The deuterium atoms on the phenyl ring of this compound are generally stable under standard reversed-phase HPLC conditions (e.g., using TFA in water/acetonitrile (B52724) mobile phases). However, isotopic scrambling, or the loss of deuterium, is a greater concern during the synthesis itself, particularly during the base-catalyzed Fmoc deprotection step and the final acidic cleavage from the resin.[1] To confirm the isotopic integrity of your final product, high-resolution mass spectrometry is recommended.

Q3: How does the d8-label affect the peptide's behavior on HPLC?

A3: Deuterium is heavier than hydrogen, and this can lead to a slight change in the peptide's interaction with the stationary phase in reversed-phase HPLC. This "isotope effect" can cause the deuterated peptide to elute slightly earlier than its non-deuterated analog.[2] While this shift is often minimal, it's an important factor to consider when analyzing chromatograms and comparing them to a non-deuterated standard.

Q4: What is the best initial approach for purifying a crude peptide containing Phe-d8?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, including those containing Phe-d8.[3] A C18 column is a good starting point for most peptides. The purification process involves optimizing the gradient elution of an organic solvent (like acetonitrile) in an aqueous solvent (like water), both typically containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA).[3][4]

Troubleshooting Guides

Issue 1: Low Yield of the Purified Deuterated Peptide
Possible Cause Troubleshooting Steps
Incomplete Coupling/Deprotection during SPPS Optimize SPPS reaction times. For deuterated amino acids, slightly longer coupling and deprotection times may be necessary due to the kinetic isotope effect.
Peptide Aggregation - Dissolve the crude peptide in a stronger solvent like neat DMSO or hexafluoroisopropanol (HFIP) before diluting for HPLC injection.- Use a different mobile phase modifier, such as formic acid instead of TFA.- Try a different stationary phase, such as C4 or phenyl-hexyl, which may be more suitable for hydrophobic peptides.[2]
Poor Solubility of Crude Peptide - Test different solvent systems to dissolve the crude peptide before injection (e.g., varying percentages of acetonitrile or isopropanol (B130326) in water).- Add organic solvents or detergents to the sample and running buffers to improve solubility.[2]
Suboptimal HPLC Conditions - Optimize the elution gradient; a shallower gradient can improve the separation of the target peptide from closely eluting impurities.[2]- Ensure the mobile phase pH is appropriate for your peptide's isoelectric point.
Issue 2: Mass Spectrometry Analysis Shows a Distribution of Masses or Lower-Than-Expected Mass
Possible Cause Troubleshooting Steps
Isotopic Scrambling (Loss of Deuterium) - During SPPS, minimize exposure to the basic conditions of Fmoc deprotection.[1]- Use a milder cleavage cocktail if your peptide is stable under those conditions.- Confirm the mass of the purified peptide by high-resolution mass spectrometry to assess the extent of deuterium loss.
Presence of Deletion Sequences This is a synthesis-related issue. In subsequent syntheses, consider double coupling for the amino acid following the Phe-d8 residue to ensure complete reaction.
Incomplete Removal of Protecting Groups Ensure the cleavage from the resin and removal of side-chain protecting groups is complete by allowing sufficient reaction time.
Issue 3: Co-elution of the Target Peptide with Impurities
Possible Cause Troubleshooting Steps
Inadequate HPLC Resolution - Employ a shallower elution gradient to improve separation.[2]- Try a different stationary phase (e.g., C4, C8, or phenyl-hexyl) that may offer different selectivity.[2]- Adjust the mobile phase pH to alter the ionization state of the peptide and impurities, which can improve separation.[2]
Presence of Diastereomers If a racemic mixture of an amino acid was used during synthesis, the resulting diastereomers may be difficult to separate. A chiral column or specialized chiral mobile phase additives may be required.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide Containing Phe-d8
  • Crude Peptide Preparation:

    • After cleavage and precipitation, dissolve the crude peptide in a minimal amount of a suitable solvent. A common starting point is 50% acetonitrile in water. If solubility is an issue, neat DMSO or HFIP can be used, followed by dilution with the initial HPLC mobile phase.

    • Filter the dissolved crude peptide through a 0.45 µm syringe filter to remove any particulate matter.[5]

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system.

    • Column: A reversed-phase C18 column is a good initial choice.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Purification Method:

    • Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the filtered crude peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical starting gradient is 5% to 65% B over 60 minutes. The optimal gradient will depend on the specific peptide sequence and may require optimization.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide with the correct mass.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Visualizations

Peptide_Purification_Workflow Peptide Purification Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Dissolution Crude Peptide Dissolution & Filtration Precipitation->Dissolution Crude Peptide HPLC RP-HPLC Purification Dissolution->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Analysis Purity & Identity Analysis (Analytical HPLC & Mass Spectrometry) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Deuterated Peptide Lyophilization->Final_Product

Caption: A flowchart illustrating the major steps in the purification of a deuterated peptide.

Troubleshooting_Logic Troubleshooting Logic for Isotopic Integrity Start Mass Spectrometry Analysis of Purified Peptide Mass_Check Is the major peak the expected mass of the d8-peptide? Start->Mass_Check Success Purification Successful Isotopic Integrity Maintained Mass_Check->Success Yes Mass_Low Major peak mass is lower than expected Mass_Check->Mass_Low No Scrambling_Suspected Suspect Isotopic Scrambling (Loss of Deuterium) Mass_Low->Scrambling_Suspected Review_Synthesis Review Synthesis Protocol: - Fmoc deprotection time - Cleavage conditions Scrambling_Suspected->Review_Synthesis Optimize_Future Optimize future syntheses to minimize base and acid exposure Review_Synthesis->Optimize_Future

Caption: A decision tree for troubleshooting issues related to the isotopic integrity of the purified peptide.

References

Technical Support Center: The Impact of Fmoc-Phe-OH-d8 Purity on Synthesis Outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of Fmoc-Phe-OH-d8 in peptide synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they affect peptide synthesis?

A1: The common impurities in this compound are analogous to those found in non-deuterated Fmoc-amino acids. These impurities and their impact on synthesis are:

  • Dipeptide (Fmoc-Phe(d8)-Phe(d8)-OH): This impurity leads to the incorporation of an extra deuterated phenylalanine residue, resulting in insertion sequences (+155.2 Da for d8) in the final peptide.[1]

  • Free Amino Acid (H-Phe-OH-d8): The presence of the unprotected deuterated phenylalanine can cause deletion sequences (-155.2 Da for d8) where a phenylalanine residue is missing.[1] It can also contribute to double incorporation if it reacts after the initial coupling.

  • β-Alanine Adducts (Fmoc-β-Ala-OH): These impurities, which can form during the synthesis of the Fmoc-amino acid, can be incorporated into the peptide chain, altering its backbone structure and potentially its biological activity.[1]

  • Acetic Acid: Trace amounts of acetic acid can act as a capping agent, leading to the termination of the peptide chain and resulting in truncated sequences .[1][2]

Q2: What is the recommended purity for this compound for use in Solid-Phase Peptide Synthesis (SPPS)?

A2: For reliable and reproducible peptide synthesis, the following purity specifications for this compound are recommended:

  • Chemical Purity (by HPLC): ≥99% for routine peptide synthesis. For the synthesis of long or complex peptides, a purity of ≥99.5% is advisable.[1]

  • Enantiomeric Purity: ≥99.8% to minimize the formation of diastereomeric peptide impurities, which can be challenging to separate and may have different biological activities.[1]

  • Dipeptide and Free Amino Acid Content: Should be as low as possible, ideally ≤0.1%.

  • Acetic Acid Content: Should be specified and ideally ≤0.02%.[2]

Q3: Can the deuterium (B1214612) labeling in this compound affect the synthesis process beyond chemical purity?

A3: Yes, the presence of deuterium can introduce specific challenges:

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than a C-H bond. While not directly cleaved in the main coupling or deprotection steps, this can potentially slow down reaction rates, possibly leading to incomplete reactions.

  • Isotopic Scrambling: The deuterium atoms on the phenyl ring are generally stable. However, the deuterium on the α-carbon can be susceptible to exchange with protons from the solvent or reagents, especially under basic conditions like Fmoc deprotection with piperidine (B6355638). This can lead to a loss of the isotopic label.

Troubleshooting Guide

Observed Problem Potential Cause Related to this compound Purity Recommended Solution & Investigation
Low yield of the target peptide and presence of shorter sequences (Truncation) Acetic acid contamination in the this compound reagent acting as a capping agent.[1][2]- Utilize this compound with a specified low acetate (B1210297) content (≤0.02%). - If truncation is persistent, consider analyzing the this compound lot for acetate content, as it is not readily detectable by standard RP-HPLC.[2]
Presence of peaks with +155.2 Da mass difference (Insertion Peptides) Dipeptide impurities (Fmoc-Phe(d8)-Phe(d8)-OH) in the starting material.[1]- Source this compound with a guaranteed low dipeptide content (e.g., ≤0.1%). - Analyze the this compound by high-resolution HPLC or LC-MS to quantify dipeptide impurities.
Presence of peaks with -155.2 Da mass difference (Deletion Peptides) Free H-Phe-OH-d8 in the reagent vial leading to incomplete coupling.[1]- Ensure the use of high-purity this compound with low free amino acid content (e.g., ≤0.1%). - For difficult couplings, consider double coupling or using a more potent activation agent.
Presence of diastereomeric impurities detected by chiral HPLC Enantiomeric impurities (L-form in D-form or vice-versa) in the this compound.[1][3]- Use this compound with high enantiomeric purity (≥99.8%). - Analyze the enantiomeric purity of the raw material using chiral HPLC.
Mass spectrometry shows a distribution of masses or lower than expected mass Isotopic scrambling (loss of deuterium) at the α-carbon during base-catalyzed steps (e.g., Fmoc deprotection).- Minimize exposure to piperidine during Fmoc deprotection by using shorter deprotection times. - Optimize coupling conditions to avoid the use of excess base.
Incomplete coupling at the this compound residue Slower reaction kinetics due to the kinetic isotope effect of deuterium.- Extend the coupling time for the this compound residue. - Consider performing a double coupling for this specific residue.

Quantitative Data Summary

The purity of this compound has a direct and cumulative impact on the overall yield and purity of the final peptide.

Table 1: Impact of Fmoc-Amino Acid Purity on Crude Peptide Purity

Purity of Fmoc-Amino AcidExpected Crude Peptide Purity (for a 10-mer peptide)Expected Crude Peptide Purity (for a 30-mer peptide)
99.9%~99%~97%
99.5%~95%~86%
99.0%~90%~74%
98.0%~82%~54%

This table provides a theoretical estimation of the final crude peptide purity based on the purity of the individual amino acid building blocks.

Table 2: Recommended Purity Specifications for this compound

Parameter Recommended Specification Potential Impact if Out of Specification
Chemical Purity (HPLC) ≥99.0%Increased levels of unknown impurities, leading to a complex crude product.
Enantiomeric Purity ≥99.8%Formation of difficult-to-separate diastereomeric peptides.[1]
Dipeptide Content ≤0.1%Causes insertion sequences.[1]
Free Amino Acid ≤0.1%Leads to deletion sequences.[1]
Acetic Acid ≤0.02%Results in truncated peptides.[1][2]

Experimental Protocols

Protocol 1: Purity Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the chemical purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve the sample in 5 mL of a 1:1 (v/v) mixture of acetonitrile (B52724) and water to obtain a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent mixture.

    • Filter the final solution through a 0.22 µm syringe filter before injection.[4]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm and 301 nm.[1]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated as the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Protocol 2: Monitoring Coupling of this compound using the Kaiser Test

The Kaiser test is a qualitative method to detect free primary amines on the resin, indicating an incomplete coupling reaction.

  • Reagents:

    • Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

    • Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

  • Procedure:

    • Transfer a small sample of the peptide-resin (10-15 beads) to a small glass test tube after the coupling step.

    • Wash the resin beads thoroughly with DMF and then ethanol.

    • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the resin beads.

    • Heat the test tube at 100-110°C for 3-5 minutes.

  • Interpretation of Results:

    • Intense Blue Beads/Solution: Indicates a significant amount of unreacted primary amine (incomplete coupling).

    • Colorless or Yellowish Beads/Solution: Indicates the absence of primary amines (complete coupling).

Visualizations

Workflow for Purity Assessment and SPPS Incorporation of this compound.

troubleshooting_logic cluster_causes Potential Causes Related to this compound cluster_solutions Solutions & Investigations start Peptide Synthesis Issue (e.g., Low Yield, Impurities) impurity Chemical Impurity (Dipeptide, Free AA, Acetate) start->impurity enantiomeric_impurity Enantiomeric Impurity start->enantiomeric_impurity isotopic_issue Isotopic Issue (Scrambling, KIE) start->isotopic_issue analyze_reagent Analyze this compound (HPLC, LC-MS, Chiral HPLC) impurity->analyze_reagent enantiomeric_impurity->analyze_reagent optimize_synthesis Optimize Synthesis Conditions (Longer coupling, shorter deprotection) isotopic_issue->optimize_synthesis source_new_reagent Source High-Purity This compound analyze_reagent->source_new_reagent If purity is low optimize_synthesis->source_new_reagent If issue persists

Troubleshooting Logic for this compound Synthesis Issues.

References

stability of Fmoc-Phe-OH-d8 during prolonged coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability of Fmoc-Phe-OH-d8 during prolonged peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: We are observing incomplete coupling with this compound, especially with longer peptide sequences. What could be the cause?

A1: Incomplete coupling of this compound is a common issue and can primarily be attributed to the kinetic isotope effect (KIE). The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slower reaction rates for both the Fmoc-deprotection and the coupling steps.[1] This effect means that standard coupling times may not be sufficient to drive the reaction to completion, resulting in deletion sequences in your final peptide. Additionally, deuteration can subtly alter intermolecular interactions, potentially increasing the tendency for peptide aggregation on the solid support, which can hinder reagent access to the reactive sites.[1]

Q2: How can we improve the coupling efficiency of this compound without compromising its stability?

A2: To enhance coupling efficiency, several strategies can be employed:

  • Extend Coupling Time: A straightforward approach is to increase the duration of the coupling reaction. A doubling of the standard coupling time is a reasonable starting point for troubleshooting.[1]

  • Double Coupling: Performing the coupling step twice with a fresh solution of activated this compound is a highly effective method to ensure the reaction goes to completion.[1]

  • Use More Potent Coupling Reagents: For challenging couplings involving deuterated or sterically hindered amino acids, switching from standard carbodiimide-based reagents to more potent phosphonium- or aminium-based reagents like HATU, HBTU, or PyBOP is recommended.[1][2][3]

  • Optimize Solvent: If peptide aggregation is suspected, switching from DMF to a solvent with better solvating properties like N-methylpyrrolidone (NMP) may improve coupling efficiency.[1]

Q3: Does the prolonged coupling time required for this compound increase the risk of racemization?

A3: Yes, prolonged coupling times, particularly during the activation step, can increase the risk of racemization for any amino acid, including this compound. Racemization primarily occurs through the formation of a planar oxazolone (B7731731) intermediate after the activation of the carboxylic acid.[4] The longer the activated amino acid exists before successfully coupling, the higher the chance of racemization. While one study has shown that deuteration can decrease the rate of racemization in asparagine, there is no specific data for phenylalanine.[5] Therefore, it is crucial to select coupling conditions that minimize this risk.

Q4: What are the best practices to minimize racemization when using extended coupling times for this compound?

A4: To minimize racemization, consider the following:

  • Choice of Coupling Reagent: Carbodiimide-based reagents like DIC, when used with a racemization-suppressing additive such as OxymaPure® or HOBt, are excellent choices.[6] Onium salts like HATU and HBTU are highly efficient but should be used with caution regarding pre-activation times.

  • Avoid Prolonged Pre-activation: When using onium salt reagents (HBTU, HATU), avoid lengthy pre-activation of the this compound before adding it to the resin.

  • Choice of Base: Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like DIPEA, to reduce the likelihood of proton abstraction from the alpha-carbon.[7]

Q5: Is there a risk of deuterium-hydrogen (H/D) exchange from this compound during standard Fmoc-SPPS conditions?

A5: The deuterium atoms on the phenyl ring of this compound are generally stable under the standard conditions of Fmoc-SPPS. Aromatic H/D exchange typically requires harsher conditions, such as strong acids or metal catalysis, than those used for Fmoc deprotection (piperidine in DMF) or coupling.[8][9] The deuterium at the alpha-carbon is also expected to be stable, as its exchange would require abstraction of the alpha-proton, a key step in racemization which is actively minimized. While base-catalyzed H/D exchange at the alpha-carbon is possible, it is not a commonly reported issue under optimized SPPS coupling conditions.[10]

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound (Positive Kaiser Test)

This is the most common issue when working with deuterated amino acids due to the kinetic isotope effect.

Potential Cause Recommended Solution(s)
Insufficient Reaction Time Extend the coupling time (e.g., double the standard time).[1]
Perform a "double coupling" with fresh reagents.[1][11]
Suboptimal Reagent Activation Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.[2]
Ensure all reagents and solvents are fresh and anhydrous.[12]
Peptide Aggregation Switch the primary solvent from DMF to NMP.[1]
Consider incorporating a chaotropic salt like LiCl into the coupling reaction.
Steric Hindrance Use a higher excess of the activated this compound and coupling reagents.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for difficult couplings to maximize efficiency and minimize reaction time.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Coupling Reaction: Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (6-10 equivalents) to the amino acid solution and immediately add the mixture to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended to 4 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow/colorless beads) indicates a complete reaction. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling of this compound using DIC/OxymaPure®

This protocol is recommended when minimizing racemization is the highest priority, especially during prolonged coupling reactions.

  • Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection as described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.

  • Coupling Reaction: Add DIC (3-5 equivalents) to the amino acid/OxymaPure® solution. Allow the mixture to pre-activate for 1-2 minutes, then add it to the deprotected resin. Agitate the reaction mixture at room temperature. For prolonged couplings, reaction times of 2-4 hours can be used.

  • Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Once complete, wash the resin thoroughly with DMF.

Data Presentation

The following table summarizes the performance of various coupling reagents, which can be used as a guide for selecting the appropriate conditions for coupling this compound. Phenylalanine is not as prone to racemization as amino acids like histidine or cysteine, but the risk increases with prolonged coupling times.[6]

Coupling Reagent Reagent Type Typical Coupling Time Representative Purity (%) Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>95Low
PyBOP Phosphonium Salt30-120 minutes>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes~90-95Low to Moderate
DIC/OxymaPure® Carbodiimide/Additive60-120 minutes>95Very Low

Disclaimer: The data presented is compiled from various studies on non-deuterated amino acids and serves as a general guide. Actual results with this compound may vary depending on the specific peptide sequence and reaction conditions.[6]

Visualizations

Troubleshooting_Incomplete_Coupling start Positive Kaiser Test after This compound Coupling extend_time Action: Extend Coupling Time (e.g., 2x standard time) start->extend_time double_couple Action: Perform Double Coupling with fresh reagents start->double_couple kaiser_test_2 Perform Kaiser Test extend_time->kaiser_test_2 double_couple->kaiser_test_2 change_reagent Action: Switch to a more potent coupling reagent (e.g., HATU, COMU) kaiser_test_2->change_reagent Positive success Coupling Successful (Negative Kaiser Test) kaiser_test_2->success Negative optimize_solvent Consider Optimizing Solvent (e.g., DMF to NMP for aggregation) change_reagent->optimize_solvent failure Persistent Issue: Consult further literature or support optimize_solvent->failure

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Racemization_Mitigation_Strategy start Prolonged Coupling Required for this compound reagent_choice Select Low-Racemization Coupling Reagent start->reagent_choice dic_oxyma Option 1: DIC/OxymaPure (Suppresses oxazolone formation) reagent_choice->dic_oxyma onium_salt Option 2: Onium Salt (HATU/HBTU) (High efficiency) reagent_choice->onium_salt base_choice Use Weaker/Sterically Hindered Base (e.g., NMM, Collidine) dic_oxyma->base_choice avoid_preactivation Minimize Pre-activation Time (if using onium salts) onium_salt->avoid_preactivation result Minimized Racemization Risk base_choice->result avoid_preactivation->base_choice

Caption: Strategy for minimizing racemization during prolonged coupling reactions.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS), with a specific focus on the use of deuterated amino acids.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This leads to the deletion of the subsequent amino acid in the sequence, resulting in a lower yield of the desired full-length peptide and creating purification challenges.

Q2: Why is incomplete Fmoc deprotection more common with deuterated amino acids?

The primary reason is the kinetic isotope effect (KIE). The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) at the α-carbon strengthens the C-H bond. While this bond is not directly cleaved during the main deprotection reaction, the increased mass of deuterium can slow down reaction rates, leading to incomplete Fmoc deprotection.[1] Additionally, deuteration can subtly alter the peptide's properties, potentially increasing aggregation on the solid support and hindering reagent access.[1]

Q3: What are the general causes of incomplete Fmoc deprotection?

Several factors can contribute to incomplete Fmoc deprotection:

  • Steric Hindrance: Bulky amino acid residues near the N-terminus can physically block the deprotection reagent from accessing the Fmoc group.

  • Peptide Aggregation: The formation of secondary structures (β-sheets) within the growing peptide chain can make the N-terminus inaccessible.[1] This can be exacerbated by the incorporation of deuterated amino acids.[1]

  • Suboptimal Reagents or Protocols: Degraded piperidine (B6355638), incorrect reagent concentrations, or insufficient reaction times can reduce deprotection efficiency.

Q4: How can I detect incomplete Fmoc deprotection?

Incomplete deprotection can be identified through several methods:

  • Mass Spectrometry (MS): Analysis of the crude peptide will show peaks corresponding to deletion sequences (peptides missing one or more amino acids).

  • High-Performance Liquid Chromatography (HPLC): The HPLC chromatogram of the crude product will display multiple peaks, indicating the presence of impurities, including deletion sequences.

  • UV-Vis Spectroscopy: Monitoring the release of the dibenzofulvene (DBF)-piperidine adduct at ~301 nm during the deprotection step can provide real-time information on the reaction's progress. A plateau in absorbance indicates the completion of the reaction.

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection, follow these troubleshooting steps:

Step 1: Verify Reagents and Standard Protocol

  • Reagent Quality: Ensure that the piperidine solution is fresh and has not been exposed to air for extended periods, which can lead to degradation. Use high-purity solvents.

  • Standard Protocol: Confirm that the standard deprotection protocol (e.g., 20% piperidine in DMF for 2 x 10 minutes) is being followed correctly.

Step 2: Extend Reaction Times

For deuterated amino acids, a primary troubleshooting step is to increase the deprotection time.

  • Recommendation: Start by doubling the standard deprotection time for the deuterated amino acid residue and the following residue.[1]

Step 3: Employ a Stronger Base

If extending the reaction time is insufficient, a stronger, non-nucleophilic base can be used.

  • Recommendation: Use a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[2] It is important to note that DBU should not be used with peptides containing aspartic acid (Asp) residues, as it can catalyze aspartimide formation.[3]

Step 4: Modify Synthesis Conditions to Reduce Aggregation

If peptide aggregation is suspected, the following modifications can be made:

  • Change Solvent: Switch from N,N-dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which can improve the solvation of the growing peptide chain.

  • Incorporate Structure-Disrupting Moieties: If the sequence allows, strategically introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt the formation of secondary structures.

Quantitative Data Summary

Amino Acid TypeStandard Deprotection Time (20% Piperidine in DMF)Recommended Starting Deprotection Time for Deuterated Amino AcidsRationale
Non-hindered2 x 10 minutes2 x 20 minutesKinetic Isotope Effect
Sterically Hindered (e.g., Val, Ile)2 x 15-20 minutes2 x 30-40 minutesCombined effect of steric hindrance and KIE

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Wash: Wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate for 10 minutes at room temperature.

  • Drain: Remove the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain: Remove the deprotection solution.

  • Final Wash: Wash the resin thoroughly with DMF (5-6 times) to completely remove the deprotection reagent and the DBF-piperidine adduct.

Protocol 2: DBU-Mediated Fmoc Deprotection

  • Resin Wash: Wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Deprotection: Add a solution of 2% DBU in DMF to the resin. Agitate for 5 minutes at room temperature.[2]

  • Drain: Remove the DBU solution.

  • Second Deprotection: Add a fresh solution of 2% DBU in DMF and agitate for 5 minutes.[2]

  • Drain: Remove the DBU solution.

  • Final Wash: Wash the resin thoroughly with DMF (5-6 times).

Protocol 3: HPLC Monitoring of Crude Peptide

  • Sample Preparation: Cleave a small amount of the peptide-resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5). Precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC System:

    • Column: C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: Analyze the chromatogram for the presence of the target peptide peak and any earlier eluting peaks that may correspond to deletion sequences.

Protocol 4: UV-Vis Monitoring of Fmoc Deprotection

  • Collect Filtrate: During each deprotection step, collect the filtrate that is drained from the reaction vessel.

  • Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., DMF).

  • Measure Absorbance: Measure the UV absorbance of the diluted sample at approximately 301 nm using a UV-Vis spectrophotometer.

  • Analysis: Plot the absorbance against the deprotection cycle number. A consistent or increasing absorbance indicates successful deprotection, while a significant drop in absorbance may suggest incomplete deprotection in the previous coupling step.

Visualizations

Troubleshooting_Workflow start Incomplete Fmoc Deprotection Suspected verify_reagents Step 1: Verify Reagents and Standard Protocol start->verify_reagents extend_time Step 2: Extend Deprotection Time (Especially for Deuterated AAs) verify_reagents->extend_time Reagents & Protocol OK stronger_base Step 3: Use a Stronger Base (e.g., 2% DBU in DMF) extend_time->stronger_base Problem Persists resolution Problem Resolved extend_time->resolution Problem Resolved modify_conditions Step 4: Modify Synthesis Conditions to Reduce Aggregation stronger_base->modify_conditions Problem Persists or Aspartic Acid Present stronger_base->resolution Problem Resolved modify_conditions->resolution Problem Resolved

Caption: A workflow for troubleshooting incomplete Fmoc deprotection.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction at C9 of Fluorenyl Group Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Trapping Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF DBF->DBF_Adduct

Caption: The mechanism of Fmoc group removal by piperidine.

References

Validation & Comparative

A Comparative Guide: Fmoc-Phe-OH-d8 vs. Non-deuterated Fmoc-Phe-OH in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry (MS), particularly within drug development and proteomics, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable results. This guide provides a comprehensive comparison between the deuterated Fmoc-Phe-OH-d8 and its non-deuterated counterpart, Fmoc-Phe-OH, when used in MS-based applications. This comparison is supported by established principles of isotope dilution mass spectrometry and includes detailed experimental protocols for practical implementation.

The Role of Internal Standards in Mass Spectrometry

The fundamental principle behind using an isotopic internal standard is to account for variations that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer. An ideal internal standard behaves identically to the analyte of interest, ensuring that any loss or variability is mirrored and thus corrected for in the final quantification.

Performance Comparison: this compound vs. Fmoc-Phe-OH

The primary application of this compound in mass spectrometry is as an internal standard for the accurate quantification of Fmoc-Phe-OH. The key performance differences arise from the substitution of eight hydrogen atoms with deuterium (B1214612) on the phenyl ring of the phenylalanine side chain.

Key Performance Parameters:

Parameter Fmoc-Phe-OH (Analyte) This compound (Internal Standard) Key Considerations
Molecular Weight 387.43 g/mol ~395.48 g/mol The mass shift of +8 Da allows for clear differentiation in the mass spectrometer without significant changes to chemical properties.
Chromatographic Behavior Standard retention timeMay exhibit a slight shift in retention time (isotopic effect), typically eluting slightly earlier in reversed-phase chromatography.Co-elution is ideal to ensure both analyte and internal standard experience the same matrix effects at the time of ionization. A significant shift can lead to quantification inaccuracies.
Ionization Efficiency BaselineIdeally identical to the analyteDeuteration should not significantly alter the ionization efficiency. Any minor differences are generally consistent and can be accounted for during method validation.
Extraction Recovery Variable depending on the matrix and procedureTracks the recovery of the analyteThe chemical similarity ensures that the recovery of the internal standard closely mimics that of the analyte, correcting for losses during sample preparation.
Isotopic Stability N/AHigh, as the deuterium atoms are on an aromatic ring.Deuterium on aromatic rings is generally stable and not prone to back-exchange with hydrogen from the solvent or matrix, which would compromise the integrity of the standard.
The Deuterium Isotope Effect

A critical consideration when using deuterated internal standards is the potential for a chromatographic shift, known as the deuterium isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. In reversed-phase liquid chromatography (LC), this can lead to the deuterated compound having slightly weaker interactions with the stationary phase, resulting in an earlier elution time compared to the non-deuterated analyte.

While often minor, this shift can be problematic if the analyte and internal standard elute into regions with different levels of matrix-induced ion suppression or enhancement, potentially leading to biased results. Careful chromatographic optimization is therefore essential to minimize this effect.

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of Fmoc-Phe-OH using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (from a biological matrix, e.g., plasma)
  • Spiking: To 100 µL of plasma sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 20% B

      • 1-5 min: 20% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 20% B

      • 7.1-10 min: 20% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fmoc-Phe-OH: Precursor ion (Q1) m/z 388.1 -> Product ion (Q3) m/z 166.1 (loss of the Fmoc group).

      • This compound: Precursor ion (Q1) m/z 396.1 -> Product ion (Q3) m/z 174.1.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data from an LC-MS/MS analysis of Fmoc-Phe-OH using this compound as an internal standard.

Table 1: Calibration Curve Data

Concentration of Fmoc-Phe-OH (ng/mL) Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920

Table 2: Quality Control (QC) Sample Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
Low1514.596.74.2
Mid150153.2102.13.5
High750742.599.02.8

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Fmoc-Phe-OH and its deuterated analog in mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC HPLC Separation Reconstitute->LC MS Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Quantitative analysis workflow using an internal standard.

isotope_effect a1 b1 a1->b1 Analyte a2 b2 a2->b2 IS c1 d1 c1->d1 Analyte c2 d2 c2->d2 IS (elutes earlier)

Chromatographic isotope effect.

Conclusion

This compound serves as an excellent internal standard for the accurate and precise quantification of Fmoc-Phe-OH in complex matrices by mass spectrometry. Its key advantages include a distinct mass shift for clear detection and high isotopic stability. The primary consideration for its use is the potential for a chromatographic isotope effect, which necessitates careful method development and validation to ensure co-elution with the analyte or to confirm that any separation does not adversely impact quantification. When used appropriately, the stable isotope dilution method with this compound provides a robust and reliable approach for quantitative analysis in research, clinical, and drug development settings.

A Head-to-Head Comparison: Fmoc-Phe-OH-d8 vs. SILAC for Precise Protein Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal method is paramount for generating robust and reproducible data. This guide provides a detailed comparison of two key approaches: the use of deuterated phenylalanine (Fmoc-Phe-OH-d8) and the well-established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. This analysis, supported by experimental data, will aid in making informed decisions for your specific research needs.

At the forefront of quantitative proteomics are methods that rely on the incorporation of stable isotopes into proteins, allowing for the accurate measurement of relative protein abundance between different cell populations. Both this compound and the broader SILAC methodology fall under this umbrella of metabolic labeling, where cells incorporate isotopically labeled amino acids into their proteomes as they grow and divide.

The Core Principles: A Shared Foundation with Key Distinctions

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used technique for in vivo metabolic labeling.[1][2][3] The fundamental principle of SILAC involves growing two or more populations of cells in culture media that are identical in composition, except that one medium contains a "light" (natural abundance) form of a specific amino acid, while the other contains a "heavy" (stable isotope-labeled) counterpart.[3][4] After a sufficient number of cell divisions, typically at least five, the proteome of the cells grown in the "heavy" medium will have fully incorporated the labeled amino acid.[3][5] The two cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed by mass spectrometry (MS). Because the "light" and "heavy" proteins are chemically identical, they co-elute during chromatography, but are distinguishable by their mass difference in the mass spectrometer.[6] The ratio of the intensities of the heavy and light peptide peaks provides a precise measure of the relative abundance of that protein between the two samples.[7]

This compound is a specific type of isotopically labeled amino acid—phenylalanine containing eight deuterium (B1214612) atoms—that can be utilized within a SILAC workflow. The comparison, therefore, is not between two entirely different methods, but rather between the choice of isotopic label for a particular amino acid within the SILAC framework. The alternative and more commonly referenced approach in SILAC involves labeling with amino acids containing heavy isotopes of carbon (¹³C) and/or nitrogen (¹⁵N), such as Fmoc-Phe-OH-¹³C₉,¹⁵N.[8]

Performance Showdown: this compound vs. ¹³C,¹⁵N-Labeled Phenylalanine in SILAC

The choice of isotopic label can have significant implications for the accuracy and precision of protein quantification. The following table summarizes the key performance differences between using this compound and Fmoc-Phe-OH-¹³C₉,¹⁵N in a SILAC experiment.

FeatureFmoc-Phe-OH-¹³C₉,¹⁵NThis compound
Primary Application Quantitative Proteomics (e.g., SILAC), NMR SpectroscopyQuantitative Proteomics, Metabolic Flux Analysis
Isotopic Label ¹³C, ¹⁵N²H (Deuterium)
Mass Shift (vs. Unlabeled) +10 Da+8 Da
Quantification Accuracy HighGenerally good, but can be affected by chromatographic inconsistencies between labeled and unlabeled peptides.
Quantification Precision (CV%) Lower (Better)Higher (Worse)
Mass Spectrum Complexity Predictable isotopic envelopeCan be more complex due to potential H-D exchange.
Key Advantages - Minimal chromatographic shift from unlabeled counterpart.- No significant kinetic isotope effect.[8]- Provides both carbon and nitrogen tracing.- Cost-effective labeling.
Potential Considerations - Higher cost of synthesis.- Potential for chromatographic separation from the unlabeled form.- Possible kinetic isotope effects that can alter reaction rates.

Experimental Workflows and Methodologies

To understand the practical application of these labeling strategies, it is essential to detail the experimental protocols. The following sections outline the workflows for a typical SILAC experiment.

SILAC Experimental Workflow

The SILAC method is broadly divided into two main phases: an adaptation phase and an experimental phase.[1][5]

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase Cell_Culture_Light Cell Culture ('Light' Medium) Treatment_Light Control Treatment Cell_Culture_Light->Treatment_Light >5 Cell Divisions Cell_Culture_Heavy Cell Culture ('Heavy' Medium) Treatment_Heavy Experimental Treatment Cell_Culture_Heavy->Treatment_Heavy >5 Cell Divisions Combine_Cells Combine Cell Populations (1:1) Treatment_Light->Combine_Cells Treatment_Heavy->Combine_Cells Protein_Extraction Protein Extraction & Digestion Combine_Cells->Protein_Extraction LC_MS_Analysis LC-MS/MS Analysis Protein_Extraction->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

A simplified workflow for a typical SILAC experiment.
Detailed Experimental Protocol for SILAC

1. Cell Culture and Labeling (Adaptation Phase):

  • Two populations of cells are cultured in parallel.

  • The "light" population is grown in a SILAC-specific medium supplemented with unlabeled L-phenylalanine.

  • The "heavy" population is grown in the same medium, but supplemented with either this compound or Fmoc-Phe-OH-¹³C₉,¹⁵N.[8]

  • Cells are cultured for a minimum of five doublings to ensure complete incorporation of the labeled amino acid.[8]

2. Experimental Treatment:

  • Once fully labeled, the two cell populations are subjected to their respective experimental conditions (e.g., drug treatment vs. vehicle control).

3. Sample Preparation:

  • The "heavy" and "light" cell populations are harvested and lysed.

  • Protein concentration is determined for both lysates.

  • Equal amounts of protein from the two populations are mixed.[8]

4. Protein Digestion:

  • The combined protein mixture is then subjected to in-solution or in-gel digestion, typically using trypsin, to generate peptides.[8]

5. LC-MS/MS Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), often using a high-resolution instrument like an Orbitrap.[8]

6. Data Analysis:

  • The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).[9]

  • The software identifies peptides and quantifies the intensity ratios of the "heavy" and "light" isotopic pairs to determine the relative abundance of each protein.

Concluding Remarks: Making the Right Choice

The choice between this compound and ¹³C,¹⁵N-labeled phenylalanine for SILAC-based quantitative proteomics hinges on a balance of cost, desired accuracy, and potential experimental artifacts.

Fmoc-Phe-OH-¹³C₉,¹⁵N is generally the superior choice for high-accuracy and high-precision quantitative studies. The minimal chromatographic shift and lack of a significant kinetic isotope effect contribute to more reliable and reproducible data.[8] This makes it the preferred reagent for researchers aiming to detect subtle changes in protein expression with high confidence.

This compound offers a more cost-effective alternative. However, researchers must be mindful of the potential for chromatographic separation of deuterated and non-deuterated peptides, which can complicate data analysis and potentially reduce quantitative accuracy. The possibility of kinetic isotope effects should also be considered, as it could influence cellular metabolism and protein turnover rates.

Ultimately, the decision rests on the specific requirements of the experiment. For exploratory studies or when budget is a primary constraint, this compound can be a viable option, provided that potential analytical challenges are acknowledged. For studies demanding the highest level of quantitative rigor, the investment in ¹³C,¹⁵N-labeled amino acids is well-justified. This guide provides the foundational knowledge and data to empower researchers to select the most appropriate tools for their protein quantification endeavors.

References

A Comparative Guide to Protein Quantification: Unveiling the Potential of Fmoc-Phe-OH-d8 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount to unraveling complex biological processes and advancing therapeutic interventions. This guide provides a comprehensive comparison of protein quantification methodologies, with a special focus on the validation and application of Fmoc-Phe-OH-d8 labeled peptides. We delve into the experimental protocols, present a comparative analysis with established techniques such as SILAC and TMT, and visualize the intricate workflows and signaling pathways involved.

Introduction to Isotope Labeling for Protein Quantification

In the realm of quantitative proteomics, isotope labeling has emerged as a powerful strategy to accurately determine the relative or absolute abundance of proteins in complex biological samples. By introducing a stable, heavy isotope-labeled internal standard, researchers can overcome the inherent variability of mass spectrometry (MS) analysis, leading to more precise and reliable quantification. This guide focuses on a chemical labeling approach using deuterated Fmoc-L-Phenylalanine (this compound) and compares it with other widely adopted methods.

Unveiling this compound Labeling

This compound is a deuterated version of the amino acid phenylalanine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This reagent is primarily utilized in solid-phase peptide synthesis (SPPS) to generate synthetic peptides that can serve as internal standards for the quantification of their endogenous, non-labeled counterparts. The deuterium (B1214612) atoms introduce a known mass shift, allowing the mass spectrometer to distinguish between the labeled standard and the target peptide.

Advantages of this compound Labeling:
  • Versatility: Applicable to any protein for which a target peptide can be synthesized.

  • Absolute Quantification: Enables the determination of the absolute concentration of a target protein.

  • Flexibility: The synthetic peptide standard can be introduced at various stages of the sample preparation workflow.

Limitations:
  • Synthesis Required: Requires the chemical synthesis of a specific peptide for each protein of interest.

  • Potential for Incomplete Incorporation: The efficiency of the labeling process can be a factor.

Comparative Analysis with Alternative Quantification Methods

The choice of a protein quantification method depends on the specific research question, sample type, and available resources. Here, we compare this compound labeling with two other prominent techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT).

FeatureThis compound LabelingSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags)
Principle Chemical synthesis of a deuterated peptide standard.Metabolic incorporation of "heavy" amino acids into proteins in living cells.[1]Chemical labeling of peptides with isobaric tags.
Labeling Stage Post-protein extraction (spiking of synthetic peptide).In-vivo, during protein synthesis.[1]Post-protein digestion, at the peptide level.
Quantification MS1 level (comparison of peak intensities of labeled and unlabeled peptides).MS1 level (comparison of peak intensities of "light" and "heavy" peptide pairs).[1]MS2 or MS3 level (reporter ions).
Multiplexing Typically 1:1 comparison per labeled standard.Up to 3-plex (light, medium, heavy).[1]Up to 18-plex.
Accuracy High, dependent on the purity and concentration of the standard.Very high, as samples are mixed early in the workflow, minimizing handling errors.[2]Good, but can be affected by ratio compression.[3]
Precision Good, but can be influenced by variability in sample preparation.Excellent, due to co-processing of labeled samples.[2]Good, with high-resolution instruments.
Applicability Any sample type (cells, tissues, biofluids).Proliferating cells in culture.[2]Any sample type.
Cost Cost of synthetic peptide.Cost of stable isotope-labeled amino acids and specialized cell culture media.Cost of TMT reagents.

Experimental Protocols

Protein Quantification using this compound Labeled Peptides

This protocol outlines the general steps for quantifying a target protein using a custom-synthesized this compound labeled peptide as an internal standard.

1. Synthesis of the Labeled Peptide:

  • Utilize standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[4]

  • Incorporate this compound at the desired position in the peptide sequence.[4]

  • Cleave the peptide from the resin and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the synthesized peptide by mass spectrometry.[4]

2. Sample Preparation:

  • Extract proteins from the biological sample (cells, tissue, etc.) using a suitable lysis buffer.

  • Determine the total protein concentration of the sample using a standard protein assay (e.g., BCA assay).

  • Spike a known amount of the purified this compound labeled peptide into the protein extract. The amount will depend on the expected abundance of the target protein.

3. Protein Digestion:

  • Denature the proteins in the sample (e.g., by heating or using denaturing agents).

  • Reduce the disulfide bonds using a reducing agent (e.g., DTT).

  • Alkylate the cysteine residues to prevent disulfide bond reformation (e.g., using iodoacetamide).

  • Digest the proteins into peptides using a protease, typically trypsin.

4. LC-MS/MS Analysis:

  • Separate the peptides using liquid chromatography (LC) based on their physicochemical properties.[5]

  • Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Acquire data in a targeted or data-dependent manner to detect and quantify both the endogenous (unlabeled) and the labeled peptide.

5. Data Analysis:

  • Extract the ion chromatograms for both the light (endogenous) and heavy (labeled) versions of the target peptide.

  • Calculate the peak area ratio of the light to the heavy peptide.

  • Determine the concentration of the endogenous protein by comparing this ratio to a standard curve or by using the known concentration of the spiked-in labeled peptide.

Visualizing the Workflow and a Relevant Signaling Pathway

To better illustrate the experimental process and its application, we provide the following diagrams created using the Graphviz DOT language.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 This compound s2 Solid-Phase Peptide Synthesis (SPPS) s1->s2 s3 Purification (HPLC) s2->s3 s4 Mass Spectrometry Validation s3->s4 p3 Spike-in Labeled Peptide s4->p3 Labeled Standard p1 Biological Sample p2 Protein Extraction p1->p2 p2->p3 p4 Protein Digestion p3->p4 a1 LC-MS/MS Analysis p4->a1 a2 Data Extraction a1->a2 a3 Quantification a2->a3

Caption: Experimental workflow for protein quantification using this compound labeled peptides.

A key area where precise protein quantification is crucial is in the study of cellular signaling pathways, which are often dysregulated in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prime example, playing a central role in cell proliferation, survival, and differentiation.[6][7][8][9]

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt P Akt->Transcription EGF EGF (Ligand) EGF->EGFR

Caption: Simplified diagram of the EGFR signaling pathway.

Quantitative proteomic studies of the EGFR pathway, often employing techniques like SILAC, have been instrumental in identifying changes in protein expression and phosphorylation upon EGFR activation or inhibition, providing valuable insights for cancer therapy.[8]

Conclusion

The validation of protein quantification using this compound labeled peptides presents a robust and versatile approach for researchers in various fields. While established methods like SILAC and TMT offer distinct advantages, particularly in multiplexing and early-stage sample mixing, the synthetic peptide standard method provides a high degree of flexibility and the potential for absolute quantification across a wide range of sample types. The choice of the optimal method will ultimately depend on the specific experimental goals and constraints. This guide provides the foundational knowledge and protocols to aid researchers in making an informed decision and successfully implementing these powerful quantitative proteomic strategies.

References

A Comparative Guide to the Fragmentation Analysis of Peptides with and without d8-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and drug metabolism studies, stable isotope-labeled amino acids are indispensable tools. L-phenylalanine-d8 (d8-Phe), in which the eight hydrogen atoms of the phenyl ring are replaced with deuterium (B1214612), is a commonly used tracer. A critical question for its application is whether this isotopic substitution alters the fragmentation behavior of peptides in tandem mass spectrometry (MS/MS) compared to their unlabeled counterparts. This guide provides an objective comparison of the fragmentation analysis of peptides containing standard L-phenylalanine (Phe) versus d8-Phe, supported by established principles of mass spectrometry and detailed experimental protocols.

Core Principle: Isotopic Labeling and Fragmentation

Stable isotope-labeled peptides are designed to be chemically and physically similar to their natural counterparts.[1] This similarity is crucial for their use as internal standards in quantitative assays. When subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the fundamental fragmentation pathways of a peptide are dictated by its amino acid sequence and the energy applied. The primary effect of isotopic labeling is a predictable mass shift in the precursor ion and any fragment ions that contain the labeled amino acid. The fragmentation pattern itself is generally expected to remain consistent.[1]

However, the substitution of hydrogen with deuterium can introduce subtle secondary kinetic isotope effects (KIEs). The C-D bond is stronger than the C-H bond, which can slightly alter the rates of reactions that involve the cleavage of these bonds. While this effect is well-documented in enzymatic reactions, its impact on the relative abundances of fragment ions in MS/MS is typically considered minimal but is a factor for consideration in high-precision quantitative studies.

Comparative Fragmentation Data

While the consensus is that fragmentation patterns are conserved, direct, publicly available quantitative data on the relative fragment ion intensities for a model peptide with and without d8-phenylalanine is limited. The following tables provide a theoretical comparison based on the established principles of peptide fragmentation. The data illustrates the expected mass shifts and assumes no significant kinetic isotope effect on the relative abundance of the major fragment ions.

For this comparison, we will use the hypothetical model peptide: Ac-Gly-Phe-Ala-NH2 .

Table 1: Precursor and Fragment Ion m/z Values for Ac-Gly-Phe-Ala-NH2

Ion TypeSequenceUnlabeled (Phe) m/zLabeled (d8-Phe) m/zMass Shift (Da)
[M+H]+ Ac-Gly-Phe-Ala-NH2349.18357.23+8
b2 Ac-Gly-Phe263.12271.17+8
b1 Ac-Gly102.05102.050
y2 Phe-Ala-NH2237.13245.18+8
y1 Ala-NH289.0789.070

Table 2: Expected Relative Abundance of Key Fragment Ions

Ion TypeUnlabeled (Phe) Relative Abundance (%)Labeled (d8-Phe) Relative Abundance (%)Expected Difference
b2 HighHighMinimal
y2 HighHighMinimal
b1 LowLowMinimal
y1 MediumMediumMinimal
Immonium (Phe) MediumMedium (m/z 128)Minimal

Note: The relative abundances are qualitative estimates. Actual values depend on the specific instrument and collision energy used. The immonium ion of phenylalanine (m/z 120.08) will shift to m/z 128.13 for d8-phenylalanine.

Experimental Protocols

A robust comparison of peptide fragmentation is typically performed using a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: SILAC Cell Culture and Sample Preparation
  • Media Preparation: Prepare two types of cell culture media: "light" medium containing natural L-phenylalanine and "heavy" medium where L-phenylalanine is replaced with L-phenylalanine-d8. Both media should be identical in all other components, including dialyzed fetal bovine serum to avoid unlabeled amino acids.

  • Cell Adaptation: Culture two separate populations of the chosen cell line. Grow one in the "light" medium and the other in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation (>97%) of the labeled amino acid.[2][3]

  • Experimental Treatment: Apply the desired experimental conditions to the cell cultures. For example, treat the "heavy" labeled cells with a drug and the "light" labeled cells with a vehicle control.

  • Cell Harvesting and Lysis: Harvest both cell populations and combine them in a 1:1 ratio based on cell count or protein concentration. Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Digestion: Extract the total protein and perform an in-solution or in-gel digestion.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.

Protocol 2: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried peptides in a solution of 0.1% formic acid in water/acetonitrile (e.g., 95:5, v/v).[1]

  • Chromatography:

    • LC System: A nano-flow liquid chromatography system.

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from ~2% to 40% Mobile Phase B over a suitable time (e.g., 60-120 minutes) at a flow rate of ~300 nL/min.

  • Mass Spectrometry:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan: Acquire full MS scans over a mass range of m/z 350-1500.

    • MS/MS Scan (Data-Dependent Acquisition - DDA): Select the most intense precursor ions for fragmentation by CID or HCD.

    • Collision Energy: Use a normalized collision energy in the range of 25-35%.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to analyze the raw data.

    • The software will identify peptides and quantify the heavy-to-light (H/L) ratios from the MS1 scans.

    • Manually inspect the MS/MS spectra of the light and heavy peptide pairs to compare the fragmentation patterns and relative intensities of the b- and y-ions.

Visualizations

Experimental Workflow

SILAC_Workflow cluster_light Light Cell Culture cluster_heavy Heavy Cell Culture L_cells Cells in 'Light' Medium (unlabeled Phe) L_treat Control Treatment L_cells->L_treat Combine Combine Cells (1:1) L_treat->Combine H_cells Cells in 'Heavy' Medium (d8-Phe) H_treat Experimental Treatment H_cells->H_treat H_treat->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digest Protein Digestion (Trypsin) Lysis->Digest Cleanup Peptide Cleanup (SPE) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (Identification & Quantification) LCMS->Data

Caption: SILAC experimental workflow for comparative peptide analysis.

Relevant Signaling Pathway: mTOR

Phenylalanine, as an essential amino acid, plays a role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis.[4][5][6][7] SILAC studies using d8-phenylalanine can be employed to quantify changes in protein expression downstream of mTOR activation or inhibition.

mTOR_Signaling Phe Phenylalanine (Phe) LAT1 LAT1 Transporter Phe->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Translation Protein Synthesis (e.g., Casein) S6K1->Translation eIF4E eIF4E eIF4EBP1->eIF4E Inhibits eIF4E->Translation

Caption: Simplified mTOR signaling pathway activated by phenylalanine.

Conclusion

The use of d8-phenylalanine in peptides for mass spectrometry-based analysis is a well-established and reliable technique. The primary effect on fragmentation is a predictable +8 Da mass shift on the precursor and all phenylalanine-containing fragment ions. While the potential for minor kinetic isotope effects on fragment ion intensities exists, the overall fragmentation pathways are conserved. This allows for confident identification of d8-Phe-containing peptides and their use as robust internal standards for high-precision quantitative proteomics and metabolic studies. The experimental workflows and analytical methods described provide a framework for researchers to validate the fragmentation behavior in their specific experimental context.

References

A Comparative Guide to Protein Quantification: Evaluating the Accuracy of Fmoc-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of isotopic labeling reagent is a critical determinant of experimental accuracy and precision. This guide provides an objective comparison of Fmoc-Phe-OH-d8 against other common alternatives, supported by experimental data and detailed protocols to inform your selection process.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted method for accurate mass spectrometry (MS)-based quantitative proteomics. The underlying principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, researchers can achieve precise relative quantification of protein abundance between different experimental conditions.[1] One of the key advantages of SILAC is the ability to combine samples at the beginning of the experimental workflow, which significantly minimizes sample-to-sample variation.[1]

While various isotopically labeled amino acids are available, phenylalanine derivatives are of particular interest. This guide focuses on the performance of deuterated Fmoc-Phe-OH (this compound) and compares it with other labeling standards, particularly the carbon-13 and nitrogen-15 (B135050) labeled Fmoc-Phe-OH (Fmoc-Phe-OH-¹³C₉,¹⁵N).

Performance Comparison of Isotopic Labels

The selection of an isotopic label for phenylalanine is dictated by the specific application and involves a trade-off between cost, potential metabolic effects, and analytical performance.

Performance MetricThis compound (Deuterium Labeled)Fmoc-Phe-OH-¹³C₉,¹⁵N (Carbon/Nitrogen Labeled)Other Labeling Methods (e.g., iTRAQ, TMT)
Primary Application Quantitative Proteomics, Metabolic Flux AnalysisQuantitative Proteomics (e.g., SILAC), NMR SpectroscopyHigh-throughput Quantitative Proteomics
Quantification Accuracy Generally good, but can be affected by chromatographic inconsistencies between labeled and unlabeled peptides.High. The larger mass shift and lack of chromatographic separation lead to more accurate peak integration.Good, but can be affected by ratio compression.
Quantification Precision (CV%) Higher (Worse). Potential for variability due to chromatographic shifts.Lower (Better). ¹³C and ¹⁵N labels are known to provide higher precision in quantitative experiments.Good.
Mass Shift (vs. Unlabeled) +8 Da+10 DaN/A (Reporter Ions)
Potential Considerations Potential for chromatographic separation from the unlabeled form. Possible kinetic isotope effects that can alter reaction rates.Higher cost of synthesis.Ratio compression can occur, underestimating large changes in protein abundance.

Table 1: Comparison of Key Performance Characteristics of Different Isotopic Labeling Methods for Protein Quantification.

Experimental Workflows and Protocols

Achieving accurate and reproducible results in quantitative proteomics is critically dependent on a well-defined and meticulously executed experimental protocol. Below are detailed workflows for a typical SILAC experiment using this compound and a comparison with other common labeling strategies.

SILAC Experimental Workflow using this compound

This workflow outlines the key steps for a quantitative proteomics experiment using deuterated phenylalanine.

SILAC_Workflow cluster_adaptation Cell Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Sample Preparation & Analysis light_culture Culture cells in 'light' medium (unlabeled Phe) treatment Apply experimental treatment to one cell population light_culture->treatment heavy_culture Culture cells in 'heavy' medium (this compound) heavy_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant mix_lysates Mix 'light' and 'heavy' lysates (1:1 ratio) protein_quant->mix_lysates digestion Protein Digestion (e.g., Trypsin) mix_lysates->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Peptide ID & Quantification) lc_ms->data_analysis

Caption: A generalized workflow for a SILAC experiment using this compound.

Detailed Protocol for SILAC using this compound:

  • Media Preparation:

    • Prepare "Light" SILAC medium by supplementing DMEM deficient in L-phenylalanine with unlabeled L-phenylalanine to a normal physiological concentration.

    • Prepare "Heavy" SILAC medium by supplementing the same base medium with this compound to the same final concentration as the "light" medium. Note: The Fmoc protecting group must be removed from this compound prior to its use in cell culture media. This can be achieved by treatment with a mild base like piperidine.[2]

    • Add 10% dialyzed Fetal Bovine Serum (dFBS) and 1% Penicillin-Streptomycin to both media.

    • Sterile filter both media using a 0.22 µm filter.

  • Cell Culture and Adaptation:

    • Culture two separate populations of the chosen cell line in the "Light" and "Heavy" SILAC media, respectively.

    • Passage the cells for at least five cell doublings to ensure complete incorporation (>97%) of the labeled amino acid.[2]

  • Experimental Treatment:

    • Apply the desired experimental treatment (e.g., drug treatment, stimulus) to one of the cell populations while the other serves as a control.

  • Sample Preparation:

    • Harvest and lyse the cells from both populations using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins in the mixed lysate.

    • Digest the proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC) and analyze them using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Mass Spectrometry Parameters:

      • Full MS Scan: Acquire spectra at a high resolution (e.g., 60,000 at m/z 400) over a scan range of 350-2000 m/z.

      • MS/MS Scans: Use data-dependent acquisition to select the most intense precursor ions for fragmentation.

      • Collision Energy: Use a normalized collision energy appropriate for the instrument and peptide characteristics.

  • Data Analysis:

    • Process the raw MS data using software such as MaxQuant or Proteome Discoverer.

    • Identify peptides and proteins and quantify the heavy/light ratios for each peptide.

    • Perform statistical analysis to determine significant changes in protein abundance.

Alternative Protein Quantification Strategies

Beyond SILAC with different isotopic labels, other methods are widely used in quantitative proteomics.

Quantification_Methods cluster_metabolic Metabolic Labeling (In Vivo) cluster_chemical Chemical Labeling (In Vitro) cluster_enzymatic Enzymatic Labeling (In Vitro) silac SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) itraq iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) tmt TMT (Tandem Mass Tags) o18 ¹⁸O Labeling

Caption: Major categories of isotopic labeling methods in quantitative proteomics.

  • Isobaric Tagging (iTRAQ and TMT): These methods use chemical tags to label peptides after protein digestion. The tags have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for the simultaneous quantification of multiple samples.[3]

  • ¹⁸O Labeling: This enzymatic method incorporates heavy oxygen isotopes onto the C-terminus of peptides during digestion. It is a cost-effective method but is typically limited to comparing two samples.[4]

Conclusion

The choice of an isotopic labeling strategy for quantitative proteomics is a critical decision that impacts the accuracy, precision, and cost of an experiment. While Fmoc-Phe-OH-¹³C₉,¹⁵N is often considered the gold standard due to its high accuracy and precision, this compound presents a viable and more cost-effective alternative for many applications.[4] Researchers must carefully consider the potential for chromatographic shifts and kinetic isotope effects when using deuterated labels. By understanding the strengths and limitations of each method and adhering to rigorous experimental protocols, scientists can generate high-quality, reliable quantitative proteomics data to advance their research and development efforts.

References

A Comparative Guide to Fmoc- and Boc-SPPS for the Synthesis of Deuterated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of deuterium (B1214612) into peptides is a powerful strategy for enhancing their metabolic stability and pharmacokinetic properties. The choice of solid-phase peptide synthesis (SPPS) methodology, primarily between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies, is critical for the successful synthesis of these modified peptides. This guide provides an objective comparison of Fmoc- and Boc-SPPS for the synthesis of deuterated peptides, supported by general experimental principles and data.

Introduction to SPPS Strategies for Deuterated Peptides

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] The choice between the two most dominant strategies, Fmoc-SPPS and Boc-SPPS, hinges on their orthogonal protection schemes and the chemical conditions they employ.[2] When synthesizing deuterated peptides, the kinetic isotope effect (KIE) can influence reaction rates, potentially leading to incomplete reactions and the formation of deletion sequences.[3] Deuteration may also alter the peptide's hydrophobicity and intermolecular interactions, increasing the risk of on-resin aggregation.[3]

Principles of Fmoc-SPPS

Fmoc-SPPS utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[] The side chains are protected by acid-labile groups, such as tert-butyl (tBu).[5] This orthogonality allows for the selective deprotection of the N-terminus without affecting the side chains.[2] The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with a strong acid, typically trifluoroacetic acid (TFA).[5]

Key Features of Fmoc-SPPS:

  • Mild Deprotection: The Fmoc group is removed under mild basic conditions, usually with a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).[][5]

  • Orthogonality: The base-labile Fmoc group and acid-labile side-chain protecting groups offer a truly orthogonal system.[2][5]

  • Automation-Friendly: The mild reaction conditions and the UV-active fluorenyl group, which allows for real-time monitoring of the deprotection step, make Fmoc-SPPS highly suitable for automation.[6]

Principles of Boc-SPPS

Boc-SPPS employs the acid-labile Boc group for Nα-protection and typically more acid-stable groups, like benzyl (B1604629) (Bzl), for side-chain protection.[1] The Boc group is removed with a moderately strong acid, such as TFA, in each cycle.[1][7] The final cleavage from the resin and removal of the more resistant side-chain protecting groups requires a very strong acid, such as liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[1][5]

Key Features of Boc-SPPS:

  • Strong Acid Deprotection: Repeated use of TFA for Nα-deprotection can be harsh on the growing peptide chain.[8]

  • Quasi-Orthogonality: The protection scheme is considered quasi-orthogonal as both Boc and side-chain protecting groups are acid-labile, differing only in the required acid strength for their removal.[1][2]

  • Aggregation Disruption: The repeated TFA treatments in Boc-SPPS can help to dissolve protected peptide chains and disrupt the formation of secondary structures, which is advantageous for "difficult sequences".[8]

Head-to-Head Comparison for Deuterated Peptide Synthesis

The synthesis of deuterated peptides presents unique challenges, primarily due to the potential for slower reaction kinetics.[3] The choice between Fmoc and Boc strategies should consider these factors.

FeatureFmoc-SPPSBoc-SPPS
Nα-Deprotection 20% Piperidine in DMF (Base)[]50% TFA in DCM (Acid)[7]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[5]More acid-stable (e.g., Bzl)[1]
Final Cleavage TFA-based cocktail[5]Strong acid (e.g., HF, TFMSA)[1]
Orthogonality Truly orthogonal[2][5]Quasi-orthogonal[1][2]
Deuterium Exchange Risk Minimal risk of back-exchange at α-carbon.Low risk, but acidic conditions could potentially facilitate exchange in sensitive positions.
Aggregation Can be problematic; may be exacerbated by deuteration.[3]TFA washes may help disrupt aggregation.[8]
Compatibility with PTMs High, due to mild conditions.[5][6]Limited by harsh acid treatments.[8]
Handling & Safety Generally safer reagents.[5]Requires specialized equipment for hazardous HF.[5][9]
Cost Fmoc-amino acids can be more expensive.[]Boc-amino acids are generally less expensive.[2]

Potential Side Reactions in the Synthesis of Deuterated Peptides

Both methods are susceptible to standard side reactions in peptide synthesis, which can be exacerbated when working with deuterated amino acids due to potentially altered reaction kinetics.

Fmoc-SPPS:

  • Aspartimide Formation: Cyclization of aspartic acid residues can occur upon exposure to the basic conditions of Fmoc deprotection.[6][10]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can lead to cleavage of the dipeptide from the resin.[10]

  • Incomplete Deprotection/Coupling: The kinetic isotope effect from deuterated amino acids can slow down these reactions, leading to deletion sequences.[3]

Boc-SPPS:

  • Acid-Catalyzed Side Reactions: Repeated exposure to TFA can lead to the partial cleavage of acid-labile side-chain protecting groups.[5]

  • t-Butylation: Cationic species formed during Boc deprotection can lead to the modification of sensitive residues like tryptophan and methionine.[1]

  • Asp-Pro Cleavage: The Asp-Pro bond can be susceptible to cleavage during the final strong acid treatment.[7]

Experimental Protocols

The following are generalized protocols and may require optimization based on the specific deuterated peptide sequence. For deuterated amino acids, consider extending coupling and deprotection times by 1.5 to 2 times the standard duration.[3]

Fmoc-SPPS Protocol for a Generic Deuterated Peptide
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin if it is pre-loaded with an Fmoc-amino acid using 20% piperidine in DMF (2 x 10-20 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected deuterated amino acid (3-5 equivalents) using a coupling agent like HBTU/HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF. Allow the reaction to proceed for 1-2 hours.

  • Chain Elongation Cycle:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10-20 min).

    • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Coupling: Dissolve the next Fmoc-protected deuterated amino acid (3-5 eq.), HBTU/HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF and add to the resin. React for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-4 hours.[11]

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, wash with cold ether, and dry the peptide.

Boc-SPPS Protocol for a Generic Deuterated Peptide
  • Resin Swelling: Swell Merrifield or PAM resin in DCM for 30-60 minutes.

  • First Amino Acid Attachment: Attach the first Boc-protected deuterated amino acid to the resin according to established procedures for the chosen resin type.

  • Chain Elongation Cycle:

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-40 minutes.[7]

    • Washing: Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

    • Neutralization: Neutralize the resin with 10% DIPEA in DCM (2 x 2 min).[1]

    • Washing: Wash the resin with DCM (3x).

    • Coupling: Couple the next Boc-protected deuterated amino acid (3-5 eq.) using a suitable coupling method (e.g., DCC/HOBt or HBTU) for 1-2 hours.

    • Washing: Wash the resin with DCM (3x) and DMF (3x).

    • Repeat the cycle for each amino acid.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin thoroughly.

    • Perform the final cleavage using a strong acid like liquid HF with appropriate scavengers (e.g., anisole) in a specialized apparatus.[9]

    • Precipitate, wash, and dry the crude peptide.

Visualizing the SPPS Workflows

SPPS_General_Workflow Start Start with Resin Coupling Couple Protected Amino Acid Start->Coupling Wash1 Wash Coupling->Wash1 Deprotection Nα-Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Cycle Repeat for each Amino Acid Wash2->Cycle Cycle->Coupling Next Amino Acid FinalCleavage Final Cleavage & Deprotection Cycle->FinalCleavage Sequence Complete Purification Purify Peptide FinalCleavage->Purification End Final Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Fmoc_SPPS_Cycle PeptideResin_Fmoc Peptide-Resin-(AA)n-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) PeptideResin_Fmoc->Deprotection PeptideResin_NH2 Peptide-Resin-(AA)n-NH2 Deprotection->PeptideResin_NH2 Wash Wash (DMF, DCM) Deprotection->Wash Coupling Couple Fmoc-(D)-AA-OH + Coupling Reagents PeptideResin_NH2->Coupling Coupling->PeptideResin_Fmoc Forms Peptide-Resin-(AA)n+1-Fmoc Coupling->Wash Wash->PeptideResin_Fmoc Wash->PeptideResin_NH2

Caption: The cyclical process of Fmoc-SPPS.

Boc_SPPS_Cycle PeptideResin_Boc Peptide-Resin-(AA)n-Boc Deprotection Boc Deprotection (50% TFA/DCM) PeptideResin_Boc->Deprotection PeptideResin_TFA_Salt Peptide-Resin-(AA)n-NH3+TFA- Deprotection->PeptideResin_TFA_Salt Wash Wash (DCM, IPA) Deprotection->Wash Neutralization Neutralization (DIPEA/DCM) PeptideResin_TFA_Salt->Neutralization PeptideResin_NH2 Peptide-Resin-(AA)n-NH2 Neutralization->PeptideResin_NH2 Neutralization->Wash Coupling Couple Boc-(D)-AA-OH + Coupling Reagents PeptideResin_NH2->Coupling Coupling->PeptideResin_Boc Forms Peptide-Resin-(AA)n+1-Boc Coupling->Wash

Caption: The cyclical process of Boc-SPPS.

Conclusion

Both Fmoc- and Boc-SPPS can be successfully employed for the synthesis of deuterated peptides, with specific advantages and disadvantages. Fmoc-SPPS is generally preferred due to its milder conditions, true orthogonality, and compatibility with a wider range of modified peptides.[5][6] However, for sequences prone to aggregation, which can be exacerbated by deuteration, the TFA washes in Boc-SPPS may offer a significant advantage in disrupting secondary structures.[8] The primary challenge with deuterated amino acids is the potential for slower reaction kinetics, which can be mitigated by extending reaction times for both deprotection and coupling steps in either strategy.[3] The choice of methodology should be made on a case-by-case basis, considering the peptide sequence, the nature and position of the deuterated residues, and the available laboratory equipment and expertise.

References

A Comparative Guide to Assessing the Isotopic Purity of Fmoc-Phe-OH-d8 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled amino acids is a cornerstone of modern quantitative proteomics, enabling precise and accurate measurement of protein abundance and turnover. Among these, deuterated amino acids, such as Fmoc-L-Phenylalanine-d8 (Fmoc-Phe-OH-d8), offer a cost-effective option for introducing a mass shift for mass spectrometry (MS)-based quantification. However, the choice of isotopic label can significantly impact experimental outcomes. This guide provides an objective comparison of this compound with its ¹³C/¹⁵N-labeled counterpart, Fmoc-L-Phenylalanine-¹³C₉,¹⁵N, and other alternatives, supported by experimental data and detailed analytical protocols.

At a Glance: Performance Comparison of Labeled Phenylalanine Analogues

The selection of an appropriate isotopically labeled amino acid is critical for the accuracy and precision of quantitative proteomics experiments. The following table summarizes the key performance characteristics of this compound in comparison to Fmoc-Phe-OH-¹³C₉,¹⁵N.

Performance ParameterThis compoundFmoc-Phe-OH-¹³C₉,¹⁵NKey Considerations
Primary Application Quantitative Proteomics, Metabolic Flux AnalysisQuantitative Proteomics (e.g., SILAC), NMR Spectroscopy¹³C/¹⁵N labeling is often preferred for applications requiring the highest accuracy.
Isotopic Label ²H (Deuterium)¹³C, ¹⁵NDeuterium's mass is slightly different from heavy carbon and nitrogen isotopes.
Mass Shift (vs. Unlabeled) +8 Da+10 DaA larger mass shift can provide better separation from the unlabeled peptide's isotopic envelope.
Quantification Accuracy Good, but can be affected by chromatographic inconsistencies.[1]High, due to minimal chromatographic shift from the unlabeled counterpart.[1][2]Co-elution of labeled and unlabeled peptides is crucial for accurate quantification.[2]
Quantification Precision (CV%) Higher (Worse), potential for variability due to chromatographic shifts.[1]Lower (Better), ¹³C and ¹⁵N labels provide higher precision.[1][3]Lower CV% indicates more reproducible and reliable quantification.[3]
Kinetic Isotope Effect Possible, the stronger C-D bond can alter reaction and fragmentation rates.[1]Minimal to no significant kinetic isotope effect.[1]Kinetic isotope effects can introduce bias in quantification.
Chromatographic Shift Potential for earlier elution compared to the unlabeled peptide.[2]Generally co-elutes with the unlabeled peptide.[2][4]Chromatographic separation can lead to differential ionization and inaccurate ratios.[2]
Mass Spectrum Complexity Can be more complex due to potential for H-D exchange.[1]Predictable isotopic envelope.[1]H-D exchange can complicate data analysis.
Cost-Effectiveness Generally more cost-effective.[1]Higher cost of synthesis.[1]The choice may depend on budget constraints and the required level of accuracy.

Experimental Protocols for Isotopic Purity Assessment

The accurate determination of isotopic purity is essential to ensure the reliability of quantitative data. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Isotopic Purity Assessment by Mass Spectrometry

High-resolution mass spectrometry is a highly sensitive method for determining the isotopic distribution of a labeled compound.

Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of the deuterated and unlabeled species.

Materials and Instrumentation:

  • This compound sample

  • High-resolution mass spectrometer (e.g., Orbitrap, FT-ICR)

  • Liquid chromatography (LC) system

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Solvent: 50:50 Acetonitrile/Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 µg/mL.[5]

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a suitable gradient to separate the analyte from any impurities. A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 10 minutes.

    • Set the flow rate to 0.4 mL/min.

  • Mass Spectrometry Analysis:

    • Ionize the eluting analyte using electrospray ionization (ESI) in positive ion mode.

    • Acquire full scan mass spectra over a mass range that includes the unlabeled (m/z ~388) and the fully deuterated (m/z ~396) species.

    • Ensure the mass spectrometer is calibrated and operating at a high resolution (e.g., >60,000) to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic peaks of the unlabeled and the d8-labeled Fmoc-Phe-OH.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d8-labeled peak) / (Area of d8-labeled peak + Area of unlabeled peak) * 100

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis prep1 Dissolve this compound in Sample Solvent prep2 Dilute to 1 µg/mL prep1->prep2 lc1 Inject Sample prep2->lc1 lc2 Gradient Elution on C18 Column lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 High-Resolution Full Scan ms1->ms2 data1 Extract Ion Chromatograms ms2->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Isotopic Purity data2->data3

MS Workflow for Isotopic Purity
Protocol 2: Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (B1214612) (²H) NMR is a direct and quantitative method to determine the level of deuteration at specific sites in a molecule.

Objective: To determine the isotopic enrichment of this compound by ²H NMR.

Materials and Instrumentation:

  • This compound sample

  • High-field NMR spectrometer equipped with a deuterium probe

  • NMR tubes

  • Non-deuterated solvent (e.g., Chloroform, DMSO)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient amount of the this compound sample in a non-deuterated solvent in an NMR tube. The use of a non-deuterated solvent is unconventional but necessary for ²H NMR to avoid a large solvent signal.

  • NMR Data Acquisition:

    • Acquire a quantitative ²H NMR spectrum. Key parameters to optimize include:

      • A 90° pulse angle.

      • A sufficient relaxation delay (D1) to ensure full relaxation of the deuterium nuclei (typically 5 times the longest T1).

      • Proton decoupling may be applied to simplify the spectrum, although it is often not necessary for ²H NMR.

  • Data Analysis:

    • Process the ²H NMR spectrum (Fourier transform, phasing, and baseline correction).

    • Integrate the signals corresponding to the deuterium atoms on the phenylalanine ring and the β-methylene group.

    • To determine isotopic enrichment, a comparison can be made with the signal of a known internal standard with a deuterium label, or by comparing the integral of the residual proton signals in a ¹H NMR spectrum of the same sample in a deuterated solvent.

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep1 Dissolve this compound in Non-Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 nmr1 Acquire Quantitative 2H NMR Spectrum prep2->nmr1 nmr2 Optimize Pulse Angle and Relaxation Delay nmr1->nmr2 data1 Process Spectrum nmr2->data1 data2 Integrate Deuterium Signals data1->data2 data3 Calculate Isotopic Enrichment data2->data3

NMR Workflow for Isotopic Purity

Logical Framework for Selecting a Labeled Amino Acid

The choice between deuterated and ¹³C/¹⁵N-labeled amino acids depends on a careful consideration of the experimental goals, required analytical performance, and budget.

start Start: Select Labeled Amino Acid decision1 High Quantitative Accuracy and Precision Required? start->decision1 option1 Fmoc-Phe-OH-13C9,15N decision1->option1 Yes option2 This compound decision1->option2 No/Budget Constrained reason1 Minimal chromatographic shift No kinetic isotope effect Higher precision (Lower CV%) option1->reason1 reason2 Cost-effective Sufficient for many applications option2->reason2 validation Validate method for chromatographic shifts and H-D exchange option2->validation

References

The Deuterium Switch: Enhancing Peptide Stability for Therapeutic Advancement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, enhancing metabolic stability to prolong in vivo half-life is a paramount challenge. One strategy gaining significant traction is the selective replacement of hydrogen atoms with their stable isotope, deuterium (B1214612). This "deuterium switch" can significantly alter the pharmacokinetic profile of a peptide, offering a promising avenue to improve its therapeutic efficacy. This guide provides a comparative analysis of deuterated and non-deuterated peptides, supported by experimental data and detailed methodologies, to illuminate the potential of this approach.

The Kinetic Isotope Effect: A Stronger Bond for a Longer-Lasting Peptide

The fundamental principle underpinning the benefits of deuteration is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present at that position. In the context of peptide metabolism, this translates to a reduced rate of degradation by proteases and other metabolic enzymes.[2]

This strategic substitution can lead to a cascade of favorable pharmacokinetic changes, including:

  • Increased Metabolic Stability: The primary and most significant advantage is the enhanced resistance to enzymatic degradation.[2]

  • Prolonged Half-Life (t½): A slower metabolic clearance results in the peptide remaining in circulation for a longer duration.[2]

  • Increased Drug Exposure (AUC): The total systemic exposure to the drug is elevated.[2]

  • Reduced Dosing Frequency: A longer half-life can translate to less frequent administration for patients, improving convenience and compliance.

  • Potentially Altered Metabolite Profile: Deuteration can sometimes lead to "metabolic switching," where the metabolic pathway is altered, potentially reducing the formation of toxic or inactive metabolites.[2]

Quantitative Data Comparison

While direct head-to-head clinical trial data for a deuterated peptide versus its exact non-deuterated counterpart is not always publicly available in a consolidated format, the principles of the kinetic isotope effect allow for the projection of expected improvements.[2] The following tables summarize representative pharmacokinetic data from studies on deuterated small molecule drugs, illustrating the anticipated benefits that can be extrapolated to peptides.

Table 1: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs

ParameterNon-Deuterated DrugDeuterated DrugFold Change
d9-Methadone
Cmax (ng/mL)1,000 ± 2004,400 ± 8004.4x
AUC (ng·h/mL)2,000 ± 40011,400 ± 2,2005.7x
Clearance (L/h/kg)4.7 ± 0.80.9 ± 0.30.19x
CTP-518 (Deuterated Atazanavir)
Half-life (h) in monkeys4.87.31.52x

Data for d9-methadone is from a study in CD-1 male mice.[3] Data for CTP-518 is from a study in monkeys.[]

Experimental Protocols

To empirically validate the advantages of deuteration, a series of well-defined experiments are crucial. The following are detailed methodologies for key experiments in the comparison of deuterated and non-deuterated peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize both the deuterated and non-deuterated versions of the target peptide for comparative studies.

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling:

    • Non-Deuterated Peptide: Use standard Fmoc-protected amino acids.

    • Deuterated Peptide: Incorporate specific Fmoc-protected amino acids containing deuterium at the desired positions. These can be commercially sourced or custom synthesized.

    • Activate the amino acid using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF.

    • Add the activated amino acid to the resin to form the peptide bond.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

In Vitro Metabolic Stability Assay in Human Plasma

Objective: To determine and compare the half-life of the deuterated and non-deuterated peptides in a biologically relevant matrix.

Methodology:

  • Peptide Stock Solution Preparation: Prepare stock solutions of both the deuterated and non-deuterated peptides in a suitable solvent (e.g., DMSO or water) at a known concentration.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration typically in the low micromolar range.

    • Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the incubation mixture.

  • Quenching: Immediately stop the enzymatic degradation in each aliquot by adding a quenching solution, such as ice-cold acetonitrile (B52724) containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant containing the remaining peptide by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the intact peptide.

  • Data Analysis: Plot the percentage of the remaining intact peptide against time and calculate the in vitro half-life (t½) by fitting the data to a first-order decay model.

Visualizing the Impact: Signaling and Degradation Pathways

To better understand the context in which peptide stability is crucial, we can visualize the signaling pathways they modulate and the degradation pathways they are subjected to.

GLP-1 Receptor Signaling Pathway

Glucagon-like peptide-1 (GLP-1) and its analogs are critical therapeutics for type 2 diabetes. Their stability directly impacts their ability to activate the GLP-1 receptor and elicit a therapeutic response.

GLP_1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP1R GLP-1 Receptor GLP-1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin (B600854) Vesicles PKA->InsulinVesicles Promotes Exocytosis GeneTranscription Gene Transcription (β-cell proliferation & survival) PKA->GeneTranscription Promotes Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: GLP-1 receptor signaling cascade leading to insulin secretion.

Experimental Workflow: In Vitro Peptide Stability Assay

The following diagram illustrates the key steps in determining the metabolic stability of a peptide in a laboratory setting.

Peptide_Stability_Workflow start Start peptide_prep Prepare Deuterated & Non-Deuterated Peptide Stock Solutions start->peptide_prep plasma_prep Pre-warm Human Plasma to 37°C start->plasma_prep incubation Spike Peptides into Plasma & Incubate at 37°C peptide_prep->incubation plasma_prep->incubation sampling Collect Aliquots at Specific Time Points incubation->sampling quenching Quench Reaction with Acetonitrile + Internal Standard sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis data_analysis Calculate Half-life (t½) analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vitro peptide stability assessment.

General Peptide Degradation Pathway

Peptides, particularly those administered therapeutically, are susceptible to degradation by various proteases in the body. A simplified representation of this process is shown below.

Peptide_Degradation_Pathway TherapeuticPeptide Therapeutic Peptide (Intact) Proteases Proteases (e.g., DPP-4, NEP) TherapeuticPeptide->Proteases Susceptible to Clearance Renal Clearance TherapeuticPeptide->Clearance InactiveFragments Inactive Peptide Fragments Proteases->InactiveFragments Cleavage AminoAcids Amino Acids InactiveFragments->AminoAcids Further Degradation InactiveFragments->Clearance AminoAcids->Clearance

Caption: Simplified pathway of therapeutic peptide degradation.

Conclusion

Deuteration represents a powerful and clinically validated strategy to enhance the metabolic stability and pharmacokinetic profiles of therapeutic peptides. By leveraging the kinetic isotope effect, researchers can design more robust and effective peptide-based drugs with the potential for less frequent dosing and improved patient outcomes. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the rational design and evaluation of deuterated peptides in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of Fmoc-Phe-OH-d8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Fmoc-Phe-OH-d8. This document outlines the necessary procedures for handling and disposing of solid this compound and the associated liquid waste streams generated during its use in solid-phase peptide synthesis (SPPS).

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate personal protective equipment to minimize exposure risk.

  • Eye and Face Protection: Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards are required to protect against dust particles and potential splashes.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[3]

  • Body Protection: A standard laboratory coat is necessary to protect clothing and skin from contamination.[1]

  • Respiratory Protection: When handling the solid powder, especially in situations where dust may be generated, an N95 respirator or a dust mask is recommended. All handling of the solid compound should ideally be conducted within a certified chemical fume hood or a well-ventilated area.[3][4]

General hygiene practices should always be observed. Avoid contact with skin and eyes, and refrain from eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.[4]

II. Disposal of Solid this compound Waste

This protocol applies to unused, expired, or contaminated solid this compound.

Step 1: Containment Carefully sweep up the solid material, avoiding actions that could generate dust.[1]

Step 2: Labeling Place the collected solid waste into a designated, compatible, and sealable hazardous waste container. The container must be clearly labeled with the full chemical name ("this compound") and the words "Hazardous Waste" (or as required by your institution's policy for chemical waste).[1][3]

Step 3: Storage Store the sealed waste container in a designated satellite accumulation area, away from drains and incompatible materials. Keep the container securely closed when not in use.[3]

Step 4: Disposal Dispose of the container through your institution's chemical waste program for non-hazardous solid materials.[1] Under no circumstances should solid chemical waste be mixed with general laboratory trash or disposed of down the drain. [3][4]

III. Disposal of Liquid Waste from Peptide Synthesis

The use of this compound in solid-phase peptide synthesis (SPPS) generates hazardous liquid waste streams, primarily from the deprotection step. The Fmoc protecting group is commonly removed using a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[3][4]

Step 1: Segregation and Collection All liquid waste, including solutions containing this compound and solvents used for washing and deprotection (e.g., DMF, piperidine solutions), must be collected as hazardous liquid waste.[3]

Step 2: Labeling Collect the liquid waste in a designated, properly labeled, and sealed hazardous waste container. The label should clearly indicate all chemical constituents, for example: "Hazardous Waste: Piperidine/DMF from Fmoc deprotection".[3][4]

Step 3: Storage Store the hazardous liquid waste container in a designated satellite accumulation area, segregated from incompatible waste streams.[4]

Step 4: Disposal Arrange for the disposal of the hazardous liquid waste through your institution's environmental health and safety program. Do not pour any chemical waste down the drain. [3]

IV. Quantitative Data Summary

The following table summarizes key physical and safety data for the non-deuterated analogue, Fmoc-Phe-OH. This information is provided for reference and is expected to be comparable for this compound.

ParameterInformation
GHS Hazard Classification Not uniformly classified. Generally considered not hazardous.[2][4] One source suggests potential for skin and eye irritation (Category 2) and respiratory irritation (Category 3) for the D-isomer.[4]
Melting Point 180 - 187 °C[5]
Boiling Point 513.39 °C (estimate)[5]
Storage Temperature 2 - 8 °C[3][6]
Acute Toxicity No data available[5]
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, or NTP.[5][7]

V. Experimental Protocols and Workflows

Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for determining the proper disposal route for waste containing this compound.

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Fmoc-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like Fmoc-Phe-OH-d8 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and maintain research integrity. While specific safety data for the deuterated form (d8) is not widely available, the following guidance is based on the well-documented properties of Fmoc-Phe-OH and other Fmoc-protected amino acids.

Personal Protective Equipment (PPE)

A thorough approach to personal protection is critical to minimize exposure when handling this compound. Although not always classified as a hazardous substance, good laboratory practice dictates the use of appropriate PPE.[1][2][3][4]

PPE CategoryItemSpecifications and UseStandard Compliance
Eye and Face Protection Safety Glasses with Side-Shields or GogglesRequired for protection against dust particles and potential liquid splashes.[1][2][5]EN166 (EU) or NIOSH (US) approved.[1][4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly recommended.[5] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][4][5]Conforming to EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from contamination.[1][5]Selected based on the concentration and amount of the substance at the specific workplace.[1]
Respiratory Protection N95 Respirator or Dust MaskRecommended, particularly when handling the solid powder to avoid inhalation of fine particles.[1][5] Work in a well-ventilated area or fume hood.[5]NIOSH (US) or EN 149 (EU) approved.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for both safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is typically between 2-8°C.[1][5]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1]

2. Weighing and Preparation of Solutions:

  • Engineering Controls: Conduct all manipulations of the solid compound, especially weighing, within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[5]

  • Personal Protective Equipment: Wear all recommended PPE, including a dust mask or respirator.

  • Procedure: Use a dedicated spatula and weighing paper. Clean the weighing area and spatula thoroughly after use. When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

3. Use in Solid-Phase Peptide Synthesis (SPPS):

  • Coupling: The Fmoc-protected amino acid is activated and coupled to the free amino group of the growing peptide chain on a solid support.[6]

  • Fmoc Deprotection: The Fmoc group is typically removed using a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[5][6] This step should always be performed in a chemical fume hood due to the volatility and odor of piperidine.[5]

Spill and Emergency Procedures

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[5]

  • Protect: Ensure you are wearing appropriate PPE before attempting to clean a spill.[5]

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[1][5] For a liquid spill, use an absorbent material to contain it.[5]

  • Clean: Clean the spill area with an appropriate solvent (e.g., soap and water).[5] Place all contaminated materials into a sealed container for disposal.

First-Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2][4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial for laboratory safety and environmental compliance.

1. Unused Solid Chemical:

  • Collect in a suitable, sealable container for solid chemical waste.[7]

  • Label the container clearly as "Hazardous Waste" and list the chemical name.[1]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) approved chemical waste pickup service.[7]

2. Liquid Waste (e.g., from SPPS):

  • Solutions containing solvents like DMF and piperidine are considered hazardous liquid waste.

  • Pour the solution into a designated, properly vented, and labeled hazardous liquid waste container.[7] Ensure the container is chemically compatible with the waste.

  • Do not let the product enter drains.[1][2][3][4]

3. Contaminated Labware:

  • Items such as gloves, weighing paper, and pipette tips that have come into direct contact with the chemical should be considered contaminated solid waste.[7]

  • Place all contaminated solid waste into a designated container for solid chemical waste, typically a lined pail or drum.[7]

  • Do not dispose of chemically contaminated items in the regular trash.[7]

Visualizing the Safety Workflow

The following diagrams illustrate the logical relationships in handling and disposing of this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Decision Workflow start Start: Handling this compound task_type What is the task? start->task_type weighing Weighing Solid Powder task_type->weighing Solid solution Handling Solutions task_type->solution Liquid ppe_base Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves weighing->ppe_base ppe_weighing Additional PPE: - N95 Respirator/Dust Mask weighing->ppe_weighing solution->ppe_base fume_hood Work in Fume Hood ppe_base->fume_hood ppe_weighing->fume_hood end Proceed with Task fume_hood->end

Caption: PPE decision workflow for handling this compound.

Disposal_Workflow cluster_disposal Waste Disposal Workflow for this compound start Generate Waste waste_type What is the waste type? start->waste_type solid_waste Unused Solid or Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid Solutions (e.g., from SPPS) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange for EHS Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Waste disposal workflow for this compound and associated materials.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.